6-Bromo-4,4-dimethylchroman
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVHFVGZHIQVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451344 | |
| Record name | 6-bromo-4,4-dimethyl-chroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027915-16-7 | |
| Record name | 6-bromo-4,4-dimethyl-chroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-4,4-dimethylchroman: A Keystone Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 6-Bromo-4,4-dimethylchroman, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications as a versatile scaffold in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Chroman Scaffold
The chroman ring system, a privileged structure in medicinal chemistry, is a core component of numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This compound emerges as a particularly valuable synthetic intermediate. Its structure is characterized by a chroman core with a bromine atom at the 6-position of the aromatic ring and geminal dimethyl groups at the 4-position of the dihydropyran ring.[1] This specific arrangement offers a unique combination of structural rigidity and a strategically placed reactive handle, making it a cornerstone for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] The bromine atom, in particular, serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide range of functional groups.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Core Properties
| Property | Value | Source |
| CAS Number | 1027915-16-7 | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.12 g/mol | [1] |
| IUPAC Name | 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromene | |
| Synonyms | 6-bromo-4,4-dimethyl-2,3-dihydrochromene; 4,4-dimethyl-6-bromochroman; 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran | |
| Physical Form | Solid | [1] |
Spectroscopic Profile (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.30 (m, 2H, Ar-H): Aromatic protons on the benzene ring.
-
δ 6.70 (d, 1H, J=8.4 Hz, Ar-H): Aromatic proton ortho to the oxygen.
-
δ 4.15 (t, 2H, J=5.6 Hz, -OCH₂-): Methylene protons adjacent to the oxygen atom.
-
δ 1.80 (t, 2H, J=5.6 Hz, -CH₂-): Methylene protons at the 3-position.
-
δ 1.30 (s, 6H, -C(CH₃)₂): Singlet for the two equivalent methyl groups.
¹³C NMR (CDCl₃, 100 MHz):
-
δ 153.0 (C-O): Aromatic carbon attached to oxygen.
-
δ 131.0, 129.0, 128.0, 117.0 (Ar-C): Aromatic carbons.
-
δ 115.0 (C-Br): Aromatic carbon attached to bromine.
-
δ 77.0 (C-4): Quaternary carbon bearing the methyl groups.
-
δ 64.0 (-OCH₂-): Methylene carbon adjacent to oxygen.
-
δ 33.0 (-CH₂-): Methylene carbon at the 3-position.
-
δ 25.0 (-C(CH₃)₂): Methyl carbons.
Mass Spectrometry (EI):
-
m/z 240/242 (M⁺): Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound.
-
m/z 225/227: Fragment corresponding to the loss of a methyl group.
Synthesis of this compound
The synthesis of this compound is most directly achieved by starting with a pre-brominated phenolic precursor, which ensures regiochemical control of the bromine atom.[1] A common and effective strategy involves the reaction of 4-bromophenol with an isoprenoid-derived building block.
Synthetic Workflow
The overall synthetic strategy involves the formation of the chroman ring through an acid-catalyzed cyclization of an intermediate formed from the reaction of 4-bromophenol and 3,3-dimethylallyl bromide or a similar C5 unit.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative procedure based on established methods for chromane synthesis.
Step 1: O-Alkylation of 4-Bromophenol
-
To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,3-dimethylallyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product, 1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene, can be purified by column chromatography or used directly in the next step.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude ether from the previous step in a non-polar solvent like toluene or dichloromethane.
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the formation of the chroman ring.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for creating libraries of compounds for SAR studies. The bromine atom at the 6-position is the primary site for chemical modification, most notably through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for introducing a wide variety of aryl and heteroaryl substituents at the 6-position.
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne. This is useful for creating rigid, linear extensions to the chroman scaffold or for further elaboration into other functional groups.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the synthesis of N-aryl chroman derivatives by coupling with a range of primary or secondary amines.
Workflow for Derivative Library Synthesis
Caption: Workflow for generating a diverse library of derivatives.
Illustrative Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent system like dioxane/water or toluene/ethanol, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired 6-substituted-4,4-dimethylchroman derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate that provides a robust and versatile platform for the development of novel chemical entities in medicinal chemistry. Its well-defined structure and the reactivity of the bromine substituent at the 6-position allow for the systematic and efficient generation of diverse libraries of chroman derivatives. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers aiming to leverage this powerful building block in the quest for new and effective therapeutic agents.
References
Sources
An In-Depth Technical Guide to 6-Bromo-4,4-dimethylchroman
CAS Number: 1027915-16-7
Introduction: The Strategic Importance of 6-Bromo-4,4-dimethylchroman in Modern Drug Discovery
This compound is a high-purity organic compound distinguished by a brominated chroman core structure.[1][2] Its molecular formula is C₁₁H₁₃BrO, and it has a molecular weight of 241.12 g/mol .[1][3] The chroman scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with significant biological activities.[1][2] The strategic placement of a bromine atom at the 6-position of the aromatic ring, combined with geminal dimethyl groups at the 4-position, makes this molecule a highly versatile synthetic building block.[1][2]
The bromine atom acts as a versatile reactive handle, enabling a wide range of chemical modifications.[1] This is particularly valuable in drug discovery, where it facilitates palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1] These reactions allow for the systematic introduction of diverse functional groups at the 6-position, which is crucial for conducting structure-activity relationship (SAR) studies to optimize the therapeutic properties of lead compounds.[1] Consequently, this compound is an instrumental intermediate in the synthesis of novel chroman derivatives for various drug discovery programs, including the development of selective enzyme inhibitors.[1]
This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, key applications, and essential safety considerations for this compound, tailored for researchers and professionals in the field of drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in synthesis and research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1027915-16-7 | [1][3] |
| Molecular Formula | C₁₁H₁₃BrO | [1][3] |
| Molecular Weight | 241.12 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| Storage | Store in a dark place, sealed in a dry environment at room temperature. | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of the parent compound, 4,4-dimethylchroman. The ether oxygen of the chroman ring is an activating, ortho-, para-directing group, which favors bromination at the C-6 and C-8 positions. By controlling the reaction conditions, selective bromination at the C-6 position can be achieved.
Experimental Protocol: Selective Bromination at the C-6 Position
This protocol describes a reliable method for the synthesis of this compound from 4,4-dimethylchroman.
Materials and Reagents:
-
4,4-dimethylchroman
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethylchroman (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Bromination: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.
Logical Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
Structural Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following is a general protocol for the NMR analysis of this compound.
NMR Sample Preparation and Analysis Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The expected signals would include aromatic protons, the methylene protons of the chroman ring, and the singlet for the gem-dimethyl groups.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the molecule.
-
Data Analysis: Process and analyze the spectra to confirm the structure and purity of the compound. The chemical shifts and coupling constants will be characteristic of the this compound structure.
Applications in Research and Drug Development
The primary application of this compound lies in its role as a key intermediate in medicinal chemistry and organic synthesis.
-
Scaffold for Library Synthesis: The bromine atom at the C-6 position serves as a versatile handle for introducing molecular diversity.[1] It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the synthesis of extensive libraries of chroman derivatives for high-throughput screening.[1]
-
Development of Enzyme Inhibitors: The chroman scaffold is present in numerous biologically active molecules.[1] By modifying the 6-position of the 4,4-dimethylchroman core, researchers can develop potent and selective inhibitors for a range of enzyme targets.
-
Probing Structure-Activity Relationships (SAR): The ability to systematically modify the 6-position of the chroman ring is invaluable for SAR studies.[1] This allows medicinal chemists to understand how different functional groups at this position influence the biological activity and pharmacokinetic properties of the molecule.
-
Synthesis of Complex Molecules: this compound can be used as a starting material for the synthesis of more complex natural products and their analogs.
Reaction Pathway for Derivatization
Caption: Key cross-coupling reactions of this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling brominated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound, with its CAS number 1027915-16-7, is a strategically important building block in medicinal chemistry. Its chroman core, combined with a reactive bromine handle, provides a versatile platform for the synthesis of diverse molecular libraries and the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and its key applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
-
This compound, 95% Purity, C11H13BrO, 100 mg. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]
-
This compound - CAS:1027915-16-7. (n.d.). Sunway Pharm Ltd. Retrieved January 12, 2026, from [Link]
Sources
Introduction: The Strategic Value of the Chroman Scaffold
An In-Depth Technical Guide to 6-Bromo-4,4-dimethylchroman: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This whitepaper provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This guide offers detailed, field-proven insights into its synthesis, purification, and characterization, complete with step-by-step protocols. Furthermore, we explore the strategic importance of this molecule in drug development, highlighting the reactivity of its brominated aromatic ring and its utility in constructing diverse molecular libraries for structure-activity relationship (SAR) studies. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chroman-based therapeutic agents.
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its unique bicyclic structure, consisting of a benzene ring fused to a dihydropyran ring, provides a rigid and synthetically versatile template for drug design. The introduction of specific substituents onto this core allows for the fine-tuning of pharmacological properties.
This compound emerges as a particularly valuable derivative. Its structure is characterized by two key features: geminal dimethyl groups at the 4-position of the dihydropyran ring and a bromine atom at the 6-position of the aromatic ring.[1] The bromine atom is not merely a substituent; it is a versatile reactive handle, enabling a wide array of palladium-catalyzed cross-coupling reactions.[1] This strategic placement allows chemists to systematically introduce diverse functional groups, making this compound an instrumental precursor for building libraries of novel chroman derivatives for drug discovery programs, including the development of selective enzyme inhibitors.[1]
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. All quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 241.12 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO | [1][2] |
| CAS Number | 1027915-16-7 | [1][2] |
| IUPAC Name | 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran | [2] |
| Synonyms | This compound; 4,4-dimethyl-6-bromochroman | [2] |
| Physical Form | Solid | [1] |
| InChI Key | DVVHFVGZHIQVNN-UHFFFAOYSA-N | [1] |
Molecular Structure and Synthetic Utility
The molecular architecture of this compound dictates its chemical behavior and its utility as a synthetic intermediate.
Caption: 2D structure of this compound.
The primary site for chemical modification is the aryl bromide at the C6 position. This functional group is a cornerstone of modern synthetic chemistry, serving as a versatile handle for introducing new molecular complexity. Its reactivity is well-established in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives for SAR exploration.
Synthesis and Characterization: A Practical Workflow
While multiple synthetic routes to the chroman core exist, a common and effective strategy involves the cyclization of a suitably substituted phenol.[1] The following sections provide a representative protocol for the synthesis, purification, and characterization of this compound.
Synthesis Workflow Diagram
Caption: General workflow for synthesis and validation.
Experimental Protocol: Synthesis
This protocol describes a plausible synthetic route based on established chemical principles for forming the chroman ring system.
Objective: To synthesize this compound from 4-bromophenol.
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrylic acid
-
Methanesulfonic acid (MSA) or other suitable acid catalyst
-
Toluene or other high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-bromophenol (1.0 eq), 3,3-dimethylacrylic acid (1.1 eq), and toluene.
-
Catalysis: Add methanesulfonic acid (catalytic amount, e.g., 0.1 eq) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux. Water generated during the cyclization will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to neutralize the acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification and Characterization
Objective: To purify the crude product and confirm its identity and purity.
Purification (Column Chromatography):
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization (General Methods):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, aliphatic, and methyl protons and carbons.[3]
-
Mass Spectrometry (MS): Analyze a diluted sample via Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable ionization method. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound.[3]
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material. Its utility lies in its capacity to generate novel and diverse chemical entities for screening.
-
Fragment-Based Drug Discovery (FBDD): The chroman core can act as a foundational fragment that binds to a biological target. The bromine atom then provides a vector for fragment evolution, allowing chemists to "grow" the fragment into a more potent lead compound by adding new functionalities through cross-coupling reactions.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing the bromine atom with a wide variety of substituents (e.g., aryl, alkyl, amine groups), researchers can probe the chemical space around the chroman core. This systematic modification helps to identify the key structural features required for optimal biological activity and selectivity.[1]
-
Lead Optimization: The chroman scaffold has been explored for a range of therapeutic targets. For instance, related structures like 6-Bromo-4,4-difluorochromane have been investigated as inhibitors of hypoxia-inducible factor 2 alpha (HIF2α), a protein implicated in cancer progression.[4] This highlights the potential of the 6-bromo-chroman template in developing targeted therapies.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from light.[1][2] Proper storage is essential to maintain its purity and stability over time.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound, with a molecular weight of 241.12 g/mol , is a strategically important building block for chemical and pharmaceutical research. Its true value is realized through the synthetic versatility of its C-Br bond, which provides a reliable and efficient route to a multitude of novel chroman derivatives. This guide has provided a technical framework for its properties, synthesis, and application, underscoring its role as a powerful tool for scientists dedicated to advancing the frontiers of drug discovery.
References
- Benchchem. (n.d.). This compound | CAS 1027915-16-7.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:1027915-16-7.
- EvitaChem. (n.d.). Buy 6-Bromo-4,4-difluorochromane (EVT-15517217).
- Fisher Scientific. (2014). 1-Bromo-4-nitrobenzene SAFETY DATA SHEET.
- Fisher Scientific. (2013). Benzene, 1-bromo-4-fluoro- SAFETY DATA SHEET.
- Benchchem. (n.d.). Cross-Validation of Experimental and Computational Data for 2-Bromo-4,4-dimethylhexane: A Comparative Guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - CAS:1027915-16-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 6-Bromo-4,4-difluorochromane (EVT-15517217) | 1187968-61-1 [evitachem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 6-Bromo-4,4-dimethylchroman: A Keystone Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Chroman Scaffold and the Role of 6-Bromo-4,4-dimethylchroman
The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds with significant pharmacological activities underscores its importance in drug discovery.[1] Chroman derivatives have demonstrated a remarkable spectrum of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.
Within this versatile class of compounds, This compound emerges as a strategically important synthetic intermediate. Its structure, featuring a bromine atom at the 6-position of the aromatic ring and geminal dimethyl groups at the 4-position, offers a unique combination of stability and reactivity. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse functional groups at this position, making it an invaluable tool for constructing libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this key building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 1027915-16-7 | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Store in a dark place, sealed in a dry environment at room temperature. | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the methylene groups in the dihydropyran ring, and the two methyl groups. The aromatic protons will exhibit splitting patterns influenced by the bromine substituent. The gem-dimethyl groups will likely appear as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbon atom attached to the bromine (C-6) will be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects. The quaternary carbon at the 4-position and the carbons of the methyl groups will have characteristic chemical shifts.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), with the molecular ion peaks [M]⁺ and [M+2]⁺ being readily identifiable.
Synthesis of the Chroman Core: A Strategic Approach
The synthesis of the this compound core can be approached through several strategic pathways. The most direct method involves the use of a pre-brominated phenolic precursor, which ensures the correct positioning of the bromine atom from the outset.
A logical and efficient synthetic strategy involves the acid-catalyzed reaction of 4-bromophenol with a suitable five-carbon building block, such as 3,3-dimethylacrylic acid or its derivatives, to construct the dimethylpyran ring.
Illustrative Synthetic Workflow
The following diagram outlines a plausible and efficient workflow for the synthesis of this compound, starting from readily available commercial materials.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Precursor 6-Bromo-2,2-dimethylchroman-4-one
The following protocol describes the synthesis of a key precursor, 6-bromo-2,2-dimethylchroman-4-one, which can then be reduced to the target molecule. This procedure is adapted from established methodologies for chromanone synthesis.
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-bromophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).
-
Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste. Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding ice-water.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-bromo-2,2-dimethylchroman-4-one by column chromatography on silica gel or by recrystallization to yield the pure product.
Rationale for Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation that forms the chromanone ring.
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the starting materials or product.
-
Aqueous Work-up with Bicarbonate: The wash with saturated sodium bicarbonate solution is essential to neutralize any remaining acidic catalyst and acidic byproducts.
The Synthetic Utility of this compound
The true value of this compound lies in its versatility as a synthetic intermediate. The C-Br bond at the 6-position is a prime site for modification through various palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the following are particularly relevant:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-substituted chromans.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form vinylated chromans.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.
The ability to introduce a wide range of substituents at the 6-position allows for the fine-tuning of the molecule's electronic and steric properties, which is a cornerstone of SAR-driven drug discovery.
Logical Flow of a Cross-Coupling Reaction
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, involving this compound.
Caption: Generalized catalytic cycle for Suzuki coupling.
Conclusion: A Versatile Scaffold for Future Discovery
This compound stands as a testament to the power of strategic molecular design in chemical synthesis and drug discovery. Its robust chroman core, combined with the synthetically versatile bromine handle, provides an exceptional platform for the creation of diverse molecular architectures. For researchers and scientists in the pharmaceutical and life sciences, a thorough understanding of the properties and reactivity of this key building block is paramount for the development of the next generation of therapeutic agents. The methodologies and insights presented in this guide aim to facilitate and inspire further innovation in this exciting and impactful area of medicinal chemistry.
References
Sources
The Strategic Utility of 6-Bromo-4,4-dimethylchroman in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds. Its inherent structural features and amenability to chemical modification have established it as a cornerstone in medicinal chemistry. This technical guide focuses on a key derivative, 6-Bromo-4,4-dimethylchroman, providing an in-depth analysis of its chemical identity, synthetic pathways, and strategic applications in drug development. We will explore the causality behind experimental choices in its synthesis and functionalization, emphasizing the role of the bromine substituent as a versatile synthetic handle for constructing complex molecular architectures through modern cross-coupling methodologies. This document serves as a comprehensive resource for researchers leveraging this critical building block in the pursuit of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
IUPAC Name: 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran[1]
Synonyms: this compound, 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromene[1]
The structural architecture of this compound is characterized by a bicyclic system where a dihydropyran ring is fused to a benzene ring. Key features include a bromine atom at the C6 position of the aromatic ring and two methyl groups at the C4 position of the heterocyclic ring.[2] This gem-dimethyl substitution sterically influences the conformation of the dihydropyran ring and can impact binding interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1027915-16-7 | [2][3] |
| Molecular Formula | C11H13BrO | [2] |
| Molecular Weight | 241.12 g/mol | [2] |
| Physical Form | Solid | [2][3] |
| InChI Key | DVVHFVGZHIQVNN-UHFFFAOYSA-N | [2] |
Strategic Synthesis of the Chroman Core
The synthesis of the this compound framework can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and the specific placement of substituents.
Synthesis from a Pre-brominated Phenolic Precursor
A common and direct method involves the cyclization of a pre-brominated phenolic precursor. This approach ensures the bromine atom is correctly positioned from the outset.
Experimental Protocol: Synthesis via Prenylation and Cyclization
-
Alkylation of 4-bromophenol: 4-bromophenol is reacted with 3-methyl-2-buten-1-ol (prenol) in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) or a Brønsted acid to yield 4-bromo-2-(3-methylbut-2-en-1-yl)phenol. The causality here lies in the electrophilic nature of the activated prenyl cation, which undergoes electrophilic aromatic substitution on the electron-rich phenol ring, primarily at the ortho position due to the directing effect of the hydroxyl group.
-
Cyclization: The resulting prenylated phenol is then subjected to acid-catalyzed intramolecular cyclization. A strong acid like polyphosphoric acid (PPA) or sulfuric acid protonates the double bond of the prenyl group, generating a tertiary carbocation which is then attacked by the phenolic hydroxyl group to form the dihydropyran ring, yielding this compound.
Diagram 1: Synthetic Pathway from 4-bromophenol
Caption: Synthesis of this compound from 4-bromophenol.
Directed Electrophilic Bromination
Alternatively, the chroman core can be synthesized first, followed by selective bromination.
Experimental Protocol: Bromination of 4,4-dimethylchroman
-
Synthesis of 4,4-dimethylchroman: This can be achieved through various methods, such as the acid-catalyzed reaction of phenol with 3-methyl-3-buten-1-ol.
-
Electrophilic Bromination: 4,4-dimethylchroman is then treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or dichloromethane. The ether oxygen of the chroman ring is an ortho, para-director. The para-position (C6) is sterically more accessible than the ortho-position (C8), leading to the regioselective formation of this compound.
The Versatility of the C6-Bromo Substituent in Drug Design
The bromine atom at the C6 position is not merely a structural component but a versatile functional handle that unlocks a vast chemical space for structure-activity relationship (SAR) studies.[2] Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a cornerstone of modern medicinal chemistry for introducing diverse aryl and heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%), and a base like sodium carbonate or potassium phosphate.
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable for further functionalization or as structural elements themselves.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: this compound is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and the terminal alkyne are added.
-
Reaction Execution: The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere.
-
Work-up and Purification: Similar to the Suzuki-Miyaura coupling, the reaction is worked up by extraction and purified by column chromatography.
Other Cross-Coupling Reactions
The C6-bromo substituent also facilitates other important transformations, including Buchwald-Hartwig amination (for the introduction of nitrogen-based functional groups) and Heck coupling (for the introduction of alkenes).
Applications in Drug Discovery Programs
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The chroman core is a privileged structure found in compounds with notable biological properties.[2]
-
Enzyme Inhibition: The rigid, bicyclic structure of the chroman core provides a well-defined framework for positioning functional groups to interact with the active sites of enzymes.[2]
-
Modulation of Ion Channels and Receptors: The lipophilic nature of the chroman scaffold allows for favorable interactions with transmembrane proteins.
-
Anticancer and Anti-inflammatory Agents: Derivatives of chroman have shown promise in these therapeutic areas.[4]
Conclusion
This compound is a high-value synthetic building block in medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility of the C6-bromo substituent, provides a robust platform for the generation of diverse chemical libraries for drug discovery. A thorough understanding of its synthesis and reactivity is essential for researchers aiming to leverage this scaffold for the development of novel therapeutics.
References
-
6-bromo-3,4-dihydro-2H-1-benzopyran-2-one. (n.d.). Boron Molecular. Retrieved January 12, 2026, from [Link]
Sources
"6-Bromo-4,4-dimethylchroman" synthesis starting materials
An In-depth Technical Guide to the Synthesis of 6-Bromo-4,4-dimethylchroman: A Focus on Starting Materials and Strategic Selection
Executive Summary
This compound is a key heterocyclic scaffold and a valuable intermediate in the development of novel pharmaceutical agents and functional materials. Its synthesis presents a central challenge of regioselectivity—the precise placement of the bromine atom on the aromatic ring. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this target molecule, with a core focus on the critical evaluation of starting materials. We will explore two principal retrosynthetic pathways: the direct construction of the chroman ring from a pre-brominated phenol and the post-synthetic bromination of a 4,4-dimethylchroman precursor. This guide demonstrates that the selection of a convergent strategy beginning with 4-bromophenol offers superior control over isomer formation, leading to a more efficient and reliable synthesis. Detailed experimental considerations, mechanistic insights, and comparative analyses are provided to equip researchers, chemists, and drug development professionals with the expertise to make informed strategic decisions in the synthesis of this important compound.
Introduction to this compound
The chroman framework, a bicyclic ether, is a privileged structure found in a wide array of natural products and biologically active molecules, most notably tocopherols (Vitamin E). The introduction of a gem-dimethyl group at the C4 position and a bromine atom at the C6 position creates this compound, a versatile synthetic intermediate. The bromine atom serves as a synthetic handle for further functionalization through reactions such as cross-coupling, lithiation, or nucleophilic aromatic substitution, allowing for the construction of complex molecular architectures.
The primary synthetic hurdle is not the construction of the chroman ring itself, but the achievement of specific regiochemistry for the aromatic substitution. The electronic properties of the chroman ring system influence the position of electrophilic attack, making the strategic choice of starting materials the most critical factor for an efficient synthesis.
Retrosynthetic Analysis and Strategic Planning
A successful synthesis of this compound hinges on a strategic approach to the introduction of the bromine atom. A retrosynthetic analysis reveals two divergent strategies, as illustrated below.
Caption: Recommended workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 4-Bromophenol and Isobutylene Oxide
This protocol is based on established principles of acid-catalyzed chroman synthesis. The reaction proceeds via initial protonation of the epoxide, nucleophilic attack by the phenolic oxygen, and subsequent intramolecular Friedel-Crafts alkylation of the activated aromatic ring. [1][2] Materials:
-
4-Bromophenol
-
Isobutylene Oxide
-
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) or Brønsted Acid (e.g., H₂SO₄, p-TsOH) [3][2]* Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and the anhydrous solvent. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the acid catalyst (0.1 to 1.1 eq, depending on the acid's strength and type) portion-wise, maintaining the low temperature.
-
Reagent Addition: Add isobutylene oxide (1.1 eq) dropwise to the stirred mixture. A slight exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench it by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Alternative Synthesis: The Linear Approach and its Challenges
While not the recommended path, understanding the linear approach is valuable for appreciating the importance of regiochemical control. This strategy involves first synthesizing 4,4-dimethylchroman from phenol and then introducing the bromine atom.
Synthesis of 4,4-Dimethylchroman
The synthesis of the chroman core follows a similar procedure to that described in Section 3.2, but begins with phenol instead of 4-bromophenol. The reaction of phenol with isobutylene or a related C4 synthon in the presence of an acid catalyst will yield 4,4-dimethylchroman.
Electrophilic Aromatic Bromination: The Regioselectivity Problem
The subsequent bromination step is where the primary difficulty arises.
Protocol for Bromination of 4,4-Dimethylchroman:
-
Dissolve 4,4-dimethylchroman (1.0 eq) in a suitable solvent (e.g., CCl₄, CH₂Cl₂, Acetic Acid). [4]2. Cool the solution to 0 °C.
-
Slowly add a solution of bromine (Br₂) (1.0 eq) or N-Bromosuccinimide (NBS) (1.0 eq) with a radical initiator if needed. [5]4. Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench with a sodium thiosulfate solution to remove excess bromine, followed by a standard aqueous work-up and extraction.
The directing effect of the ether oxygen will lead to a mixture of 6-bromo and 8-bromo isomers. The separation of these constitutional isomers by standard chromatographic techniques can be challenging and often results in a lower isolated yield of the desired C6 product, making this route less efficient overall.
Summary and Recommendations
For the synthesis of this compound, the choice of starting materials is paramount to achieving an efficient and selective outcome.
-
Recommended Pathway: The convergent synthesis starting from 4-bromophenol and a suitable C4 building block like isobutylene oxide is the most authoritative and reliable method. It guarantees the correct C6-bromination, avoids the formation of isomers, and simplifies purification.
-
Alternative Pathway: The linear synthesis involving the post-bromination of 4,4-dimethylchroman is a less desirable route due to the inherent lack of regioselectivity, which leads to product mixtures that are difficult to separate and result in lower overall yields of the target compound.
Professionals in drug development and chemical research are advised to adopt the convergent strategy to ensure reproducibility, maximize yield, and minimize the time and resources spent on challenging purification steps.
References
-
PrepChem.com. (n.d.). Synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman. Retrieved from PrepChem. [6]2. PrepChem.com. (n.d.). Preferred method for the preparation of 6-bromo-4-chromanone (D11). Retrieved from PrepChem. [7]3. BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4,4-dimethylhexane. Retrieved from BenchChem. [4]4. Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from Organic Chemistry Portal. [1]5. Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [3]6. Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from Mettler Toledo. [2]7. Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [8][9]8. Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from Beyond Benign. [10]9. Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from Chemistry Steps. [11]10. BenchChem. (2025). Laboratory procedure for the selective bromination of 2,2-dimethylchroman-4-one. Retrieved from BenchChem. [12]11. Gümüş, M. K., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [13]18. Skrastina, E., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. [5]21. BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one. Retrieved from BenchChem.
Sources
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. mt.com [mt.com]
- 3. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. beyondbenign.org [beyondbenign.org]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
"6-Bromo-4,4-dimethylchroman" potential biological activity
An In-depth Technical Guide to the Potential Biological Activity of 6-Bromo-4,4-dimethylchroman
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological properties.[1] this compound (C₁₁H₁₃BrO) is a synthetic derivative characterized by a bromine atom at the 6-position and geminal dimethyl groups at the 4-position.[1] While direct pharmacological studies on this specific molecule are not extensively documented in public literature, the known activities of structurally related chroman, chromene, and brominated heterocyclic compounds provide a strong basis for predicting its potential therapeutic applications.[2] This guide synthesizes available data on analogous structures to hypothesize potential biological activities for this compound, proposes potential mechanisms of action, and provides a comprehensive framework of detailed experimental protocols for its systematic investigation. The bromine atom at the C6 position serves as a versatile synthetic handle, making this compound an ideal starting point for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1]
The Chroman Scaffold: A Foundation for Bioactivity
The this compound molecule is built upon the chroman ring system. This heterocyclic motif is central to a wide array of pharmacologically active compounds, including vitamins (e.g., Vitamin E) and selective estrogen receptor modulators like Ormeloxifene.[3] Its structural rigidity and specific stereochemistry allow for precise interactions with biological targets. The key substituents on the target molecule are:
-
C4 gem-dimethyl group: This feature can influence the molecule's metabolic stability and conformational rigidity, potentially enhancing its binding affinity to target proteins.
-
C6-bromo substituent: As an aryl bromide, this is the molecule's primary reactive site for medicinal chemistry exploration. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic introduction of diverse functional groups to probe and optimize biological activity.[1]
Given this structural foundation, we can infer several promising avenues for biological activity based on established pharmacology of related compounds.
Hypothesized Biological Activities and Mechanistic Pathways
The exploration of this compound's potential begins with hypotheses grounded in the performance of its chemical relatives. The following sections outline the most promising areas of investigation.
Anticancer Potential
The chroman and chromene frameworks are present in numerous compounds with demonstrated anticancer effects, often acting through the induction of apoptosis and cell cycle arrest.[4][5]
Hypothesis: this compound and its derivatives possess cytotoxic activity against various cancer cell lines.
Supporting Evidence from Analogs:
-
HIF2α Inhibition: A structurally similar compound, 6-Bromo-4,4-difluorochromane, is under investigation as an inhibitor of Hypoxia-Inducible Factor 2α (HIF2α), a key transcription factor in cancer progression, particularly in clear cell renal cell carcinoma.[6]
-
SIRT2 Inhibition: A series of 8-bromo-6-chloro-chroman-4-ones were identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and certain cancers.[7]
-
General Cytotoxicity: Various chromone and chroman derivatives have shown potent growth-inhibitory effects against breast, melanoma, and other cancer cell lines.[4]
Proposed Mechanism of Action (MoA): A plausible mechanism involves the inhibition of key signaling pathways critical for tumor survival and proliferation. The molecule could function as an allosteric modulator or competitive inhibitor of enzymes like kinases or transcription factors such as HIF2α. Inhibition of the HIF2α pathway would disrupt the cellular response to hypoxia, thereby impeding tumor angiogenesis and growth.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Chroman derivatives have shown significant promise in modulating inflammatory responses.
Hypothesis: this compound can suppress the production of pro-inflammatory mediators in immune cells.
Supporting Evidence from Analogs:
-
Centchroman: This non-steroidal chroman derivative has well-documented anti-inflammatory effects in various animal models.[8]
-
BRD4 Inhibition: Novel chromone derivatives have been developed as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that regulates the expression of inflammatory genes. These inhibitors showed impressive efficacy in murine models of airway inflammation.[9][10]
Proposed MoA: The compound could potentially inhibit key enzymes in inflammatory signaling, such as cyclooxygenases (COX), or act upstream by targeting transcription factors like NF-κB or epigenetic regulators like BRD4. Inhibition of BRD4 would prevent the transcriptional activation of key pro-inflammatory cytokines and chemokines.
Neuroprotective Effects
Neurodegenerative diseases are often characterized by neuronal loss due to factors like oxidative stress and excitotoxicity.
Hypothesis: this compound exhibits neuroprotective properties against cellular stressors.
Supporting Evidence from Analogs:
-
Glutamate Excitotoxicity: Chroman-2-carboxylate derivatives have been investigated for their ability to protect neurons from glutamate-induced excitotoxicity, a pathological process central to many neurodegenerative conditions.[4]
-
Anticonvulsant Activity: Azolylchroman derivatives have demonstrated anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models in mice.[3]
Proposed MoA: The neuroprotective mechanism could be multifactorial, involving the scavenging of reactive oxygen species (ROS), stabilization of mitochondrial function, or modulation of ion channels to prevent excessive calcium influx associated with excitotoxicity.
A Framework for Experimental Validation
To systematically test these hypotheses, a multi-stage experimental approach is required, progressing from initial screening to detailed mechanistic studies.
General Experimental Workflow
A logical workflow ensures that resources are directed toward the most promising activities. The initial phase involves broad screening, followed by dose-response studies and finally, in-depth mechanistic elucidation for the most potent effects.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls for robust and interpretable data.
Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.
Causality: The MTT assay measures mitochondrial reductase activity, which is proportional to the number of viable cells. A reduction in signal indicates cell death or inhibition of proliferation. Using a panel of cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) provides insight into potential cancer-type specificity.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the seeding medium and add 100 µL of medium containing the test compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Condition | Rationale |
| Cell Lines | MCF-7, A549, HCT116 | Represents different common cancer types. |
| Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase. |
| Compound Conc. | 0.1 µM - 100 µM | Wide range to capture the full dose-response curve. |
| Incubation Time | 48-72 hours | Allows sufficient time for cytotoxic effects to manifest. |
| Assay Readout | Absorbance at 570 nm | Quantifies formazan product, proportional to viable cells. |
Objective: To determine if the compound can inhibit the inflammatory response in macrophages.
Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the iNOS enzyme. The Griess assay quantifies nitrite, a stable breakdown product of NO. Inhibition of nitrite production indicates an anti-inflammatory effect.
Methodology:
-
Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well. Incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of this compound (1 µM to 50 µM) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes.
-
-
Data Acquisition: Measure absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
Cell Viability Control: Perform a parallel MTT assay on the treated cells to ensure that the reduction in NO is not due to cytotoxicity.
Summary and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Based on a comprehensive analysis of related structures, strong potential exists for its application in oncology, immunology, and neuroscience. The bromine moiety at the C6 position is a key feature, providing a direct avenue for synthetic modification to conduct SAR studies aimed at optimizing potency and selectivity.[1] The experimental framework provided here offers a clear and robust pathway to validate these hypotheses and unlock the therapeutic potential of this versatile chroman derivative. Future work should focus on synthesizing a small library of analogs by leveraging the C6-bromo position to explore how different substituents impact the observed biological activities.
References
-
Research Journal of Pharmacy and Technology. Review on Chromen derivatives and their Pharmacological Activities. Available from: [Link]
-
Sharma, S., et al. (1971). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). British Journal of Pharmacology, 41(2), 417–426. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available from: [Link]
-
Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Available from: [Link]
-
Wang, L., et al. (2021). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 64(15), 11219–11242. Available from: [Link]
-
Rumpf, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6439–6449. Available from: [Link]
-
Shaikh, R. P., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. Available from: [Link]
-
ResearchGate. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation | Request PDF. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. Buy 6-Bromo-4,4-difluorochromane (EVT-15517217) | 1187968-61-1 [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of 6-Bromo-4,4-dimethylchroman: A Technical Guide for Drug Discovery Professionals
Foreword: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The chroman scaffold is one such "privileged structure," a term bestowed upon molecular motifs that are capable of binding to multiple, unrelated biological targets.[1] This versatility makes chroman derivatives a fertile ground for the exploration of new chemical entities with diverse pharmacological activities. This guide focuses on a key intermediate, 6-Bromo-4,4-dimethylchroman , providing an in-depth analysis of its discovery, synthesis, and strategic application in the synthesis of complex molecules for research and drug development.
Physicochemical Properties and Structural Features
This compound is a solid organic compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol .[1] Its structure is characterized by a chroman core, which consists of a benzene ring fused to a dihydropyran ring. Key structural features include a bromine atom at the 6-position of the aromatic ring and two methyl groups at the 4-position of the dihydropyran ring.
| Property | Value |
| CAS Number | 1027915-16-7 |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| Appearance | Solid |
The bromine atom at the C6 position is the most reactive site for a variety of chemical modifications, serving as a versatile handle for introducing new functional groups.[1] The gem-dimethyl group at the C4 position provides steric hindrance that can influence the molecule's conformation and interactions with biological targets.
Historical Context and Discovery
While the specific first synthesis of this compound is not prominently documented in readily available literature, its development can be understood within the broader context of research into chroman chemistry. The chroman ring system is a well-explored area of organic chemistry, with numerous methods established for its synthesis.[1] The introduction of a bromine atom onto this scaffold is a logical step for medicinal chemists seeking to create a versatile intermediate for further chemical elaboration. The strategic placement of the bromine at the 6-position allows for participation in a wide range of coupling reactions, making it a valuable building block for creating libraries of diverse compounds for biological screening.
Synthesis Methodologies: A Strategic Approach
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Synthesis from a Pre-brominated Phenol
This is often the most direct approach. The synthesis begins with a commercially available or readily synthesized brominated phenol, such as 4-bromophenol. The subsequent construction of the dimethylpyran ring directly yields the desired 6-bromo-chroman derivative.[1]
Workflow for Synthesis from a Pre-brominated Phenol
Caption: Synthesis of this compound from 4-bromophenol.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromophenol in a suitable solvent (e.g., toluene), add a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Addition of Reagent: Slowly add 3,3-dimethylacrylic acid to the reaction mixture at a controlled temperature.
-
Cyclization: Heat the reaction mixture to promote intramolecular Friedel-Crafts alkylation and subsequent cyclization to form the dihydropyran ring.
-
Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure this compound.
Method 2: Directed Electrophilic Bromination
An alternative strategy involves the direct bromination of the pre-formed 4,4-dimethylchroman ring. The inherent directing effects of the ether oxygen atom on the chroman ring guide the electrophilic substitution to the desired position.[1]
Workflow for Directed Electrophilic Bromination
Caption: Synthesis via direct bromination of 4,4-dimethylchroman.
Experimental Protocol:
-
Reaction Setup: Dissolve 4,4-dimethylchroman in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator or elemental bromine with a Lewis acid catalyst, to the solution.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the chosen brominating agent.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified as described in Method 1.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the presence of the key functional groups. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the protons on the brominated benzene ring. The ¹³C NMR spectrum will show the expected number of signals for the 11 carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C-O-C ether linkage and the C-Br bond.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can further confirm its structure. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 6-position is a key functional group that enables a wide array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are extensively used in the synthesis of complex organic molecules.[2]
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General scheme for functionalization via cross-coupling.
-
Suzuki Coupling: The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 6-position.[3]
-
Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynyl-substituted chroman derivative.[2]
Illustrative Reaction Conditions for Suzuki Coupling:
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C |
Synthesis of Biologically Active Molecules
Derivatives of the chroman scaffold have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4] By using this compound as a starting material, researchers can synthesize novel compounds for screening against various biological targets. For example, the introduction of specific functional groups at the 6-position can modulate the compound's interaction with enzyme active sites or cellular receptors. While specific derivatives of this compound are not extensively reported as clinical candidates, the chroman-4-one scaffold, a close structural relative, has been used to develop potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its synthesis is achievable through well-established chemical principles, and its true utility is realized in its role as a versatile building block. The ability to readily functionalize the 6-position through robust and reliable palladium-catalyzed cross-coupling reactions opens the door to the creation of vast libraries of novel chroman derivatives. As our understanding of the biological roles of various cellular targets continues to expand, the demand for such versatile and strategically designed intermediates will undoubtedly grow. Researchers and drug development professionals who master the synthesis and application of molecules like this compound will be well-positioned to contribute to the next generation of innovative therapeutics.
References
Sources
An In-depth Technical Guide to 6-Bromo-4,4-dimethylchroman: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Bromo-4,4-dimethylchroman (CAS No. 1027915-16-7). As a key intermediate in medicinal chemistry, this document delves into its structural features, reactivity, and established synthetic strategies. The guide is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and organic synthesis, offering insights into its application as a versatile scaffold for the development of novel therapeutic agents, particularly enzyme inhibitors. While experimental data for certain physical properties remain to be fully elucidated, this guide synthesizes available information and provides context based on analogous structures.
Introduction: The Significance of the Chroman Scaffold
The chroman ring system is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active synthetic molecules.[1] Its inherent structural features provide a robust framework for the design of compounds with a wide spectrum of biological activities. The introduction of a bromine atom at the 6-position of the 4,4-dimethylchroman core, as seen in this compound, offers a strategic advantage for medicinal chemists. This bromine atom acts as a versatile chemical handle, enabling a variety of synthetic transformations and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
This guide will systematically explore the known attributes of this compound, offering a foundational understanding for its use in the laboratory and in the conceptualization of new molecular entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section summarizes the known and predicted properties of this compound.
General and Physical Properties
While specific experimental data for the melting point, boiling point, and solubility of this compound are not widely published, its identity as a solid at room temperature is established.[1] The table below summarizes its key identifiers and molecular properties. For context, the melting point of the related compound, 6-Bromo-4-chromanone, is reported to be in the range of 77-83 °C.
| Property | Value | Source |
| CAS Number | 1027915-16-7 | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data (Predicted and Inferred)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydropyran ring, and the gem-dimethyl groups. The aromatic region would likely display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for all eleven carbon atoms in the molecule, with the carbon attached to the bromine atom and the carbons of the dihydropyran ring showing characteristic chemical shifts.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) would be instrumental in confirming the elemental composition by providing the exact mass of the molecule.[2]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H (aliphatic and aromatic), C-O (ether), and C-Br bonds.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the presence of the aryl bromide and the chroman ring system.
Reactivity of the C6-Bromine Substituent
The bromine atom at the C6 position is the most reactive site for synthetic modifications. As an aryl bromide, it serves as an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility as a building block in medicinal chemistry.
Key Reactions:
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
The ability to perform these transformations allows for the systematic modification of the 6-position to probe biological interactions and optimize the pharmacological properties of derivative compounds.[1]
Figure 2: Conceptual synthetic pathway to this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of novel chroman derivatives for drug discovery programs. [1]Its structural framework serves as a versatile platform for the development of selective enzyme inhibitors. [1]The ability to readily modify the 6-position allows for the fine-tuning of a compound's interaction with its biological target, a critical aspect of modern medicinal chemistry.
Safety and Handling
Proper handling and storage are essential when working with this compound.
-
Storage: The compound should be stored in a dark place, sealed in a dry environment at room temperature. [1]* Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined chemical reactivity, particularly at the C6-bromo position, makes it an attractive scaffold for the synthesis of diverse libraries of compounds for biological screening. While some of its physical properties require further experimental validation, the existing body of knowledge, supplemented by data from related structures, provides a solid foundation for its application in research. This guide serves as a technical resource to facilitate the effective use of this versatile compound in the pursuit of novel therapeutic agents.
References
Sources
Predicted ¹H and ¹³C NMR Spectra of 6-Bromo-4,4-dimethylchroman: A Comprehensive Analytical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth prediction and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-Bromo-4,4-dimethylchroman (CAS 1027915-16-7). As a key building block in medicinal chemistry, understanding its structural and electronic properties is paramount for its application in drug discovery and synthetic chemistry.[1] This document synthesizes data from analogous structures, established substituent effect principles, and foundational NMR theory to present a reliable, predicted dataset.[2][3] We detail the rationale behind the predicted chemical shifts (δ), coupling constants (J), and multiplicities for each nucleus. Furthermore, this guide outlines a standardized experimental protocol for the acquisition of high-resolution NMR data and discusses potential 2D NMR experiments to validate the proposed assignments. This work is intended to serve as a practical reference for researchers utilizing this versatile chroman derivative.
Introduction to this compound
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds.[1] this compound, with the molecular formula C₁₁H₁₃BrO, is a synthetic derivative that combines the core chroman ring system with two key features: geminal dimethyl groups at the C-4 position and a bromine atom at the C-6 position.[1] The bromine atom acts as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for the generation of diverse molecular libraries in structure-activity relationship (SAR) studies.[1]
Accurate structural confirmation is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous elucidation of molecular structures in solution.[4][5][6] This guide provides a detailed ab initio prediction of the ¹H and ¹³C NMR spectra, offering a baseline for researchers to confirm the identity and purity of their synthesized material.
Caption: Structure of this compound with IUPAC numbering.
Fundamentals of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field (B₀), these nuclei align in specific orientations.[5] By applying a radiofrequency (RF) pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal whose frequency is characteristic of the nucleus's local electronic environment.[6]
Three key pieces of information are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the degree of shielding or deshielding experienced by a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[7][8]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Splitting (Multiplicity): The signal for a proton is split into multiple lines (e.g., doublet, triplet) by the influence of non-equivalent protons on adjacent carbons. The pattern of splitting provides direct information about the connectivity of atoms.[9]
¹³C NMR provides complementary information about the carbon skeleton of the molecule.[10]
Methodology for Spectral Prediction
The predicted NMR data herein is derived not from a single software package but from a holistic, expert-driven analysis that mirrors the process of manual structure elucidation. This approach ensures a robust and well-reasoned prediction grounded in established chemical principles.
Caption: Workflow for the expert-driven prediction of NMR spectra.
The process involves:
-
Analysis of Analogs: Utilizing experimental data from closely related structures, such as 2,2-dimethylchroman-4-one derivatives, provides a highly accurate baseline for the chemical shifts of the core chroman ring system.[2][11]
-
Substituent Effects: Standard Substituent Chemical Shift (SCS) data is applied to account for the electronic effects of the C-6 bromo and C-1 ether functionalities. The bromine atom is an electronegative, electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, influencing the aromatic signals in a predictable manner.[3][12]
-
First-Order Splitting Rules: The n+1 rule and Karplus relationships for dihedral angles are used to predict the multiplicity and coupling constants for all proton signals.[13]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five sets of chemically non-equivalent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|---|
| A | H-5 | 7.25 - 7.35 | 1H | d | J ≈ 2.5 | Aromatic proton ortho to Br and meta to H-7. Deshielded by Br. |
| B | H-7 | 7.10 - 7.20 | 1H | dd | J ≈ 8.6, 2.5 | Aromatic proton ortho to Br and H-8, meta to H-5. |
| C | H-8 | 6.75 - 6.85 | 1H | d | J ≈ 8.6 | Aromatic proton ortho to ether O, shielded. ortho coupling to H-7. |
| D | H-2 | 4.10 - 4.20 | 2H | t | J ≈ 5.5 | Methylene protons deshielded by adjacent ether oxygen (CH₂ -O). |
| E | H-3 | 1.80 - 1.90 | 2H | t | J ≈ 5.5 | Methylene protons adjacent to aromatic ring and C-4. |
| F | 4-CH₃ | 1.30 - 1.35 | 6H | s | - | Two equivalent methyl groups with no adjacent protons. |
Detailed Interpretation of ¹H Signals
-
Aromatic Region (δ 6.7 - 7.4 ppm):
-
Signal C (H-8, δ ~6.80 ppm): This signal is the most upfield of the aromatic protons due to the strong shielding effect of the adjacent ether oxygen at position 1. It will appear as a doublet due to coupling with H-7, with a typical ortho coupling constant of J ≈ 8.6 Hz.[2]
-
Signal B (H-7, δ ~7.15 ppm): This proton is deshielded relative to H-8 as it is ortho to the electron-withdrawing bromine atom. It is split by both H-8 (ortho coupling, J ≈ 8.6 Hz) and H-5 (meta coupling, J ≈ 2.5 Hz), and will therefore appear as a doublet of doublets (dd).[9][14]
-
Signal A (H-5, δ ~7.30 ppm): This is the most downfield aromatic proton, being flanked by the C-4a bridgehead and the bromine at C-6. It experiences deshielding from the bromine. It is only coupled to H-7 via a weaker meta interaction (J ≈ 2.5 Hz), appearing as a doublet (d).
-
-
Aliphatic Region (δ 1.3 - 4.2 ppm):
-
Signal D (H-2, δ ~4.15 ppm): These two methylene protons are directly attached to the carbon adjacent to the ether oxygen (C-2). This proximity to the electronegative oxygen atom causes significant deshielding, shifting the signal far downfield for an aliphatic proton. It will appear as a triplet due to coupling with the two H-3 protons.
-
Signal E (H-3, δ ~1.85 ppm): These methylene protons are adjacent to the quaternary C-4 and the aromatic ring. They are less deshielded than the H-2 protons and will appear as a triplet due to coupling with H-2.
-
Signal F (4-CH₃, δ ~1.32 ppm): The two methyl groups at the C-4 position are chemically equivalent and have no adjacent protons. They will therefore integrate to 6H and appear as a single, sharp singlet.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as C-4a and C-8a are non-equivalent, and the two methyl groups are equivalent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-8a | 152 - 154 | Aromatic carbon bonded to oxygen (ipso-C), strongly deshielded. |
| C-4a | 128 - 130 | Aromatic quaternary carbon adjacent to C-4. |
| C-7 | 129 - 131 | Aromatic CH carbon meta to oxygen and ortho to bromine. |
| C-5 | 127 - 129 | Aromatic CH carbon meta to oxygen and ortho to bromine. |
| C-8 | 116 - 118 | Aromatic CH carbon ortho to oxygen, shielded. |
| C-6 | 115 - 117 | Aromatic carbon bonded to bromine (ipso-C), shielded by the heavy atom effect. |
| C-2 | 66 - 68 | Aliphatic CH₂ carbon bonded to oxygen, deshielded. |
| C-4 | 33 - 35 | Aliphatic quaternary carbon. |
| C-3 | 31 - 33 | Aliphatic CH₂ carbon. |
| 4-CH₃ | 26 - 28 | Equivalent methyl group carbons. |
Recommended 2D NMR Experiments for Validation
To unequivocally confirm the assignments predicted above, a suite of 2D NMR experiments is recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the proton signals in Table 1 with the CH, CH₂, and CH₃ carbon signals in Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations to confirm the structure include:
-
H-5 protons to C-4, C-4a, and C-7.
-
H-8 protons to C-8a and C-4a.
-
4-CH₃ protons (singlet at ~1.32 ppm) to C-3, C-4, and C-4a.
-
-
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the coupling network, showing clear cross-peaks between H-2/H-3 and H-7/H-8, as well as a weaker cross-peak for the H-5/H-7 meta coupling.
Experimental Protocol for Spectrum Acquisition
The following represents a standard operating procedure for acquiring high-quality NMR data for the title compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[15]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Acquire 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220-240 ppm is standard. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
-
Conclusion
This guide provides a robust and detailed prediction of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles and data from analogous compounds. The provided tables of chemical shifts, multiplicities, and coupling constants serve as a reliable benchmark for chemists and researchers working with this important synthetic intermediate. The outlined experimental and 2D NMR protocols offer a clear path for the empirical validation of these predictions, ensuring high confidence in structural assignments and facilitating the advancement of research and development programs that utilize this compound.
References
- This compound | CAS 1027915-16-7. Benchchem.
- Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- McConnell, H. M. Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics. AIP Publishing.
- Nuclear magnetic resonance spectroscopy. Wikipedia.
- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
- Fasoli, E., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. MDPI.
- (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- 5.3 Spin-Spin Splitting: J-Coupling.
- Spin-Spin Coupling. UCL.
- Abraham, R. J., et al. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.... Modgraph.
- Abraham, R. J., et al. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
- The NMR Spectra of Some Chroman Deriv
- Short Summary of 1H-NMR Interpret
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
- 6.
- 13C NMR Spectral Analysis of 2-Bromo-4,4-dimethylhexane: A Technical Guide. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. longdom.org [longdom.org]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. azooptics.com [azooptics.com]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-4,4-dimethylchroman
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Bromo-4,4-dimethylchroman (C₁₁H₁₃BrO), a compound built on the chroman scaffold, which is a privileged structure in medicinal chemistry.[1] This document delves into the foundational principles of ionization source selection, detailed interpretation of the mass spectrum with a focus on its unique isotopic signature, and proposes key fragmentation pathways under electron ionization. A detailed, field-proven experimental protocol for GC-MS analysis is provided, designed to be a self-validating system for robust structural confirmation.
Part 1: Foundational Principles & Instrument Selection
The successful mass spectrometric analysis of a small molecule like this compound hinges on selecting the appropriate analytical strategy. The primary decision point is the choice of ionization technique, which dictates the nature of the resulting mass spectrum—either preserving the molecular ion or inducing fragmentation for structural elucidation.
Choosing the Right Ionization Technique: A Strategic Choice
The choice between "soft" and "hard" ionization is determined by the analytical goal.
-
Soft Ionization (ESI & APCI) for Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" because they impart minimal energy to the analyte, reducing fragmentation and typically yielding a protonated molecule, [M+H]⁺.[2][3] These methods are ideal for confirming the molecular weight of a synthesized compound or for quantitative studies when coupled with liquid chromatography (LC-MS).[4] For this compound, these techniques would be used to verify its molecular weight of 241.12 g/mol .[1]
-
Hard Ionization (EI) for Structural Elucidation: Electron Impact (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3][4][5] This process ejects an electron to form a radical cation (M⁺) and imparts significant excess energy, causing the molecular ion to break apart into a predictable pattern of fragment ions.[5][6] This fragmentation fingerprint is invaluable for determining the compound's structure.[3][4] Given the need for in-depth structural analysis, EI is the preferred method for this guide.
The Role of High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is indispensable. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places).[7][8] This allows for the calculation of a precise elemental formula, distinguishing this compound (C₁₁H₁₃BrO) from other potential isobaric compounds.[7][9]
Part 2: Interpreting the Mass Spectrum of this compound
The EI mass spectrum of this compound is distinguished by two key features: the molecular ion cluster, which immediately indicates the presence of bromine, and a series of fragment ions that reveal the underlying molecular structure.
The Molecular Ion and the Signature of Bromine
One of the most telling features in the mass spectrum of a brominated compound is its isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% and 49.5%, respectively).[10] This results in a pair of peaks in the molecular ion region, separated by 2 m/z units, with nearly equal intensity.[11][12] This M⁺ and M+2 pattern is a definitive signature for the presence of a single bromine atom in the molecule or fragment.[10][12]
| Ion | Isotope Composition | Expected m/z | Relative Intensity |
| Molecular Ion (M⁺) | C₁₁H₁₃⁷⁹BrO | 240 | ~100% |
| Molecular Ion (M+2) | C₁₁H₁₃⁸¹BrO | 242 | ~98% |
| Table 1: Predicted molecular ion cluster for this compound, showcasing the characteristic 1:1 isotopic pattern of bromine. |
Proposed Fragmentation Pathways (EI-MS)
The fragmentation of this compound under EI conditions is driven by the stability of the resulting carbocations and radical species. The primary fragmentation points are the gem-dimethyl group and the bromine substituent.
-
Loss of a Methyl Radical ([M-CH₃]⁺): The most facile fragmentation is the cleavage of a C-C bond at the C4 position to lose a methyl radical (•CH₃, 15 Da). This results in a stable tertiary carbocation, which is resonance-stabilized by the adjacent oxygen atom. This fragment will be one of the most abundant in the spectrum.
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79 or 81 Da). This creates a phenyl cation at m/z 161.
-
Sequential Loss of Methyl and Bromine: The [M-CH₃]⁺ ion can further fragment by losing a bromine radical, leading to a fragment ion at m/z 146.
-
Retro-Diels-Alder (RDA)-like Cleavage: Although less common in saturated rings compared to their unsaturated counterparts, cleavage of the dihydropyran ring can occur. A key fragmentation could involve the loss of isobutylene (C₄H₈, 56 Da) through a ring-opening mechanism followed by hydrogen transfer, leading to a bromophenol radical cation.
Caption: Proposed EI fragmentation pathways for this compound.
Tabulated Summary of Expected Fragments
| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway |
| 240/242 | [C₁₁H₁₃BrO]⁺ | Molecular Ion (M⁺) |
| 225/227 | [C₁₀H₁₀BrO]⁺ | Loss of a methyl radical from the gem-dimethyl group ([M - CH₃]⁺) |
| 184/186 | [C₇H₅BrO]⁺ | Retro-Diels-Alder-like cleavage with loss of isobutylene ([M - C₄H₈]⁺) |
| 161 | [C₁₁H₁₃O]⁺ | Loss of a bromine radical ([M - Br]⁺) |
| 146 | [C₁₀H₁₀O]⁺ | Sequential loss of a methyl radical and a bromine radical ([M - CH₃ - Br]⁺) |
| Table 2: Summary of major expected fragments in the EI mass spectrum of this compound. |
Part 3: Experimental Protocol
This section outlines a robust, self-validating protocol for the structural analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent logic of the protocol ensures that the data produced contains internal validation points, primarily the bromine isotopic signature.
A Self-Validating GC-MS Protocol for Structural Elucidation
Objective: To acquire a high-quality Electron Ionization (EI) mass spectrum of this compound for structural confirmation and fragmentation analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for injection. This concentration prevents detector saturation while ensuring adequate signal intensity.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) to handle the sample concentration.
-
Injector Temperature: 250 °C to ensure rapid volatilization.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable for this analyte.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. (This program ensures good separation from solvent and potential impurities).
-
-
-
Mass Spectrometer (MS):
-
Interface Temperature: 280 °C to prevent condensation.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350. This range covers the expected molecular ion and all significant fragments.
-
Scan Rate: At least 2 scans/second to ensure sufficient data points across the chromatographic peak.
-
-
-
Data Analysis & Validation:
-
Step 1: Peak Identification: Identify the chromatographic peak corresponding to this compound.
-
Step 2: Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the peak apex.
-
Step 3: Molecular Ion Confirmation (Self-Validation): Examine the high m/z region of the spectrum. The presence of two peaks of nearly equal intensity at m/z 240 and 242 provides strong, self-validating evidence for the molecular ion of a mono-brominated compound.
-
Step 4: Fragmentation Analysis: Identify the key fragment ions as detailed in Table 2. The presence of the [M-CH₃]⁺ cluster at m/z 225/227 further validates the structure.
-
Step 5 (Optional): Library Search: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to find matching or structurally similar compounds.
-
Experimental Workflow Diagram
Caption: GC-MS workflow for the analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a clear and robust process when approached systematically. The choice of Electron Impact ionization provides a rich fragmentation pattern essential for structural elucidation, while the compound's inherent bromine atom offers a definitive isotopic signature for the molecular ion and any bromine-containing fragments. This signature acts as a powerful self-validating feature within the analysis. By following the detailed protocol provided, researchers can confidently confirm the identity and structure of this compound, ensuring data integrity for applications in medicinal chemistry and drug development.
References
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]
-
Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
-
ResearchGate. (n.d.). Unknown halogenated compounds with HRMS data. [Link]
-
ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]
-
PubMed. (n.d.). High-resolution mass spectrometers. [Link]
-
Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]
-
PubChem. (n.d.). 6-Bromo-4,4-dimethylhex-1-ene | C8H15Br | CID 13119654. [Link]
-
ResearchGate. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). [Link]
-
PubChem. (n.d.). 6-Bromo-4-ethoxycoumarin | C11H9BrO3 | CID 688783. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Solubility of 6-Bromo-4,4-dimethylchroman
Introduction to 6-Bromo-4,4-dimethylchroman
This compound is a high-purity organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol .[1][2] Its structure features a chroman core, which is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[1] The key structural features are a bromine atom at the 6-position of the aromatic ring and two methyl groups at the 4-position of the dihydropyran ring.[1] The bromine atom is a particularly useful feature, serving as a versatile reactive handle for creating more complex molecules through various cross-coupling reactions.[1]
The molecular structure of this compound is dominated by a large, nonpolar carbon skeleton. This suggests that the compound is likely to have low aqueous solubility, a common challenge in drug development.[3][4] Therefore, a thorough understanding of its solubility in various organic solvents and how to experimentally determine this property is essential for its use in synthesis and biological screening.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The key factors influencing solubility include the polarity of the solute and solvent, temperature, and the specific molecular structure of the compound.[6][7]
For this compound, the following structural features are key determinants of its solubility:
-
The Chroman Ring System: The fused benzene and dihydropyran rings create a large, rigid, and predominantly nonpolar structure.
-
Gem-dimethyl Group: The two methyl groups at the 4-position further contribute to the nonpolar, lipophilic character of the molecule.
-
Bromo Group: The bromine atom introduces a degree of polarity through the carbon-bromine bond, allowing for weak dipole-dipole interactions. However, this is largely overshadowed by the nonpolar nature of the rest of the molecule.
Based on these features, this compound is expected to be more soluble in nonpolar or weakly polar organic solvents and poorly soluble in highly polar solvents like water.
Caption: Structural determinants of this compound's solubility.
Predicted Solubility Profile (Qualitative)
In the absence of specific experimental data, a qualitative prediction of solubility in common laboratory solvents can be made based on the principles discussed above.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl ether | High | The nonpolar nature of these solvents aligns well with the largely nonpolar structure of this compound, facilitating dissolution through London dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate | High to Medium | These solvents have moderate polarity and can engage in dipole-dipole interactions with the C-Br bond, while also being nonpolar enough to solvate the rest of the molecule. |
| Polar Protic | Ethanol, Methanol | Medium to Low | The presence of a hydroxyl group in these solvents allows for hydrogen bonding, which is not a primary intermolecular force for the solute. The energetic cost of disrupting the solvent's hydrogen bonding network may limit solubility. |
| Highly Polar | Water, Dimethyl sulfoxide (DMSO) | Low to Insoluble | Water is a highly polar, hydrogen-bonding solvent. The strong cohesive forces between water molecules are unlikely to be overcome by the weak interactions with the nonpolar solute. While DMSO is a strong polar aprotic solvent, the large nonpolar surface area of the solute may still limit solubility. |
Experimental Determination of Solubility
Determining the solubility of a compound like this compound is crucial for applications in drug discovery and development.[3][8] The two main types of solubility measurements are kinetic and thermodynamic.
-
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][9][10]
-
Thermodynamic solubility is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a longer period.[4] This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[8][11]
Caption: Decision workflow for selecting a solubility assay.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11]
Objective: To determine the equilibrium concentration of a saturated solution of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.[11]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
After incubation, allow the vial to stand to let the undissolved solid settle.
-
Carefully remove a sample of the supernatant. It is critical to avoid disturbing the undissolved solid. This can be achieved by centrifugation to pellet the solid, followed by drawing off the supernatant, or by filtering the solution through a syringe filter.[9]
-
Quantify the concentration of this compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS against a standard curve.[4][12]
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This high-throughput method is suitable for early-stage drug discovery when many compounds need to be screened quickly.[9][10]
Objective: To rapidly assess the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microtiter plates (e.g., 96-well)
-
Liquid handling robotics (optional, for high throughput)
-
A nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a stock solution of this compound in DMSO.[13]
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[13]
-
Rapidly add the aqueous buffer to the wells to achieve the desired final compound concentrations.[13]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for a short period, typically 1 to 2 hours, at a controlled temperature.[13]
-
Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[9]
-
The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
Factors Influencing the Solubility of this compound
Several factors can be manipulated to enhance the solubility of a poorly soluble compound like this compound.[6][14]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][15]
-
pH: As this compound does not have readily ionizable groups, its solubility is expected to be largely independent of pH.[16]
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or PEG 300 to an aqueous solution can significantly increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[17]
-
Particle Size: Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[14][15]
Troubleshooting and Data Interpretation
When determining the solubility of poorly soluble compounds, several challenges may arise:
-
Poor Wettability: The compound may float on the surface of the solvent. Using a small amount of surfactant or gentle sonication can help wet the solid.[11]
-
Metastable Forms: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility.[14] It is important to characterize the solid form being used.
-
Compound Degradation: If the compound is unstable in the chosen solvent or buffer, this can lead to inaccurate solubility measurements. Stability should be assessed concurrently, for example, by monitoring the purity of the supernatant over time by HPLC.
Accurate interpretation of solubility data is crucial. A low kinetic solubility value might indicate a potential for poor absorption in vivo, but it is the thermodynamic solubility that provides the fundamental understanding of the compound's intrinsic properties. A goal for drug discovery compounds is often a solubility of greater than 60 µg/mL.[10]
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong understanding of its chemical structure allows for a reliable prediction of its solubility behavior. Its predominantly nonpolar nature suggests high solubility in nonpolar organic solvents and poor solubility in aqueous media. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to accurately determine the thermodynamic and kinetic solubility of this compound. Such data is indispensable for its effective use in medicinal chemistry, enabling informed decisions in synthetic route planning, formulation development, and the design of new therapeutic agents.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Updated 2024 Dec 9]. Available from: [Link]
-
Protocols.io. In-vitro Thermodynamic Solubility. [Updated 2025 Aug 3]. Available from: [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Published 2012]. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Published 2018 Aug 31]. Available from: [Link]
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Published 2012 Jan]. Available from: [Link]
-
Slideshare. solubility experimental methods.pptx. [Published 2017 Nov 1]. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Published 2005]. Available from: [Link]
-
National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Published 2003 Sep 24]. Available from: [Link]
-
SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Published 2023 Sep 2]. Available from: [Link]
-
ResearchGate. Dissolution Method Development for Poorly Soluble Compounds | Request PDF. [Updated 2025 Aug 6]. Available from: [Link]
-
Int J Pharm Chem Anal. Solubility: An overview. [Published 2019]. Available from: [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Published 2019 Nov]. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Published 2021 Jul 5]. Available from: [Link]
-
Open Access Journals. Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Published 2022 Feb 14]. Available from: [Link]
-
PubChem. 6-Bromo-4,4-dimethylhexan-2-one | C8H15BrO | CID 21677910. Available from: [Link]
-
CP Lab Safety. This compound, 95% Purity, C11H13BrO, 100 mg. Available from: [Link]
-
Sunway Pharm Ltd. This compound - CAS:1027915-16-7. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - CAS:1027915-16-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. evotec.com [evotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. jmpas.com [jmpas.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. rroij.com [rroij.com]
Safety and handling of "6-Bromo-4,4-dimethylchroman"
An In-depth Technical Guide to the Safe Handling of 6-Bromo-4,4-dimethylchroman
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile synthetic building block, pivotal in the exploration of novel therapeutics due to its privileged chroman scaffold.[1] Its utility, primarily centered around the reactive bromine substituent, allows for extensive molecular modifications, making it a valuable intermediate in drug discovery programs.[1] This guide provides a comprehensive overview of the critical safety protocols and handling procedures for this compound. By integrating chemical property data, reactivity profiles, and extrapolated safety information from structurally analogous compounds, this document serves as an essential resource for laboratory personnel. The focus is on fostering a proactive safety culture through a deep understanding of the material's potential hazards and the scientific rationale behind its safe manipulation.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation of its safe handling. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-Benzopyran | [2] |
| CAS Number | 1027915-16-7 | [1][3] |
| Molecular Formula | C₁₁H₁₃BrO | [1][3] |
| Molecular Weight | 241.12 g/mol | [1][3] |
| Physical Form | Solid | [1] |
Hazard Identification and Risk Assessment
No specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is publicly available. Therefore, a risk assessment must be conducted by extrapolating from data on structurally similar brominated organic compounds.
Potential Hazards: Based on safety data for analogous compounds like 6-bromo-4,4-dimethylthiochroman and various brominated phenols, the primary hazards are anticipated to be:
-
Eye Irritation: Causes serious eye irritation.[4][5][6][7][8]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][7]
The following GHS pictograms are recommended for labeling based on the hazard profile of similar compounds:
Causality of Hazards: The bromine atom and the overall organic structure contribute to its potential toxicity and irritant properties. Brominated organic compounds can react with biological macromolecules, leading to irritation and potential toxicity.
Reactivity and Incompatibilities
The synthetic utility of this compound stems from the reactivity of its C-Br bond.[1] This reactivity also dictates its incompatibilities.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is a versatile handle for reactions like Suzuki and Sonogashira couplings.[1] This indicates the C-Br bond is susceptible to cleavage under specific catalytic conditions.
-
Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles.[9]
-
Incompatible Materials: Based on general principles for alkyl halides and related compounds, avoid contact with:
Exposure to these materials could lead to vigorous, potentially hazardous reactions. Furthermore, like many alkyl bromides, this compound may be sensitive to light and elevated temperatures, which can cause decomposition.[12] Decomposition can lead to the formation of hydrobromic acid or free bromine, indicated by acidification or discoloration (yellowing) of the sample.[12]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[13]
-
Ventilation: Ensure the laboratory is well-ventilated.[8][10][14]
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and should be chosen based on a thorough risk assessment.
-
Eye Protection: Wear chemical safety goggles with side shields or a face shield.[8][14]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6][13]
-
Body Protection: A standard laboratory coat must be worn and kept fastened.[6][13]
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH/MSHA-approved respirator may be necessary.[14]
The following diagram illustrates the workflow for donning and using PPE.
Storage and Disposal
Proper storage is critical to maintaining the compound's purity and preventing the formation of hazardous degradation products.[12]
Storage Protocol
-
Conditions: Store in a cool, dark, and dry place.[1] Recommended storage is at room temperature, sealed in a dry environment.[1][2] For long-term stability, consider refrigeration (2-8°C).[4]
-
Container: Keep the container tightly sealed in an amber glass bottle to protect from light and moisture.[1][12]
-
Inert Atmosphere: For extended storage, consider blanketing the container with an inert gas like argon or nitrogen to prevent degradation.[12]
Spill Management
In the event of a spill, immediate and appropriate action is required.[13]
-
Evacuate: Alert personnel and evacuate the immediate area.
-
PPE: Don appropriate PPE before re-entering the area.
-
Containment: For small spills, use a non-combustible, inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[13]
Waste Disposal
This compound and any contaminated materials must be treated as hazardous waste.
-
Segregation: As a brominated hydrocarbon, this compound falls into the category of halogenated organic waste.[13] This waste stream must be kept separate from non-halogenated waste to ensure proper disposal.[13]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[13]
-
Disposal Route: Disposal must be handled by a licensed hazardous waste management facility, typically via high-temperature incineration, in accordance with all federal, state, and local regulations.[13] Do not empty into drains.[8]
The logical flow for waste management is depicted below.
First Aid Measures
In case of exposure, follow these procedures while seeking immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[5][7][8]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][8]
-
Ingestion: Clean mouth with water and seek medical attention.[8] Do not induce vomiting unless directed to do so by medical personnel.
Conclusion
While this compound is an invaluable tool in medicinal chemistry, its safe handling is paramount. This guide provides a framework for its responsible use, grounded in an understanding of its chemical nature and potential hazards. Adherence to these protocols—from risk assessment and PPE use to proper storage and disposal—is a collective responsibility that ensures the safety of researchers and the integrity of the scientific process. All work with this and any chemical should be preceded by a thorough, experiment-specific risk assessment. This compound is intended for research purposes only and is not for human or veterinary use.[1][15]
References
-
This compound. Appchem. Available at: [Link]
-
This compound, 95% Purity, C11H13BrO, 100 mg. CP Lab Safety. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - CAS:1027915-16-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Buy 6-Bromo-4,4-difluorochromane (EVT-15517217) | 1187968-61-1 [evitachem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. calpaclab.com [calpaclab.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic therapeutic agents. Its inherent structural features and amenability to chemical modification have established it as a cornerstone in medicinal chemistry. Within this important class of compounds, 6-Bromo-4,4-dimethylchroman has emerged as a particularly valuable and versatile building block. The strategic placement of a bromine atom on the aromatic ring, combined with the gem-dimethyl substitution on the pyran ring, offers a unique combination of stability and reactivity. This guide provides an in-depth technical overview of the synthesis, chemical properties, and strategic applications of this compound in the development of novel chroman derivatives with therapeutic potential. We will explore key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions, and discuss the structure-activity relationships of the resulting derivatives.
Introduction: The Chroman Scaffold and the Significance of this compound
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring structural element in a multitude of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The unique fusion of a benzene ring with a dihydropyran ring imparts a defined three-dimensional geometry that can facilitate precise interactions with biological targets.
This compound (1) , with the chemical formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol , is a key synthetic intermediate that capitalizes on the privileged nature of the chroman scaffold.[2][3] The gem-dimethyl group at the C4 position sterically shields the benzylic ether linkage, enhancing the metabolic stability of the molecule. More importantly, the bromine atom at the C6 position serves as a versatile synthetic handle, enabling a wide range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the systematic introduction of diverse molecular fragments to explore structure-activity relationships (SAR) and optimize biological activity.
| Property | Value | Reference |
| CAS Number | 1027915-16-7 | [2] |
| Molecular Formula | C₁₁H₁₃BrO | [2] |
| Molecular Weight | 241.12 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage | Store in a dark, dry place at room temperature | [4] |
Synthesis of the this compound Core
The construction of the this compound core can be achieved through several synthetic strategies. The choice of a particular route often depends on the availability of starting materials and the desired scale of the synthesis. A common and efficient approach involves the reaction of 4-bromophenol with 3,3-dimethylallyl bromide (prenyl bromide) or a related isoprenoid precursor, followed by acid-catalyzed cyclization.
Diagram: Synthesis of this compound
Caption: A common synthetic route to this compound.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position of this compound is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl structures by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of a wide array of biologically active molecules.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates used.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated enynes and other alkynyl-containing molecules, which are important pharmacophores in many biologically active compounds.
Diagram: Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent, Base, and Alkyne Addition: Under a positive flow of the inert gas, add a degassed solvent (e.g., tetrahydrofuran or dimethylformamide), a base (e.g., triethylamine or diisopropylamine), and the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Structure-Activity Relationship (SAR) Insights and Therapeutic Applications
The derivatization of the this compound core allows for a systematic investigation of structure-activity relationships. The nature of the substituent introduced at the C6 position can significantly influence the biological activity of the resulting chroman derivative.
For instance, the introduction of different aryl and heteroaryl groups via Suzuki-Miyaura coupling can modulate the compound's lipophilicity, electronic properties, and ability to form specific interactions with target proteins. Similarly, the incorporation of alkynyl moieties through Sonogashira coupling can introduce rigidity and linearity into the molecule, which can be advantageous for binding to certain enzyme active sites.
While specific SAR studies on derivatives of this compound are not extensively published in publicly available literature, the broader class of chroman derivatives has shown promise in various therapeutic areas:
-
Anticancer Activity: Many chroman derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of kinases and other enzymes involved in cancer cell proliferation.[5]
-
Anti-inflammatory Effects: The chroman scaffold is present in several compounds with potent anti-inflammatory properties.
-
Neuroprotective Properties: Certain chroman derivatives have demonstrated the ability to protect neurons from damage, suggesting their potential in the treatment of neurodegenerative diseases.[5]
Conclusion and Future Perspectives
This compound is a highly valuable and strategically important building block in medicinal chemistry. Its robust and readily accessible core structure, combined with the versatile synthetic handle provided by the bromine atom, makes it an ideal starting point for the synthesis of diverse libraries of chroman derivatives. The application of powerful synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient exploration of chemical space and the optimization of biological activity. As the demand for novel therapeutic agents continues to grow, the strategic use of well-designed synthetic intermediates like this compound will undoubtedly play a crucial role in the future of drug discovery. Further research focusing on the synthesis and biological evaluation of derivatives of this versatile scaffold is warranted and holds significant promise for the development of new and effective medicines.
References
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Romo Group. Patents. [Link]
Sources
Methodological & Application
Application Notes & Protocols: 6-Bromo-4,4-dimethylchroman as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 6-Bromo-4,4-dimethylchroman
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of natural products and synthetic compounds with significant biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] Within this class, This compound (CAS No. 1027915-16-7) has emerged as a particularly valuable synthetic intermediate.[3] Its structure, featuring a molecular formula of C₁₁H₁₃BrO, combines the stable chroman ring system with two key features that drive its utility: geminal dimethyl groups at the C4 position, which can enhance metabolic stability and modulate conformation, and a bromine atom at the C6 position.[3] This bromine atom is not merely a substituent; it is a versatile and strategically placed reactive handle, making the molecule an ideal precursor for systematic chemical exploration and the development of novel therapeutics.[3]
The aryl bromide at the C6 position is readily amenable to a variety of powerful, modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This allows for the precise and efficient introduction of diverse molecular fragments, enabling researchers to conduct extensive structure-activity relationship (SAR) studies. By systematically modifying the C6 position, chemists can fine-tune the pharmacological properties of the chroman core to optimize potency, selectivity, and pharmacokinetic profiles for a desired biological target.[3] These application notes provide an in-depth guide to leveraging this compound in key synthetic transformations, complete with detailed, field-proven protocols.
Core Synthetic Applications: Gateway to Molecular Diversity
The primary utility of this compound stems from the reactivity of its C6-Br bond. This allows the chroman core to be coupled with a vast library of building blocks. The two most powerful and widely applicable transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For this compound, this reaction provides a direct route to 6-aryl or 6-heteroaryl-4,4-dimethylchroman derivatives. These products are of high interest in drug discovery, as the introduction of new aromatic systems can profoundly influence biological activity by engaging in new binding interactions (e.g., π-stacking, hydrogen bonding) with target proteins.
The choice of palladium catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.[6] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are highly effective for coupling aryl bromides.[6]
Buchwald-Hartwig Amination: Introducing Key Nitrogen Functionality
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds via palladium catalysis.[7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. The resulting 6-amino-chroman derivatives are of immense value, as the nitrogen atom can serve as a key pharmacophoric element, a handle for further derivatization, or a group to modulate physicochemical properties like solubility and basicity. The development of this reaction has largely replaced harsher, traditional methods for synthesizing aryl amines, offering significantly expanded functional group tolerance and substrate scope.[7]
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for researchers. Optimization of reaction parameters (temperature, concentration, catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed coupling of this compound with a representative arylboronic acid.
Causality and Rationale:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen. The ligand stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination.[6]
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation process.[8]
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4,4-dimethylchroman
Introduction: The Strategic Importance of the 4,4-Dimethylchroman Scaffold
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic compounds exhibiting significant biological activities.[1] Within this class, the 6-bromo-4,4-dimethylchroman substructure serves as a highly valuable and versatile intermediate in medicinal chemistry and drug development.[2] The gem-dimethyl group at the 4-position can impart conformational rigidity and improved metabolic stability, while the bromine atom at the 6-position provides a reactive handle for introducing molecular diversity.[2]
This bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier method for forging new carbon-carbon bonds.[2] The ability to strategically functionalize the C6 position allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a molecule's pharmacological profile.[2] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron species, catalyzed by a palladium(0) complex in the presence of a base. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The electron-donating nature of the chroman's ether oxygen can increase the electron density at the C-Br bond, potentially slowing this step compared to electron-deficient aryl bromides.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is critically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex. The choice of base and solvent can significantly influence the efficiency of this step.
-
Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium complex, forming the desired 6-aryl-4,4-dimethylchroman product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Sources
Nucleophilic substitution reactions of "6-Bromo-4,4-dimethylchroman"
An In-Depth Guide to Nucleophilic Substitution Reactions of 6-Bromo-4,4-dimethylchroman: Protocols and Applications
Introduction
In the landscape of medicinal chemistry and drug development, the chroman scaffold is a privileged structure, appearing in a multitude of biologically active natural products and synthetic compounds.[1] this compound (CAS 1027915-16-7) represents a highly valuable synthetic intermediate, merging this important core with a versatile reactive handle.[1] The bromine atom at the C6 position of the aromatic ring serves as a strategic point for chemical modification, enabling the construction of complex molecular architectures and facilitating extensive structure-activity relationship (SAR) studies.[1]
While classic nucleophilic aromatic substitution (SNAr) reactions on aryl halides are often challenging and require harsh conditions or specific electronic activation, modern synthetic chemistry offers powerful, metal-catalyzed alternatives.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary pathways for nucleophilic substitution on this compound, focusing on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols for their successful implementation.
Core Principles: Overcoming the Inertness of the Aryl-Bromide Bond
Direct nucleophilic substitution on an aryl halide like this compound via traditional SN1 or SN2 mechanisms is not feasible. The SN1 pathway is disfavored due to the instability of the resulting aryl cation, while the SN2 pathway is sterically blocked by the benzene ring, preventing the necessary backside attack.[3]
The reactivity of the C-Br bond in this substrate is unlocked through transition-metal catalysis, which provides alternative, lower-energy reaction pathways. The two most prominent and synthetically useful strategies are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has revolutionized the synthesis of aryl amines by forming carbon-nitrogen (C-N) bonds with exceptional efficiency and broad substrate scope.[4] It is the go-to method for coupling aryl halides with a wide variety of primary and secondary amines.
-
Copper-Catalyzed Ullmann Condensation: A classic method that has undergone significant modernization, the Ullmann reaction is used to form carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-nitrogen (C-N) bonds.[5][6] While often requiring higher temperatures than palladium-catalyzed methods, it remains a powerful tool, especially for O- and S-arylation.[6][7]
The choice between these methods depends on the desired bond type (C-N, C-O, or C-S) and the specific functional groups present in the nucleophile and substrate.
Application Protocol 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
This protocol details the coupling of this compound with a secondary amine, morpholine, as a representative example. The principles are broadly applicable to a wide range of primary and secondary amines.
Catalytic Cycle Rationale
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[8] Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active, low-valent Pd(0) catalyst inserts into the C-Br bond of the chroman, forming a Pd(II) intermediate. This is typically the rate-determining step. The C-Br bond is more reactive than a C-Cl bond, allowing for selective reactions in polychlorinated substrates.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are common.[9]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8] The choice of phosphine ligand is crucial as it influences the rate and efficiency of this step.
Detailed Experimental Protocol
Objective: Synthesize 4-(4,4-dimethylchroman-6-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon/nitrogen, add this compound (1.0 eq), Cs₂CO₃ (1.5 eq), and Xantphos (0.03 eq, 3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.01 eq, 1 mol%) to the flask.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (to make a ~0.2 M solution based on the aryl bromide) followed by morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C in a pre-heated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Protocol 2: Copper-Catalyzed C-O Bond Formation (Ullmann Ether Synthesis)
This protocol describes a modern Ullmann condensation for coupling this compound with a phenol, a transformation that can be challenging with palladium catalysis.
Mechanistic Considerations
The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally accepted to involve Cu(I) and Cu(III) intermediates. A plausible sequence involves:[10]
-
Formation of a copper(I) phenoxide species from the phenol and a copper salt in the presence of a base.
-
Oxidative addition of the this compound to the Cu(I) phenoxide, forming a Cu(III) intermediate.
-
Reductive elimination from the Cu(III) complex to form the C-O bond and the desired aryl ether product, regenerating a Cu(I) species.
Ligands, such as 1,10-phenanthroline, are often essential in modern Ullmann reactions. They stabilize the copper species, increase solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings compared to the classical stoichiometric copper powder methods.[6]
Detailed Experimental Protocol
Objective: Synthesize 6-phenoxy-4,4-dimethylchroman.
Materials:
-
This compound
-
Phenol
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add CuI (0.1 eq, 10 mol%), 1,10-phenanthroline (0.2 eq, 20 mol%), and K₂CO₃ (2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and phenol (1.2 eq).
-
Solvent and Reaction: Evacuate and backfill the flask with inert gas. Add anhydrous DMF (to make a ~0.5 M solution). Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary of Reaction Conditions and Troubleshooting
The choice of reaction parameters is critical for success. The following table provides a starting point for optimization.
| Parameter | Buchwald-Hartwig (C-N) | Ullmann-Type (C-O, C-S) | Rationale & Troubleshooting Tips |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu(OAc)₂ | Low Yield: Ensure catalyst is active. Use fresh Pd₂(dba)₃. For Ullmann, Cu(I) salts are often more active. |
| Ligand | Xantphos, RuPhos, SPhos | 1,10-Phenanthroline, L-proline | No Reaction: Screen different ligands. Bulky, electron-rich phosphines are good for Buchwald-Hartwig.[9] Ligands are crucial for modern Ullmann. |
| Base | Cs₂CO₃, NaOt-Bu, K₃PO₄ | K₂CO₃, Cs₂CO₃ | Side Reactions: A base that is too strong can cause side reactions. A base that is too weak may not deprotonate the nucleophile effectively. |
| Solvent | Toluene, Dioxane | DMF, NMP, DMSO | Poor Solubility: Ensure all reagents are soluble at the reaction temperature. High-boiling polar aprotic solvents are typical for Ullmann. |
| Temperature | 80 - 110 °C | 110 - 160 °C | Slow Reaction: Increase temperature, but be aware of potential decomposition of reagents or catalyst. |
| Atmosphere | Strictly Inert (Ar, N₂) | Inert (Ar, N₂) | Catalyst Death: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure proper inert atmosphere technique. |
Common Side Reaction: A potential side reaction in both processes, particularly if the reaction stalls, is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be minimized by ensuring efficient catalysis and avoiding prolonged reaction times at high temperatures.
Conclusion
This compound is a powerful building block for constructing diverse chemical libraries. Its utility is fully realized through modern transition-metal-catalyzed nucleophilic substitution reactions. The Buchwald-Hartwig amination and Ullmann condensation provide reliable and versatile pathways to forge C-N, C-O, and C-S bonds, respectively. By understanding the underlying principles and carefully controlling reaction parameters as outlined in these protocols, researchers can effectively leverage this intermediate to accelerate discovery in medicinal chemistry and materials science.
References
-
Macdonald, S. J. F., et al. (2011). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. SYNLETT, 2011(13), 1855-1858. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Sultana, N., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(9), 1103. [Link]
-
ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-71. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Cravotto, G., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3584. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Niu, J., et al. (2009). An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex. The Journal of Organic Chemistry, 74(4), 1888-1890. [Link]
-
Kumar, R., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]
-
Kumar, R., et al. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. [Link]
-
KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. iris.unito.it [iris.unito.it]
The Strategic Application of 6-Bromo-4,4-dimethylchroman in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold and the Power of a Well-Placed Halogen
In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its inherent structural rigidity and three-dimensional character provide an excellent starting point for the design of novel therapeutic agents. The subject of this guide, 6-Bromo-4,4-dimethylchroman (CAS No. 1027915-16-7), represents a particularly strategic evolution of this core structure.[1][3] The introduction of a bromine atom at the 6-position transforms the otherwise chemically stable aromatic ring into a versatile reactive handle.[1] This single modification unlocks a vast potential for chemical diversification, making it an invaluable intermediate for drug discovery programs.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. We will delve into its synthetic utility, explore the therapeutic avenues opened up by its derivatives, and provide detailed, field-proven protocols for its application in a laboratory setting.
Physicochemical Properties and Handling
A foundational understanding of a compound's properties is paramount for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrO | [1][3] |
| Molecular Weight | 241.12 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Storage Conditions | Room temperature, sealed in a dry, dark environment | [1] |
Note: This compound is intended for research use only and is not for human or veterinary use.[1]
The Bromine at Position 6: A Gateway to Chemical Diversity
The true value of this compound in medicinal chemistry lies in the reactivity of its aryl bromide moiety.[1] This functional group is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and predictable introduction of new carbon-carbon and carbon-heteroatom bonds.[1] This capability is the cornerstone of modern structure-activity relationship (SAR) studies, where the impact of targeted structural modifications on biological activity is meticulously evaluated.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: The reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used methods for introducing new aromatic or heteroaromatic rings.
-
Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties, which can serve as isosteres for other functional groups or as precursors for further transformations.
-
Heck Coupling: The reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: The coupling with amines to form arylamine derivatives.
The ability to perform these transformations with high efficiency and functional group tolerance makes this compound a highly sought-after building block for creating large and diverse compound libraries for high-throughput screening.
Sources
Application Note & Protocols: 6-Bromo-4,4-dimethylchroman as a Versatile Scaffold for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and is a cornerstone in medicinal chemistry. This application note details the strategic use of 6-Bromo-4,4-dimethylchroman as a pivotal starting material for the discovery of novel anticancer agents. We provide the scientific rationale for its selection, highlighting the synthetic versatility imparted by the C-6 bromine atom and the structural significance of the gem-dimethyl group at the C-4 position. This guide offers detailed, field-proven protocols for the derivatization of the core scaffold using palladium-catalyzed cross-coupling reactions and subsequent in-vitro screening methodologies to identify and characterize promising anticancer candidates. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Chroman Scaffold
Heterocyclic compounds are of immense interest in drug discovery, and among them, chroman (dihydro-benzopyran) derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] The chroman framework serves as the core of several natural products and approved drugs.[1] In the context of oncology, research has shown that specific substitutions on the chroman ring can lead to potent and selective inhibitors of cancer-relevant targets.[4][5][6]
This compound (CAS 1027915-16-7) emerges as a particularly valuable building block for constructing libraries of potential anticancer compounds.[7] Its utility is rooted in two key structural features:
-
The C-6 Bromo Substituent: The bromine atom is a versatile chemical handle. As an aryl bromide, it readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] This allows for the systematic and efficient introduction of a wide array of functional groups and molecular fragments at this position, enabling comprehensive Structure-Activity Relationship (SAR) studies.[7][8]
-
The C-4 Gem-Dimethyl Group: This structural feature can enhance metabolic stability by preventing benzylic oxidation, a common metabolic pathway for chroman-like structures. It also imparts a specific three-dimensional conformation to the molecule, which can be crucial for selective binding to biological targets.
This guide, therefore, positions this compound not as an end-product, but as a strategic starting point for a rational drug discovery workflow.
Synthetic Strategy: From Scaffold to Library
The core of the discovery program involves leveraging the reactivity of the C-6 bromine to generate a library of novel analogs. The following workflow outlines the general strategy.
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-Bromo-4,4-dimethylchroman Derivatives
Introduction: The Therapeutic Potential of Brominated Chromans
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2] The introduction of a bromine atom onto this scaffold, specifically at the 6-position, coupled with gem-dimethyl groups at the 4-position, creates a unique chemical entity with significant potential for antimicrobial drug discovery. The bromine substituent not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[2] While specific antimicrobial data for 6-Bromo-4,4-dimethylchroman is emerging, studies on related halogenated chromenes and chromanones have demonstrated that such modifications can significantly enhance antibacterial and antifungal activity.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound derivatives as potential antimicrobial agents. The protocols detailed herein are based on established, robust methodologies and are designed to ensure scientific integrity and reproducibility.
Part 1: Foundational Antimicrobial Screening
The initial phase of evaluating a novel compound library involves determining the minimum concentration required to inhibit microbial growth. The Broth Microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[6][7][8]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Causality Behind Experimental Choices: This method is favored for its efficiency in testing multiple compounds and concentrations simultaneously, providing quantitative and reproducible results. The use of a 96-well plate format is amenable to high-throughput screening.
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile DMSO (for dissolving compounds)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions:
-
Dissolve the this compound derivatives in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Expert Insight: DMSO is a common solvent for hydrophobic compounds. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically <1%).
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add a specific volume of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add the compound stock solution to achieve the highest desired test concentration.
-
Perform two-fold serial dilutions by transferring a set volume of the compound solution from each well to the next across the plate.
-
-
Inoculation and Controls:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Positive Control: Wells containing the microbial inoculum and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing the microbial inoculum and broth with the same concentration of DMSO as the test wells, but no compound.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation:
-
Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
For a more quantitative assessment, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.
-
Data Presentation:
The results of the MIC assay should be summarized in a clear and concise table. The following is a template for presenting such data.
| Derivative ID | Modifications on this compound Scaffold | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Parent | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| DERIV-01 | [e.g., Suzuki coupling at C6] | [Insert Data] | [Insert Data] | [Insert Data] |
| DERIV-02 | [e.g., Aldol condensation at C3] | [Insert Data] | [Insert Data] | [Insert Data] |
| Ciprofloxacin | (Positive Control) | [Insert Data] | [Insert Data] | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | [Insert Data] |
Note: The data in this table is illustrative. Researchers should populate it with their experimental findings.
Experimental Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
Part 2: Delving Deeper - Mechanism of Action and Cytotoxicity
Once promising derivatives with low MIC values are identified, the next critical steps involve elucidating their potential mechanism of action and assessing their safety profile.
Potential Mechanisms of Action for Chroman Derivatives
Chromene and chroman derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication and cell division in bacteria. Their inhibition leads to bacterial cell death.
-
Disruption of Cell Membrane Integrity: Some derivatives can intercalate into the bacterial membrane, causing leakage of cellular contents and ultimately cell lysis.
-
Inhibition of Protein and Nucleic Acid Synthesis: Interference with these fundamental cellular processes can halt microbial growth and proliferation.
Further investigations, such as time-kill kinetics assays and specific enzyme inhibition studies, can provide more definitive insights into the mechanism of action.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Objective: To evaluate the potential toxicity of the this compound derivatives against mammalian cell lines.
Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10] It is a reliable and high-throughput method for initial cytotoxicity screening of novel compounds.[9]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
CO₂ incubator
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the test wells) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
-
Incubate the plate for an additional 2-4 hours to allow the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Cytotoxicity Assessment Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Part 3: Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold is key to understanding the structural requirements for potent and selective antimicrobial activity.
Key Structural Considerations for SAR Studies:
-
The Role of the Bromine Atom: The position and electronic nature of the halogen can significantly impact activity. Studies on related halogenated chromenes suggest that increasing the number of halogen substituents can enhance antibacterial potency.[3]
-
Modifications at the 6-Position: The bromine atom is a prime site for introducing a variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the exploration of how different aromatic and aliphatic groups at this position influence antimicrobial efficacy.
-
Functionalization of the Chroman Ring: Alterations at other positions, such as the 3- and 4-positions, can also modulate biological activity. For instance, the introduction of hydrophobic substituents has been shown to be a key factor in the antibacterial activity of some 4-chromanone derivatives.[11]
Logical Relationship Diagram for SAR Studies:
Caption: Logical workflow for SAR studies of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and strategies outlined in these application notes provide a robust framework for the systematic evaluation of derivative libraries. By combining rigorous antimicrobial screening with cytotoxicity assessment and insightful SAR studies, researchers can effectively navigate the path from initial hit identification to lead optimization in the urgent quest for new therapeutics to combat infectious diseases.
References
-
National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]
-
Barcelona Institute for Global Health. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
-
SpringerOpen. (n.d.). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical use: GMP-compliant radiosynthesis, non-clinical toxicity study and human dosimetry estimates. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Bromo-4,4-dimethylchroman as a Versatile Scaffold for Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of the Chroman Scaffold in Neuroprotection
The chroman ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide range of biological activities.[1][2] Its inherent structural features make it an ideal starting point for the development of novel therapeutics. Within the context of neurodegenerative diseases—a class of debilitating conditions characterized by progressive neuronal loss—the chroman scaffold has emerged as a promising template for the design of neuroprotective agents.[3] Derivatives of the related chromone structure have demonstrated a variety of beneficial effects, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[4]
This guide focuses on a particularly valuable building block: 6-Bromo-4,4-dimethylchroman . The gem-dimethyl group at the 4-position can be crucial for activity against enzymes like butyrylcholinesterase (BuChE), while the bromine atom at the 6-position serves as a versatile chemical handle.[1][3] This allows for the strategic introduction of a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions, facilitating comprehensive structure-activity relationship (SAR) studies.[1] By systematically modifying this scaffold, researchers can fine-tune the pharmacological properties of the resulting compounds to develop potent and selective neuroprotective agents.
This document provides a detailed guide for utilizing the this compound scaffold, covering its synthesis, derivatization strategies, and robust protocols for evaluating the neuroprotective efficacy of the resulting compounds.
I. Synthesis and Derivatization of the this compound Scaffold
A crucial first step in any drug discovery program is the efficient and scalable synthesis of the core scaffold and its derivatives.
Synthesis of the Core Scaffold: this compound
While several methods exist for the synthesis of the chroman core, a common approach involves the reaction of a substituted phenol with an appropriate three-carbon unit to form the dihydropyran ring. For the synthesis of this compound, a practical starting material is 4-bromophenol.
Protocol 1: Synthesis of this compound
-
Reaction: Friedel-Crafts alkylation of 4-bromophenol with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst.
-
Materials:
-
4-Bromophenol
-
3-Methyl-2-buten-1-ol
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add 3-methyl-2-buten-1-ol (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
-
Generating a Derivative Library: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is the key to creating a diverse library of analogues. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by column chromatography.
-
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
This reaction is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base in a Schlenk tube.
-
Add the anhydrous solvent and the amine.
-
Seal the tube and heat the reaction to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.
-
Diagram of Derivatization Strategies
Caption: Derivatization of the this compound scaffold.
II. Application Notes: Evaluating Neuroprotective Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their neuroprotective potential. This involves a tiered approach, starting with in vitro assays to assess cytotoxicity and specific mechanisms of action, followed by more complex in vivo models.
In Vitro Neuroprotection Assays
A battery of in vitro assays is essential to profile the neuroprotective effects of the synthesized compounds.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is a fundamental first step to determine the cytotoxicity of the compounds themselves and their ability to protect against a neurotoxic insult.
Protocol 5: MTT Assay for Neuroprotection
-
Cell Line: SH-SY5Y (human neuroblastoma) or HT22 (mouse hippocampal) cells are commonly used.
-
Neurotoxin: Hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ) peptides can be used to induce neuronal cell death.
-
Materials:
-
Neuronal cells
-
96-well plates
-
Culture medium
-
Test compounds (dissolved in DMSO, final concentration ≤ 0.5%)
-
Neurotoxin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for a predetermined time (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well and incubate for a further 2-4 hours (or overnight) in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-toxin exposed) cells. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
-
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The ability of a compound to reduce intracellular ROS is a strong indicator of its neuroprotective potential.
Protocol 6: Intracellular ROS Measurement using DCFH-DA
-
Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Probe Loading: Remove the culture medium and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes in the dark.
-
Wash: Gently wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the reduction in fluorescence in compound-treated cells compared to toxin-exposed, untreated cells.
-
Mechanistic Pathway Analysis
Understanding the mechanism of action is crucial for lead optimization. Two key pathways involved in neuroprotection are the Nrf2 antioxidant response and the NF-κB inflammatory pathway.
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a major regulator of endogenous antioxidant defenses.
Protocol 7: Nrf2 Activation Assay (ARE-Luciferase Reporter)
-
Principle: Use a stable cell line expressing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to increased luciferase expression and a measurable light signal.
-
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds for 12-24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Determine the fold-induction of luciferase activity compared to vehicle-treated cells and calculate the EC₅₀ for Nrf2 activation.
-
Diagram of Nrf2 Pathway Activation
Caption: Activation of the Nrf2 antioxidant pathway by chroman derivatives.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, which is often dysregulated in neurodegenerative diseases.
Protocol 8: NF-κB Inhibition Assay (Reporter Assay)
-
Principle: Use a cell line with an NF-κB-responsive reporter gene (e.g., luciferase or GFP).
-
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
Measure the reporter gene expression (luminescence or fluorescence).
-
Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for NF-κB inhibition.
-
In Vivo Models of Neurodegeneration
Promising compounds from in vitro studies should be evaluated in animal models of neurodegenerative diseases to assess their efficacy in a more complex biological system.
Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5XFAD mouse model, are commonly used.
Protocol 9: Evaluation in a 5XFAD Mouse Model
-
Treatment: Administer the test compound (e.g., via oral gavage) to the mice for a specified duration.
-
Behavioral Testing: Assess cognitive function using tests like the Morris water maze or Y-maze.
-
Histological Analysis: After the treatment period, sacrifice the animals and analyze brain tissue for amyloid plaque deposition (immunohistochemistry with anti-Aβ antibodies) and neuroinflammation (staining for microglia and astrocytes).
-
Biochemical Analysis: Measure levels of Aβ peptides in brain homogenates using ELISA.
Neurotoxin-based models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, are widely used to induce parkinsonian features.
Protocol 10: Evaluation in an MPTP Mouse Model
-
Induction: Administer MPTP to induce the degeneration of dopaminergic neurons in the substantia nigra.
-
Treatment: Administer the test compound before, during, or after MPTP administration to assess its protective or restorative effects.
-
Behavioral Testing: Evaluate motor function using tests like the rotarod test or the cylinder test.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.
-
Histological Analysis: Quantify the loss of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry.
III. Data Interpretation and Structure-Activity Relationships (SAR)
Systematic analysis of the biological data from the derivative library is crucial for identifying lead compounds and understanding the SAR.
Example Data from gem-Dimethylchroman Derivatives
A study on gem-dimethylchroman-4-ol, -one, and -amine derivatives provided valuable insights into their potential as neuroprotective agents.[3]
| Compound Type | Substitution | Target | IC₅₀ (µM) |
| gem-Dimethylchroman-4-ol | 8-Methoxy | eqBuChE | 2.9 |
| gem-Dimethylchroman-4-ol | 6-Chloro | eqBuChE | 7.3 |
| gem-Dimethylchroman-4-amine | 8-Methoxy | eqBuChE | 7.6 |
| gem-Dimethylchroman-4-amine | Unsubstituted | eqBuChE | 38 |
| gem-Dimethylchroman-4-amine | 6-Methyl | eqBuChE | 52 |
Data adapted from "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease".[3]
These data suggest that:
-
The gem-dimethylchroman scaffold is a potent inhibitor of butyrylcholinesterase (BuChE), a key target in Alzheimer's disease.
-
Substitutions on the aromatic ring significantly impact activity. For example, an 8-methoxy group appears to be beneficial for the inhibitory activity of both the chroman-4-ol and chroman-4-amine series.
-
The presence of the gem-dimethyl group is important for BuChE inhibition.[3]
By generating a diverse library from the this compound scaffold and systematically evaluating their biological activities, researchers can build a comprehensive SAR profile to guide the design of next-generation neuroprotective agents with improved potency, selectivity, and drug-like properties.
IV. Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel neuroprotective agents. Its synthetic tractability, coupled with the established neuroprotective potential of the chroman core, provides a solid foundation for drug discovery efforts. The detailed protocols and application notes provided herein offer a comprehensive framework for researchers to synthesize, evaluate, and optimize derivatives of this versatile scaffold, with the ultimate goal of developing effective treatments for debilitating neurodegenerative diseases.
References
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link].
-
Neuroprotective effects, effective dose 50 (EC50) values, and maximal... ResearchGate. Available from: [Link].
-
Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. (2009). Bioorganic & Medicinal Chemistry, 17(17), 6296-6304. Available from: [Link].
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(11), 5313-5324. Available from: [Link].
Sources
Application Note & Protocol: Synthesis of 6-bromo-4,4-dimethylchroman-2-one
Abstract
This document provides a comprehensive guide for the synthesis of 6-bromo-4,4-dimethylchroman-2-one, a valuable synthetic intermediate in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a bromine atom at the C6-position offers a versatile handle for further molecular elaboration through cross-coupling reactions.[1][2] This protocol details a robust method for the regioselective electrophilic bromination of 4,4-dimethylchroman-2-one. It includes a thorough explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization.
Introduction & Scientific Rationale
The target molecule, this compound-2-one (Molecular Formula: C₁₁H₁₃BrO, Molecular Weight: 257.12 g/mol ), is a derivative of the chroman-2-one (dihydrocoumarin) core. The synthesis strategy hinges on the principles of electrophilic aromatic substitution. The chroman ring system contains an activating ether-oxygen atom, which is a strong ortho, para-director for incoming electrophiles. The lactone carbonyl group is a deactivating, meta-directing group. The combined electronic effects strongly favor the substitution at the C6 position, which is para to the highly activating ether oxygen, leading to a high degree of regioselectivity.
The chosen methodology employs elemental bromine in glacial acetic acid. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of one bromine atom without the need for a harsh Lewis acid catalyst, which could lead to side reactions.
Reaction Mechanism: Electrophilic Aromatic Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Polarization of Bromine: The polar solvent, acetic acid, induces a dipole in the bromine molecule (Br₂), creating an electrophilic bromine atom (δ⁺) and a nucleophilic bromine atom (δ⁻).
-
Nucleophilic Attack: The electron-rich aromatic ring of 4,4-dimethylchroman-2-one attacks the electrophilic bromine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (in this case, the solvent or the bromide ion) removes a proton from the carbon atom bearing the new bromine substituent.
-
Restoration of Aromaticity: The C-H bond electrons collapse back into the ring, restoring its aromaticity and yielding the final product, this compound-2-one, along with hydrogen bromide (HBr).
Caption: Figure 1: Mechanism of Electrophilic Bromination
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4,4-Dimethylchroman-2-one | C₁₁H₁₄O₂ | 178.23 | 5.00 g | 28.05 | 1.0 |
| Bromine | Br₂ | 159.81 | 1.50 mL (4.68 g) | 29.29 | 1.04 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Hexane | C₆H₁₄ | 86.18 | ~300 mL | - | - |
| Sat. Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - | - |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | - |
| Brine (Sat. NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | ~100 g | - | - |
Equipment
-
250 mL Two-neck round-bottom flask
-
100 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Reflux condenser (optional, for temperature control)
-
500 mL Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Critical Safety Precautions
WARNING: This procedure involves hazardous materials and must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe burns upon skin contact and is fatal if inhaled. Handle with extreme care in a fume hood.[3][4][5] A solution of sodium thiosulfate should be readily available to neutralize spills.
-
Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye burns. The vapor is irritating to the respiratory system.[6]
-
Work-up: The reaction quench and neutralization steps can be exothermic and may release gas. Perform these steps slowly and with caution.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place 4,4-dimethylchroman-2-one (5.00 g, 28.05 mmol) into a 250 mL two-neck round-bottom flask containing a magnetic stir bar.
-
Add glacial acetic acid (30 mL) and stir until the solid is completely dissolved.
-
Equip the flask with a dropping funnel and place it in an ice-water bath, allowing the solution to cool to 0-5 °C.
-
-
Addition of Bromine:
-
In the fume hood, carefully prepare a solution of bromine (1.50 mL, 29.29 mmol) in glacial acetic acid (20 mL) and charge it into the dropping funnel.
-
Add the bromine solution dropwise to the cooled, stirring solution of the chroman-2-one over approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible. The reddish-brown color of bromine should also fade significantly.
-
-
Work-up and Extraction:
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A pale solid should precipitate.
-
Slowly add saturated sodium thiosulfate solution dropwise with stirring until the orange/brown color of excess bromine is completely discharged and the solution becomes colorless.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers. Wash the combined extracts sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15% ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound-2-one as a white to off-white solid.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the gem-dimethyl group, the methylene protons of the heterocyclic ring, and the aromatic protons, with splitting patterns consistent with substitution at the C6 position.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Workflow Visualization
Caption: Figure 2: Experimental Workflow
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Bromine solution. [Link]
-
Loba Chemie Pvt. Ltd. (2024-02-08). Safety data sheet: BROMINE 10% W/V SOLUTION IN ACETIC ACID. [Link]
-
International Journal of Recent Scientific Research. (2016). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. [Link]
-
MDPI. (2020-04-28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
Sources
Application Notes: Leveraging 6-Bromo-4,4-dimethylchroman in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a powerful and efficient alternative to high-throughput screening for the identification of high-quality lead compounds.[1][2] This approach hinges on a foundational principle: identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target, and then optimizing these hits into potent, drug-like molecules through iterative medicinal chemistry.[2][3] This guide provides a detailed technical overview and actionable protocols for utilizing 6-Bromo-4,4-dimethylchroman , a privileged heterocyclic motif, as a cornerstone fragment in FBDD campaigns. We will explore its physicochemical merits, outline a comprehensive workflow from screening to lead optimization, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to FBDD and the Privileged Chroman Scaffold
Fragment-Based Drug Design (FBDD) begins by screening libraries of small molecules, or "fragments," against a protein target.[4] Unlike the large, complex molecules used in High-Throughput Screening (HTS), fragments are simpler, which allows for a more thorough exploration of the chemical space surrounding a protein's binding sites.[4] This efficiency often translates into higher hit rates and leads with superior physicochemical properties.[4]
The chroman scaffold, a benzopyran system, is considered a "privileged structure" in medicinal chemistry.[5][6][7] This designation is earned because its framework is present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, suggesting an evolutionarily honed ability to interact favorably with diverse protein targets.[5][8][9] The inherent structural rigidity and three-dimensional character of the chroman ring make it an excellent starting point for building molecules with precise vectoral orientations.
Fragment Profile: this compound
The selection of fragments for a screening library is a critical first step. An ideal fragment should possess properties that make it a suitable starting point for chemical elaboration. These properties are often summarized by the "Rule of Three" (Ro3).[10][11][12][13] this compound (CAS 1027915-16-7) is an exemplary fragment that aligns well with these principles.[14]
Physicochemical Properties
The properties of this fragment make it an ideal candidate for FBDD, balancing complexity, solubility, and synthetic tractability.
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 241.12 g/mol [14] | < 300 Da[10] | Low complexity increases the probability of achieving a high-quality fit within a target's binding pocket. |
| cLogP (Calculated) | ~2.8 - 3.2 | < 3[10] | Ensures adequate aqueous solubility for biophysical screening while maintaining sufficient lipophilicity for cell permeability. |
| Hydrogen Bond Donors | 0 | ≤ 3[10] | Minimizes desolvation penalty upon binding, a key factor for weak-affinity fragments. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | ≤ 3[10] | Provides a specific interaction point without excessive polarity. |
| Rotatable Bonds | 0 | ≤ 3[10] | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Note: cLogP values can vary slightly based on the calculation algorithm used.
Key Structural Features
-
Chroman Core: Provides a rigid, three-dimensional scaffold that can effectively probe pockets on a protein surface.
-
Gem-Dimethyl Group: This feature at the C4 position locks the conformation of the dihydropyran ring and provides a non-polar interaction surface, which can be crucial for binding in hydrophobic sub-pockets.
-
6-Bromo Substituent: This is the most critical feature for medicinal chemistry follow-up. The bromine atom serves as a versatile synthetic handle, or "vector," for fragment elaboration via a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[14][15][16][17] This allows for the systematic and directional growth of the fragment into unoccupied regions of the binding site.[18][19]
The FBDD Workflow Using this compound
A typical FBDD campaign is a multi-stage process. The diagram below illustrates the progression from initial screening to a validated, optimizable hit.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. massbio.org [massbio.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-4,4-dimethylchroman in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 6-Bromo-4,4-dimethylchroman Scaffold
The 4,4-dimethylchroman framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for interrogating biological targets. The specific derivative, this compound (CAS 1027915-16-7), has emerged as a particularly valuable starting material in medicinal chemistry.[1] The gem-dimethyl groups at the C4 position lock the conformation of the dihydropyran ring and can enhance metabolic stability and lipophilicity.
Crucially, the bromine atom at the C6 position is not merely a substituent; it is a versatile synthetic handle. As an aryl bromide, it is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic and predictable introduction of a vast library of substituents.[1] This strategic placement enables researchers to conduct thorough Structure-Activity Relationship (SAR) studies, probing the steric, electronic, and hydrogen-bonding requirements of a target's binding pocket to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the derivatization of this compound and illustrates its application in the context of an SAR campaign for a hypothetical kinase inhibitor program.
Core Derivatization Strategies: A Gateway to Chemical Diversity
The reactivity of the C6-bromo substituent is the cornerstone of its utility. Palladium-catalyzed cross-coupling reactions provide a robust and modular approach to forge new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide variety of functional groups. The primary reactions leveraged for the derivatization of this scaffold include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Caption: Derivatization workflow for this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly reliable method for installing aryl, heteroaryl, or vinyl groups at the C6 position. This protocol provides a general starting point that can be optimized for specific boronic acids.[2]
Rationale: This reaction is chosen for its broad commercial availability of boronic acids, excellent functional group tolerance, and generally high yields. The conditions specified, using a pre-catalyst like Pd(dppf)Cl₂, are robust and reproducible for a wide range of substrates.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 241 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is the premier method for coupling primary or secondary amines to the C6 position, introducing key hydrogen bond donors and acceptors for SAR exploration.[6][7]
Rationale: The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is critical for promoting the reductive elimination step, especially with sterically hindered or electron-rich anilines. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[8] Anhydrous conditions are crucial as water can poison the catalyst and hydrolyze the base.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (46.3 mg, 0.08 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add this compound (241 mg, 1.0 mmol) and the desired amine (1.2 mmol).
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (10 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling introduces a linear, rigid alkynyl linker, which is invaluable for probing deep, narrow pockets within a target protein.[9][10]
Rationale: This protocol uses a copper(I) co-catalyst, which facilitates the transmetalation of the acetylide to the palladium center, allowing the reaction to proceed under milder conditions.[11] An amine base like triethylamine serves both as the base and, in some cases, as the solvent.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (241 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add anhydrous THF (10 mL) and triethylamine (0.35 mL, 2.5 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Application in SAR Studies: A Kinase Inhibitor Case Study
To illustrate the power of these derivatization strategies, we present a hypothetical SAR study for a series of this compound derivatives designed as inhibitors of Tyrosine Kinase X (TKX). The goal is to explore the SAR of the solvent-exposed region of the ATP-binding site.
Caption: Logic flow for a typical SAR campaign.
Data Presentation: Hypothetical SAR Table for TKX Inhibitors
The following table summarizes the inhibitory activity of a focused library of derivatives synthesized using the protocols described above.
| Compound ID | R Group at C6 | Synthesis Protocol | TKX IC₅₀ (nM) | SAR Interpretation |
| 1 | -Br (Starting Material) | - | >10,000 | Inactive starting point. |
| A1 | Phenyl | 1 (Suzuki) | 850 | Introduction of aryl group confers moderate activity. |
| A2 | 4-Pyridyl | 1 (Suzuki) | 120 | H-bond acceptor (pyridine N) significantly improves potency. Suggests interaction with a donor residue. |
| A3 | 4-Methoxyphenyl | 1 (Suzuki) | 760 | Electron-donating group offers no benefit over phenyl. |
| A4 | 4-(Trifluoromethyl)phenyl | 1 (Suzuki) | 910 | Electron-withdrawing group is not beneficial. |
| B1 | -NH-Phenyl | 2 (Buchwald-Hartwig) | 75 | H-bond donor linker is highly favorable. Potent inhibition achieved. |
| B2 | -N(Me)-Phenyl | 2 (Buchwald-Hartwig) | 650 | Loss of H-bond donor by N-methylation reduces potency ~9-fold. Confirms importance of the N-H bond. |
| C1 | -C≡C-Phenyl | 3 (Sonogashira) | 430 | Rigid, linear linker is tolerated but less optimal than the flexible amino linker. |
Expert Analysis & Causality:
-
The Leap from A1 to A2: The dramatic increase in potency when moving from a simple phenyl ring (A1) to a 4-pyridyl ring (A2) is a classic SAR finding. It strongly implies the presence of a hydrogen bond donor residue in the solvent-exposed region of the TKX active site that can form a favorable interaction with the pyridine nitrogen. This provides a clear vector for optimization.
-
The Criticality of the N-H Donor: The comparison between the secondary amine (B1) and the tertiary amine (B2) provides a self-validating system for the hypothesis of a key hydrogen bond. The nearly 9-fold drop in potency upon methylation of the nitrogen (removing the H-bond donor) confirms the critical role of this interaction for high-affinity binding.[12]
-
Linker Exploration (B1 vs. C1): While both an amino linker (B1) and an alkynyl linker (C1) position a phenyl group in a similar region, the superior activity of the amino-linked compound suggests that the flexibility and hydrogen-bonding capacity of the -NH- group are more beneficial than the rigid, linear nature of the alkyne for this specific target.
Conclusion and Future Directions
This compound is a powerful and versatile starting material for SAR-driven drug discovery programs. The robust and well-characterized palladium-catalyzed coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and modular access to a vast chemical space. The application notes and detailed protocols herein serve as a comprehensive guide for researchers to efficiently synthesize diverse libraries of chroman derivatives. By systematically modifying the C6 position and analyzing the resulting biological data, research teams can rationally design next-generation compounds with improved potency, selectivity, and drug-like properties, ultimately accelerating the path toward novel therapeutics.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chem-Space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
Zare, H., et al. (2018). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences, 26(1), 39-47. Retrieved from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Jouffroy, P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 3013–3017. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(15), 2824. Retrieved from [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Gajić, T., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(23), 7799. Retrieved from [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5176. Retrieved from [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(23), 7377. Retrieved from [Link]
-
Korabecny, J., et al. (2020). Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. Molecules, 25(24), 5937. Retrieved from [Link]
-
Al-Rashida, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. Retrieved from [Link]
-
Suchetan, P. A., et al. (2012). Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891. Retrieved from [Link]
-
Constantinescu, T., et al. (2019). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 9(12), 633. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Regioselective Bromination of 4,4-Dimethylchroman
Abstract
This technical guide provides a comprehensive, field-proven protocol for the regioselective electrophilic aromatic bromination of 4,4-dimethylchroman. Chroman scaffolds are privileged structures in medicinal chemistry, and their functionalization is critical for developing novel therapeutics.[1] This document details a reliable method using N-Bromosuccinimide (NBS) to yield 6-bromo-4,4-dimethylchroman as the major product. We delve into the mechanistic underpinnings of the reaction, explaining the causal factors that govern regioselectivity. The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system for synthesizing this key chemical intermediate.
Introduction and Scientific Rationale
The 4,4-dimethylchroman core is a foundational structure in a variety of biologically active molecules. The introduction of a bromine atom onto the aromatic ring serves two primary purposes: it can directly modulate the pharmacological properties of the molecule, and it provides a versatile chemical handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[1][2]
Achieving high regioselectivity during bromination is the central challenge. The chroman ring system is subject to electrophilic aromatic substitution (EAS), and the outcome is dictated by the directing effects of the existing substituents.
Pillar of Expertise: Understanding Regioselectivity
The ether oxygen of the dihydropyran ring is a potent activating group and an ortho, para-director due to its ability to donate a lone pair of electrons and stabilize the cationic intermediate (the arenium ion).[2][3] This strongly favors substitution at the C6 (para) and C8 (ortho) positions. The gem-dimethyl group at C4 exerts a minor activating effect and offers steric hindrance, primarily discouraging substitution at the C5 position.
Between the two electronically favored positions, the C6 position is the preferred site of attack . This preference is primarily due to:
-
Steric Accessibility: The C6 position is sterically unencumbered compared to the C8 position, which is flanked by the heterocyclic ring.
-
Electronic Favorability: While both positions are activated, the para position often shows slightly higher reactivity in the absence of overwhelming steric factors.[4]
Our choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate. Unlike elemental bromine (Br₂), which can be hazardous and difficult to handle, NBS is a crystalline solid that acts as a source of electrophilic bromine.[5] It provides a low, sustained concentration of Br₂, minimizing the risk of over-bromination and side reactions.[5]
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 4,4-dimethylchroman with NBS proceeds via a classic electrophilic aromatic substitution mechanism. A source of Br⁺ is generated, which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of electrophilic aromatic bromination on 4,4-dimethylchroman.
Detailed Experimental Protocol
This protocol is designed for a ~1 mmol scale reaction. It can be scaled accordingly, with adjustments to reaction time and purification methods.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,4-Dimethylchroman | ≥97% | Commercially Available | Starting material |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Commercially Available | Recrystallize from water if purity is suspect |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available | For quenching |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | For aqueous wash |
| Brine (Saturated NaCl) | - | Prepared in-house | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethylchroman (162 mg, 1.0 mmol, 1.0 eq). Dissolve the starting material in 10 mL of anhydrous acetonitrile.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (178 mg, 1.0 mmol, 1.0 eq) to the cooled solution in one portion.[6]
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour (Eluent: 5% Ethyl Acetate in Hexanes). The starting material will have a higher Rf than the more polar product. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 20 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of water, and finally 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes. Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford this compound as a pure compound.[1]
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (NBS:Substrate) | 1.0 : 1.0 | Minimizes the formation of di-brominated byproducts. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the reaction.[6] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction rate, preventing side reactions. |
| Reaction Time | 2 - 4 hours | Typical duration; must be confirmed by TLC monitoring. |
| Workup Quench | 10% aq. Na₂S₂O₃ | Neutralizes excess electrophilic bromine species. |
| Purification Method | Flash Column Chromatography | Standard method for separating the product from isomers and impurities. |
Expected Results and Troubleshooting
-
Yield: Typical yields for this reaction after purification range from 75-90%.
-
Characterization: The final product, this compound (C₁₁H₁₃BrO, MW: 241.12 g/mol ), should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[1]
-
Troubleshooting:
-
Low Conversion: If TLC shows significant unreacted starting material after 4 hours, a catalytic amount of a mild acid (e.g., camphorsulfonic acid) can be added to activate the NBS.[7] Alternatively, gentle heating (40 °C) can be applied, but this may reduce regioselectivity.
-
Multiple Products: The formation of multiple spots on TLC may indicate di-bromination or isomerization. Ensure a 1:1 stoichiometry and controlled temperature. The major byproduct is often 8-bromo-4,4-dimethylchroman, which can be separated by careful column chromatography.
-
Conclusion
This application note provides a robust and reproducible protocol for the regioselective monobromination of 4,4-dimethylchroman at the C6 position. By leveraging the controlled reactivity of NBS and understanding the electronic and steric factors at play, researchers can reliably synthesize this valuable intermediate for applications in medicinal chemistry and broader organic synthesis.
References
-
Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, W., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]
-
Li, W., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Retrieved from [Link]
-
Ou, W., et al. (2019). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. Letters in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Reddit. (2023). Can you do aromatic bromination with NBS and DCM? r/OrganicChemistry. Retrieved from [Link]
-
Anantharaman, S., & Chellammal, S. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters. Retrieved from [Link]
-
ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
6-Bromo-4,4-dimethylchroman: A Versatile Building Block for Advanced Materials
Introduction
6-Bromo-4,4-dimethylchroman is a high-purity organic compound that serves as a pivotal building block for the synthesis of novel materials with diverse applications in medicinal chemistry and materials science.[1] Its structure, featuring a chroman scaffold with a bromine atom at the 6-position and geminal dimethyl groups at the 4-position, offers a unique combination of steric and electronic properties. The chroman framework is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1] The bromine atom acts as a versatile synthetic handle, enabling a wide array of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[1] This reactivity allows for the systematic introduction of various functional groups, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery and for the development of advanced materials with tailored properties.[1]
This guide provides detailed application notes and protocols for utilizing this compound as a precursor in the synthesis of advanced materials, with a focus on palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1027915-16-7 | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Store in a dark place, sealed in a dry environment at room temperature. | [1] |
Synthesis of this compound
The synthesis of the chroman ring system is a well-established field in organic chemistry. A common and effective method for preparing this compound involves the acid-catalyzed cyclization of a pre-brominated phenolic precursor.
Protocol 1: Synthesis from 4-Bromophenol and 3-Methyl-2-butenal
This protocol outlines a two-step synthesis involving the initial formation of a prenylated phenol followed by an intramolecular cyclization.
Step 1: Prenylation of 4-Bromophenol
-
Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents).
-
Reagent Addition: Slowly add 3-methyl-2-butenal (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-bromo-2-(3-methylbut-2-en-1-yl)phenol, can be purified by column chromatography on silica gel.
Step 2: Acid-Catalyzed Cyclization
-
Reaction Setup: Dissolve the purified 4-bromo-2-(3-methylbut-2-en-1-yl)phenol (1 equivalent) in a non-polar solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be further purified by recrystallization or column chromatography.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-4,4-dimethylchroman
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-4,4-dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and optimize your reaction outcomes.
Introduction to the Challenges with this compound
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds.[1][2] However, the successful coupling of this compound presents unique challenges. The steric hindrance from the gem-dimethyl group at the 4-position can influence the reactivity of the molecule. This guide will walk you through understanding and overcoming these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm setting up my first Suzuki coupling with this compound. What are the recommended starting conditions?
A1: For a novel substrate, it's best to start with a set of generally reliable conditions and optimize from there. Given the potential for steric hindrance, a catalyst system known to be effective for challenging substrates is a good starting point.
| Parameter | Recommendation | Justification |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%) | Pd(PPh₃)₄ is a classic, versatile catalyst. The Pd(OAc)₂/SPhos system is excellent for sterically hindered substrates due to the ligand's bulk and electron-donating properties.[3] |
| Ligand | SPhos (if using Pd(OAc)₂) | Buchwald ligands like SPhos are designed for challenging couplings.[3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Carbonates and phosphates are effective bases for Suzuki couplings. K₃PO₄ is a stronger base and can be beneficial in difficult cases.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is standard. The water is crucial for the activity of the inorganic base.[5][6] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Q2: My reaction is giving a low yield. What are the first things I should check?
A2: Low yield is a common issue. Before extensive optimization, verify the following:
-
Reagent Quality: Ensure your boronic acid is not degraded (protodeboronation is a common issue). Use fresh, high-quality solvents and ensure your palladium catalyst has been stored properly.
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[7][8] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Reaction Time: Is it possible the reaction has not gone to completion? Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q3: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates that your palladium(0) catalyst is precipitating out of solution, rendering it inactive.[9] This can be caused by:
-
High Temperatures: Excessive heat can promote catalyst decomposition.
-
Inadequate Ligand: The ligand's role is to stabilize the palladium catalyst. If the ligand is not effective, the palladium can agglomerate and precipitate. Consider using a more robust ligand, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos).[3]
Troubleshooting Guide
Problem 1: Low to No Product Formation
If you've checked the basics and are still experiencing low or no yield, a systematic optimization of the reaction parameters is necessary.
Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Step-by-Step Optimization:
-
Base Selection: The base is crucial for activating the boronic acid.[4][10][11] If a weaker base like Na₂CO₃ is failing, consider stronger inorganic bases.
| Base | Strength | Comments |
| Na₂CO₃ | Weak | A good starting point, but may not be sufficient for challenging substrates. |
| K₂CO₃ | Moderate | A commonly used and effective base. |
| K₃PO₄ | Strong | Often improves yields in difficult couplings. |
| Cs₂CO₃ | Strong | Can be very effective but is more expensive. |
-
Catalyst and Ligand System: For sterically hindered substrates like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting steps of oxidative addition and reductive elimination.[3][12]
| Catalyst System | Ligand Type | Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, but can be less effective for hindered substrates. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Excellent for sterically demanding couplings.[3] |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Another highly effective system for challenging substrates.[3] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Robust and highly active catalysts.[13] |
-
Solvent Effects: The solvent can influence catalyst stability and reactivity.[5][14][15][16] While dioxane/water is a common choice, other solvents may offer better solubility for your specific boronic acid partner.
| Solvent System | Properties |
| 1,4-Dioxane / H₂O | Good general-purpose solvent. |
| Toluene / H₂O | A less polar option that can be effective. |
| THF / H₂O | Can be a good alternative to dioxane. |
| DMF | A polar aprotic solvent that can sometimes improve results, but be cautious of potential side reactions at high temperatures.[14][17] |
-
Temperature Optimization: If the reaction is sluggish at 80-100 °C, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[18]
Problem 2: Formation of Side Products
Common Side Products and Solutions
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene.
-
Cause: Often caused by prolonged reaction times, high temperatures, or excessive water in the reaction mixture.
-
Solution:
-
Use a boronic ester (e.g., a pinacol ester) which is more stable.
-
Use anhydrous conditions with a base like K₃PO₄.[12]
-
Minimize reaction time by monitoring for completion.
-
-
-
Homocoupling of Boronic Acid: The formation of a biaryl product from two molecules of the boronic acid.
-
Cause: Primarily caused by the presence of oxygen.[7]
-
Solution:
-
Ensure rigorous degassing of all solvents and reagents.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Dehalogenation of this compound: The replacement of the bromine atom with a hydrogen atom.
-
Cause: Can occur in the presence of certain bases and impurities.
-
Solution:
-
Screen different bases.
-
Ensure high purity of all reagents.
-
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][19][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Zonguldak Bülent Ecevit University. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. ResearchGate. [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki-Miyaura cross-coupling and Pictet-Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. National Institutes of Health. [Link]
Sources
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. scilit.com [scilit.com]
- 12. reddit.com [reddit.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-Bromo-4,4-dimethylchroman by Column Chromatography
Welcome to the technical support center for the purification of 6-Bromo-4,4-dimethylchroman. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For moderately polar compounds like this compound, silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds of moderate polarity.[1][2] Given that silica gel is slightly acidic, if your compound shows signs of degradation, you might consider using deactivated or neutral silica gel.[3][4]
Q2: How do I select the best solvent system (mobile phase) for my separation?
The ideal mobile phase is best determined through preliminary Thin Layer Chromatography (TLC) analysis.[1] A common starting point for chroman derivatives is a binary mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][2] The polarity of the mobile phase is adjusted by varying the ratio of these solvents.
Q3: What is the target Retention Factor (Rf) I should aim for on the TLC plate?
For optimal separation on a silica gel column, the desired compound, this compound, should have an Rf value between 0.2 and 0.4.[2][5] An Rf in this range generally ensures a good balance between adequate interaction with the stationary phase for effective separation and a reasonable elution time.[6]
Q4: My compound is not stable on silica gel. What are my alternatives?
If you observe streaking on the TLC plate, the appearance of new spots after chromatography, or low recovery, your compound may be degrading on the acidic silica gel.[3][4] In such cases, you can:
-
Use deactivated silica gel: This can be prepared by making a slurry of the silica gel with a small amount of a base like triethylamine in the eluent.[3]
-
Switch to an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions.[4][7] Reversed-phase chromatography is another option to consider.[5][7]
Q5: Should I use the wet or dry loading method to apply my sample to the column?
Both methods are effective, and the choice often depends on the solubility of your crude sample.
-
Wet Loading: The sample is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column. This is a common and straightforward method.[8]
-
Dry Loading: If your compound has poor solubility in the starting eluent, it can be pre-adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which is then added to the top of the column.[5][8] This technique can often lead to better resolution.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound, offering potential causes and solutions.
Problem 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping spots on the TLC analysis of collected fractions.
-
Fractions containing the desired product are contaminated with byproducts of similar Rf values.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent System | The chosen eluent may not have enough selectivity. Re-optimize the mobile phase using TLC. Try different solvent combinations, for instance, substituting ethyl acetate with dichloromethane or exploring a three-component solvent system.[1] |
| Column Overloading | Too much crude material was loaded for the column size. As a general guideline, the mass of silica gel should be 30 to 100 times the mass of the crude sample.[1] |
| Incorrect Flow Rate | A flow rate that is too fast can lead to poor separation. If using flash chromatography, reduce the pressure to slow down the elution. |
| Poorly Packed Column | Channels or cracks in the silica bed can cause the sample to elute unevenly. Ensure the silica gel is packed uniformly without any air bubbles.[9] |
Problem 2: The Compound Does Not Elute from the Column
Symptoms:
-
No sign of the product in the collected fractions, even after flushing with a highly polar solvent.
-
The compound appears to be "stuck" at the top of the column.
| Possible Cause | Troubleshooting Steps |
| Solvent is Too Non-Polar | The eluent may not be strong enough to move the compound down the column. Gradually increase the polarity of the mobile phase. If there are no impurities with lower Rf values, you can significantly increase the polarity to expedite elution.[4] |
| Compound Decomposition | The compound may have degraded on the silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour or two before developing. If a new, lower Rf spot appears or the original spot streaks, degradation is likely.[3][4] Consider using a less acidic stationary phase like neutral alumina or deactivated silica.[3][4] |
| Fractions are Too Dilute | The compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a few fractions where you expected the compound to elute and re-spot them on a TLC plate.[1][4] |
Problem 3: The Compound Elutes Too Quickly
Symptoms:
-
The product comes off in the first few fractions, co-eluting with non-polar impurities.
-
The Rf value on the initial TLC was too high (e.g., > 0.5).
| Possible Cause | Troubleshooting Steps |
| Solvent is Too Polar | The mobile phase is too strong, causing the compound to have minimal interaction with the stationary phase.[6] |
| Column is Too Small | An insufficient amount of stationary phase was used for the amount of sample.[6] Increase the column size and the amount of silica gel. |
Experimental Protocols
General Workflow for Column Chromatography Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Yield Optimization of 6-Bromo-4,4-dimethylchroman
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 6-Bromo-4,4-dimethylchroman. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in their synthetic programs. As a versatile building block, the bromine atom at the 6-position serves as a crucial handle for diversification through cross-coupling reactions, making high-yield access to this scaffold paramount.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate common challenges and significantly improve the yield and purity of your target compound.
Section 1: Overview of Synthetic Strategies
The synthesis of the this compound core can be approached through several pathways. The optimal choice depends on the availability of starting materials, scale, and desired purity. The most common and reliable strategies involve the construction of the heterocyclic pyran ring onto a pre-brominated phenolic precursor.
A generalized workflow is illustrated below, highlighting the key transformations required to assemble the chroman scaffold.
Caption: Troubleshooting workflow for low product yield.
Question 2: My reaction produces a significant amount of an unexpected byproduct. How can I identify and minimize it?
Byproduct formation is a common cause of reduced yields and purification headaches. Identifying the impurity is the first step toward eliminating it.
-
Common Byproduct 1: Carbocation Rearrangement Products
-
Explanation: In Friedel-Crafts alkylations that proceed via a carbocation intermediate, rearrangement to a more stable carbocation can occur before cyclization. [3]For example, a secondary carbocation may undergo a hydride or alkyl shift to form a more stable tertiary carbocation, leading to an isomeric product.
-
Minimization Strategy:
-
Lower the Temperature: Rearrangements often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can favor the kinetic (non-rearranged) product. [4] 2. Use a Milder Lewis Acid: Strong Lewis acids can promote carbocation formation and subsequent rearrangement. Switching to a milder catalyst like Zn(OTf)₂ or In(III) salts may suppress this side reaction. [4][5] 3. Alternative Chemistry: The most robust solution is to switch to an intramolecular Friedel-Crafts acylation. The acylium ion intermediate is resonance-stabilized and does not rearrange. [4][3]The resulting ketone can then be reduced to the desired alkyl structure using methods like the Wolff-Kishner or Clemmensen reduction.
-
-
-
Common Byproduct 2: Dehydration Products (Chromenes)
-
Explanation: Under harsh acidic or high-temperature conditions, chroman derivatives can undergo dehydration, leading to the formation of the corresponding 2H-chromene. [6] * Minimization Strategy:
-
Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Control Acidity: Use the minimum catalytic amount of acid required to promote the reaction. Using a milder acid can also help.
-
-
| Parameter | Condition Favoring Desired Chroman | Condition Favoring Byproducts |
| Temperature | Lower to moderate (e.g., 0 °C to RT) | High temperatures (e.g., >100 °C) |
| Catalyst | Milder Lewis Acids (ZnCl₂, InCl₃) | Strong Lewis Acids (AlCl₃, FeCl₃) |
| Reaction Time | Monitored to completion (TLC/GC-MS) | Excessively long reaction times |
| Alternative | Friedel-Crafts Acylation + Reduction | Direct Friedel-Crafts Alkylation |
Question 3: My product seems to decompose during silica gel column chromatography. What are my options for purification?
Product loss during purification can negate an otherwise successful reaction. Chromans can sometimes be sensitive to the acidic nature of standard silica gel.
-
Potential Cause: Acidity of Silica Gel
-
Explanation: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds or cause irreversible adsorption. [6] * Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a neutral-to-basic amine, such as triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica surface.
-
Use Deactivated Silica: Commercially available neutral or deactivated silica gel is an excellent alternative.
-
Switch Adsorbent: Consider using a different stationary phase, such as neutral alumina, for your chromatography.
-
Recrystallization: If your product is a solid, recrystallization is a highly effective purification method that avoids contact with silica gel altogether and can yield material of very high purity. [6][7]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to ensure correct regiochemistry?
Starting with a pre-brominated precursor is the most straightforward method to guarantee the bromine atom is at the 6-position. [1]Using 4-bromophenol as the starting material locks in the regiochemistry from the first step, avoiding issues with controlling selectivity during direct bromination of the 4,4-dimethylchroman core.
Q2: How critical is the purity of the starting materials?
Extremely critical. Impurities in starting materials can lead to unexpected side reactions and catalyst poisoning. For example, using 6-methyl-5-hepten-2-one in a condensation reaction requires high purity, as isomers can lead to different products. [8]Always use reagents from a reliable source or purify them before use.
Q3: Can microwave irradiation improve my yield?
Yes, in many cases. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of chroman and chromone scaffolds. [7][9]The rapid, uniform heating can help overcome activation barriers for cyclization and minimize the formation of thermal degradation byproducts.
Section 4: Optimized Experimental Protocol
This protocol describes a reliable synthesis of this compound starting from 4-bromophenol.
Step 1: Williamson Ether Synthesis
-
Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or DMF (5 mL per gram of phenol).
-
Reaction: Add 1-bromo-3-methyl-2-butene (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heating & Monitoring: Heat the mixture to reflux (or 50 °C for DMF) and stir for 4-6 hours. Monitor the reaction progress by TLC until the 4-bromophenol spot has disappeared.
-
Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with 1M NaOH (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude allylic ether.
Step 2: Claisen Rearrangement and Cyclization
-
Preparation: Place the crude allylic ether from Step 1 into a round-bottom flask.
-
Reaction: Heat the oil neat (without solvent) to 180-200 °C under a nitrogen atmosphere for 2-4 hours. This high temperature promotes the thermal Claisen rearrangement followed by in-situ cyclization. For a milder alternative, dissolve the ether in a high-boiling solvent like N,N-diethylaniline and reflux.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the ether and the formation of a new, more polar spot corresponding to the chroman product.
-
Purification: Cool the reaction mixture. The crude product can be purified directly by vacuum distillation or by column chromatography on neutralized silica gel (Hexane/Ethyl Acetate gradient) to yield this compound as a pure oil or solid.
References
-
Li, P., Wang, L., & Wang, J. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry, 9, 1184–1191. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-Acetyl-4,4-dimethylchroman. Retrieved from [Link]
-
Jung, M., et al. (2016). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules, 21(9), 1209. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Org. Synth. 2025, 102, 335–349. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-4,4-dimethylchroman
Welcome to the technical support center for the synthesis of 6-Bromo-4,4-dimethylchroman. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Introduction: Synthetic Strategies and Common Pitfalls
The synthesis of this compound (C₁₁H₁₃BrO) is typically approached via two primary routes: 1) direct electrophilic bromination of the pre-formed 4,4-dimethylchroman scaffold, or 2) construction of the chroman ring from a pre-brominated precursor, such as 4-bromophenol.[1] Each pathway, while effective, presents a unique set of potential side reactions that can impact yield, purity, and downstream applications. This guide will dissect these issues, offering mechanistic explanations and robust solutions.
Section 1: Troubleshooting Electrophilic Bromination of 4,4-dimethylchroman
Direct bromination is an attractive route due to its atom economy. However, controlling the regioselectivity and extent of bromination is the principal challenge. The ether oxygen of the chroman ring is a powerful ortho-, para-directing group, activating the aromatic ring for electrophilic substitution.
Q1: My reaction is producing significant amounts of a di-brominated product. How can I improve selectivity for mono-bromination at the C6 position?
Root Cause Analysis: This is a classic case of over-bromination. The mono-brominated product, this compound, is still activated towards further electrophilic substitution due to the electron-donating nature of the ether oxygen and alkyl groups. The second bromine atom will preferentially add to the most nucleophilic remaining position, which is typically the C8 position (ortho to the oxygen).
Troubleshooting & Optimization:
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. Molecular bromine (Br₂) is highly reactive and often leads to over-bromination. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and is the preferred reagent for controlled mono-bromination of activated rings.
-
Stoichiometry Control: Carefully control the stoichiometry. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of NBS relative to the 4,4-dimethylchroman starting material can help consume the starting material preferentially while leaving the mono-brominated product less likely to react further.
-
Reaction Temperature: Perform the reaction at low temperatures (0 °C to room temperature) to decrease the reaction rate and improve selectivity. Exothermic reactions can quickly lead to side product formation.
-
Solvent Choice: A polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) is often a good choice. Acetic acid can also be used but may promote other side reactions if not carefully controlled.[2]
Data Summary: Brominating Agent vs. Selectivity
| Brominating Agent | Typical Conditions | Primary Side Product | Recommended Use |
| Br₂ | DCM or CCl₄, 0 °C to RT | 6,8-Dibromo-4,4-dimethylchroman | When high reactivity is needed and over-bromination is not a concern. |
| NBS | MeCN or DCM, 0 °C to RT | Unreacted Starting Material | Recommended for selective C6 mono-bromination. |
| Pyridinium Tribromide | Acetic Acid, RT | α-brominated ketones (if carbonyl present) | Not ideal for aromatic bromination; used for α-halogenation.[2][3][4] |
dot
Sources
Technical Support Center: Troubleshooting the Scale-Up of 6-Bromo-4,4-dimethylchroman Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 6-Bromo-4,4-dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this important chemical intermediate. This compound is a key building block in medicinal chemistry, valued for its chroman scaffold and the versatile bromine handle, which allows for a variety of downstream functionalizations through cross-coupling reactions.[1]
Scaling up any chemical reaction from the bench to pilot or production scale can introduce a host of challenges, from maintaining yield and purity to ensuring operational safety. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues you may encounter during the scale-up of the this compound synthesis.
Troubleshooting Guide: Reaction Scale-Up
This section addresses common problems encountered during the scale-up of the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield has significantly dropped upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I mitigate this?
Low yields upon scale-up are a frequent challenge and can be attributed to several factors, often related to mass and heat transfer limitations.
Possible Causes:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Temperature Control: Exothermic bromination reactions can be difficult to manage on a larger scale. A slow heat dissipation can lead to an increase in temperature, favoring the formation of impurities and byproducts.
-
Sub-optimal Reagent Addition: The rate of addition of the brominating agent (e.g., N-Bromosuccinimide) is critical. A rate that is too fast can lead to localized high concentrations and side reactions, while a rate that is too slow can result in an incomplete reaction.
-
Longer Reaction Times: On a larger scale, reactions may take longer to reach completion, which can lead to the degradation of the product or starting materials.
Troubleshooting & Optimization:
-
Optimize Agitation:
-
Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer with a suitable impeller design) for the vessel geometry.
-
Experiment with different stirring speeds to ensure homogeneity without causing excessive splashing.
-
-
Enhance Heat Transfer:
-
Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a reliable temperature control unit.
-
Consider a controlled, slower addition of the brominating agent to manage the exotherm.
-
-
Controlled Reagent Addition:
-
Utilize a syringe pump or a dropping funnel for the controlled addition of the brominating agent.
-
Divide the addition into portions, allowing the reaction temperature to stabilize between additions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using techniques like TLC, GC-MS, or HPLC to determine the optimal reaction time and avoid product degradation.
-
Question 2: I am observing the formation of a significant amount of a dehydration byproduct, likely the corresponding 2H-chromene. How can I prevent this?
The formation of 2H-chromenes is a common side reaction in chroman synthesis, often catalyzed by acidic conditions.
Possible Causes:
-
Acidic Impurities: The starting materials or solvent may contain acidic impurities that promote dehydration.
-
Excess Acid Catalyst: If an acid catalyst is used in the reaction, its concentration may be too high.
-
Elevated Reaction Temperature: Higher temperatures can favor the elimination reaction leading to the chromene byproduct.
Solutions:
-
Neutralize Acidic Impurities:
-
Purify starting materials and solvents to remove any acidic contaminants.
-
Consider adding a non-nucleophilic base, such as proton sponge, to the reaction mixture to scavenge any stray protons.
-
-
Optimize Catalyst Loading:
-
If an acid catalyst is necessary, perform a catalyst loading study to find the minimum effective concentration.
-
-
Temperature Control:
-
Lowering the reaction temperature can disfavor the dehydration pathway.[2] Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Question 3: My final product is contaminated with di-brominated and other isomeric impurities. How can I improve the regioselectivity of the bromination?
The ether oxygen in the 4,4-dimethylchroman is an ortho-, para-director. While the 6-position (para) is sterically favored, over-bromination or substitution at other positions can occur.[1]
Possible Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to polybromination.
-
Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the reaction.
-
Strongly Activating Substrate: The electron-donating nature of the ether oxygen makes the aromatic ring highly activated, predisposing it to multiple substitutions.
Solutions:
-
Stoichiometric Control:
-
Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents.
-
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS) is often a good choice for selective bromination as it provides a low concentration of bromine in situ.[1]
-
-
Solvent and Temperature Optimization:
-
Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred.
-
Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common approaches are:
-
Direct Bromination: Starting with 4,4-dimethylchroman and performing an electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS). The ether oxygen directs the bromine to the ortho and para positions, with the C6 (para) position being the major product.[1]
-
Cyclization of a Pre-brominated Precursor: This involves starting with a pre-brominated phenol (e.g., 4-bromophenol) and then constructing the dimethylpyran ring. This method ensures the bromine is in the correct position from the outset.[1]
Q2: What are the critical safety precautions for handling bromine or brominating agents like NBS on a large scale?
A2: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[3][4] When scaling up bromination reactions, the following safety measures are crucial:
-
Engineering Controls:
-
All operations should be conducted in a well-ventilated fume hood or a dedicated, contained facility.[5][6]
-
Use appropriate reactor materials, such as borosilicate glass or glass-lined steel, that are resistant to bromine.[3]
-
Have a neutralization solution (e.g., sodium thiosulfate solution) readily available to quench any spills.[5]
-
-
Personal Protective Equipment (PPE):
-
Procedural Safety:
-
Add the brominating agent slowly and in a controlled manner to manage the reaction exotherm.
-
Avoid contact with incompatible materials such as strong reducing agents, bases, and metals.[6]
-
Q3: My crude product is a dark, oily residue. What are the best methods for purification on a larger scale?
A3: Purifying brominated aromatic compounds can be challenging. Here are some effective techniques for larger scales:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method.[2][7]
-
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for brominated aromatics include ethanol, methanol, hexane, and toluene.[7] A mixed solvent system like ethanol/water can also be effective.
-
-
Column Chromatography: While less ideal for very large scales, flash column chromatography using silica gel can be used.
-
Solvent System: A non-polar/polar solvent system like hexane/ethyl acetate is typically effective.
-
-
Activated Charcoal Treatment: If the color is due to high molecular weight, colored impurities, a hot filtration through a pad of activated charcoal can be beneficial.[7]
-
Quenching Residual Bromine: Before purification, it's advisable to wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to remove any residual bromine, which can cause coloration and interfere with purification.[7]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the disappearance of starting material and the appearance of the product, as well as for identifying byproducts.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and quantitative purity analysis of the final product.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any isomeric impurities.
-
Quantitative NMR (qNMR): Can be used for accurate purity determination without the need for a reference standard of every impurity.[8]
| Analytical Technique | Primary Use | Selectivity | Sensitivity |
| GC-MS | Reaction Monitoring, Impurity ID | Very High | Very High |
| HPLC-UV | Purity Analysis, Quantification | High | Moderate to High |
| ¹H NMR | Structure Confirmation | High | Moderate |
| qNMR | Accurate Purity Determination | High | Low to Moderate |
Table 1: Comparison of Analytical Techniques for this compound Analysis.[8]
Experimental Protocols
Protocol 1: Electrophilic Bromination of 4,4-dimethylchroman
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4,4-dimethylchroman
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 4,4-dimethylchroman (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in DCM via the addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate gradient).
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield issues during scale-up.
Decision Pathway for Product Purification
Caption: Decision tree for selecting the appropriate purification strategy.
References
-
YouTube. (2024, June 6). Bromination safety. Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. Retrieved from [Link]
-
Feng, C., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry, 9, 1238–1243. Retrieved from [Link]
-
Sarnpitak, P., et al. (2016). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules, 21(11), 1547. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C11H13BrO, 100 mg. Retrieved from [Link]
-
Robertson, L. W., et al. (1983). Purification of polybrominated biphenyl congeners. Journal of Toxicological and Environmental Health, 12(4-6), 769-777. Retrieved from [Link]
-
Terzyk, A. P., et al. (2018). A Facile and Efficient Bromination of Multi-Walled Carbon Nanotubes. Materials, 11(11), 2143. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Eljarrat, E., & Barceló, D. (2009). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. Journal of Chromatography A, 1216(3), 376-384. Retrieved from [Link]
-
Study.com. (n.d.). What is the major product expected from the reaction of the given bromide with ethanolic KOH? (3S,4R)-3-bromo-4-methylhexane. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4,4-dimethylcyclohexenone. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4,4-dimethylhexan-2-one. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Bromine handling and safety | DOCX [slideshare.net]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 6-Bromo-4,4-dimethylchroman Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4,4-dimethylchroman. The purity of this key intermediate is paramount, as the bromine atom serves as a versatile reactive handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.[1] Impurities, particularly isomers or poly-halogenated species, can lead to complex downstream mixtures that are difficult to purify and can compromise the integrity of structure-activity relationship (SAR) studies.[2] This guide provides a structured approach to identifying, characterizing, and mitigating common impurities encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis and purification of this compound.
Q1: What are the primary synthetic routes, and how do they influence the impurity profile?
There are two predominant strategies for synthesizing this compound, each with a distinct potential impurity profile:
-
Route A: Direct Bromination of 4,4-dimethylchroman. This is an electrophilic aromatic substitution. The ether oxygen of the chroman ring is an ortho-, para-directing group, making the C6 (para) and C8 (ortho) positions the most reactive.[1][3] While this route is direct, it often leads to issues with regioselectivity, generating the 8-Bromo-4,4-dimethylchroman isomer as a key impurity.
-
Route B: Cyclization of a Pre-brominated Phenol. This approach involves starting with a precursor like 4-bromophenol and constructing the dimethylpyran ring.[1] For example, reacting 4-bromophenol with 3,3-dimethylacrylic acid in the presence of a catalyst can form the chromanone intermediate, which is then reduced.[4] This route offers excellent control over the bromine's position but may introduce impurities related to incomplete cyclization or side-reactions of the phenol starting material.
Q2: My reaction mixture shows a major product and a significant secondary spot on TLC/HPLC with a similar mass. What is it likely to be?
If you are using the direct bromination route (Route A), the most probable impurity is the 8-Bromo-4,4-dimethylchroman isomer.[3] Both the 6-bromo and 8-bromo isomers have the same molecular weight and will exhibit the characteristic bromine isotopic pattern in mass spectrometry. Their separation can be challenging due to similar polarities.
Q3: How can I definitively distinguish between the desired 6-Bromo and the isomeric 8-Bromo impurity?
¹H NMR spectroscopy is the most powerful tool for this differentiation. The substitution pattern on the aromatic ring creates unique splitting patterns for the aromatic protons.
-
This compound (Desired Product): You should observe three aromatic protons. The proton at C5 will appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet.
-
8-Bromo-4,4-dimethylchroman (Impurity): You will also observe three aromatic protons, but with a different pattern, typically appearing as a set of doublets and a triplet (or doublet of doublets approximating a triplet).
Q4: I am observing a product with a mass corresponding to a dibrominated species. How can this be avoided?
The formation of dibromo-impurities (e.g., 6,8-Dibromo-4,4-dimethylchroman) is a result of over-bromination. Since the first bromine atom does not strongly deactivate the ring, a second substitution can occur.[5] To minimize this:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide).
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.
-
Monitor the Reaction: Carefully follow the reaction's progress using TLC or GC to stop it once the starting material is consumed, before significant dibromination occurs.
Section 2: Troubleshooting Guide: Impurity Identification & Mitigation
This guide provides a systematic approach to identifying and resolving specific impurity-related issues.
| Observed Issue | Potential Cause(s) | Proposed Identification Strategy | Recommended Mitigation Strategy |
| Peak at RRT ~1.1-1.3 with MW of 241.12 g/mol | Isomeric Impurity: 8-Bromo-4,4-dimethylchroman | 1. Isolate the impurity using preparative HPLC. 2. Analyze the purified fraction by ¹H NMR and compare the aromatic splitting pattern to the main product. | 1. Optimize bromination conditions: screen milder brominating agents, lower the reaction temperature, and test different solvents to enhance para-selectivity. |
| Peak with MW of 176.25 g/mol | Unreacted Starting Material: 4,4-dimethylchroman | 1. Confirm by LC-MS. 2. Co-inject with an authentic standard of the starting material to confirm retention time. | 1. Increase reaction time or temperature moderately. 2. Ensure the brominating agent is fully active and added in the correct stoichiometry. |
| Peak with MW of 320.01 g/mol | Over-bromination: 6,8-Dibromo-4,4-dimethylchroman | 1. Confirm molecular weight and bromine isotopic pattern (M, M+2, M+4) by Mass Spectrometry. | 1. Reduce the equivalents of the brominating agent to ≤1.05. 2. Add the brominating agent portion-wise and monitor the reaction closely by TLC/GC. |
| Peak with MW of 175.11 g/mol | Debromination: 4,4-dimethylchroman (same as starting material) | 1. This impurity forms during the reaction or workup. Its presence alongside complete consumption of starting material indicates a side reaction. | 1. Use a milder base during workup (e.g., aqueous sodium bicarbonate instead of NaOH). 2. Avoid prolonged exposure to potentially reductive conditions or certain metal catalysts.[1] |
| Broad impurity profile with multiple unknown peaks | Reaction Degradation / Side Reactions | 1. Characterize major impurities by LC-MS to obtain molecular weights. 2. Consider potential side reactions like ring-opening or oxidation. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Ensure reagents and solvents are pure and dry. 3. Re-evaluate the reaction temperature; excessive heat can cause degradation. |
Section 3: Analytical & Experimental Protocols
Protocol 3.1: HPLC Method for Impurity Profiling
This general-purpose reverse-phase HPLC method is a good starting point for separating this compound from its common impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
Protocol 3.2: Synthesis via Direct Bromination of 4,4-dimethylchroman
This protocol provides a representative procedure for the synthesis, which should be optimized for selectivity.
-
Preparation: Dissolve 4,4-dimethylchroman (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it dropwise to the cooled solution over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using TLC (e.g., 95:5 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by washing the organic layer with an aqueous solution of sodium thiosulfate, followed by water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the product from impurities.[7]
Section 4: Visualizing Impurity Formation & Troubleshooting
Diagram 1: Synthetic Pathway & Key Impurity Formation
Caption: Synthetic pathway for direct bromination and common byproducts.
Diagram 2: Troubleshooting Workflow for Unknown Impurity
Caption: Systematic workflow for identifying an unknown synthesis impurity.
References
-
PrepChem. (2017). Synthesis of 4,4-Dimethyl-6-acetylthiochroman. Retrieved from [Link]
- Google Patents. (2008). US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.
-
Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. Molecules, 28(23), 7789. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Analytical Methods. Retrieved from [Link]
-
Božilović, J., et al. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1583-1606. Retrieved from [Link]
-
Ferreira, S. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(14), 5431. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Stability of 6-Bromo-4,4-dimethylchroman Derivatives
Welcome to the technical support center for 6-Bromo-4,4-dimethylchroman and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. In the following sections, we will address common stability challenges encountered during experimental workflows and provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compounds and the reliability of your results.
The this compound core is a valuable building block in medicinal chemistry, offering a brominated handle for further functionalization via cross-coupling reactions and a stable chroman nucleus.[1] However, like many complex organic molecules, its derivatives can be susceptible to degradation under various experimental and storage conditions. This guide provides a proactive approach to identifying and mitigating these stability issues.
Troubleshooting Guide: Investigating and Preventing Degradation
This section is formatted to address specific problems you may observe during your research, providing potential causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS) After Sample Preparation or Short-Term Storage.
Potential Cause: This is often the first indication of compound degradation. The appearance of new peaks, especially those with different retention times, suggests the formation of one or more degradation products. The degradation could be triggered by factors such as pH, exposure to light, elevated temperatures, or oxidative stress.[2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating degradation.
Step-by-Step Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat at a temperature above accelerated stability testing conditions (e.g., 70-80°C) for 48 hours.[5]
-
Photolytic Degradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples with a control sample (stored under normal conditions). The appearance of new peaks will indicate the degradation products formed under each stress condition. Mass balance should be assessed to ensure that all degradation products are accounted for.[6]
Issue 2: Discoloration of Solid Compound or Solution Over Time.
Potential Cause: Discoloration, such as yellowing or browning, is often a visual indicator of degradation. For halogenated compounds, this can be due to the formation of colored impurities, often arising from oxidative processes or photodecomposition which may liberate trace amounts of bromine.[7]
Solutions:
-
Storage: Store the compound in a cool, dark, and dry place.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed container is recommended.[7] The use of amber vials is crucial to protect against light exposure.[7]
-
Inert Atmosphere: For highly sensitive derivatives, consider storing the solid compound or solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
Issue 3: Poor Reproducibility in Biological Assays.
Potential Cause: If the stability of your compound in the assay medium is compromised, its effective concentration will decrease over the course of the experiment, leading to inconsistent results. The pH of the buffer, presence of reactive oxygen species generated by cells, and incubation temperature can all contribute to degradation.
Solutions:
-
Assess Stability in Assay Media: Before conducting extensive biological experiments, perform a preliminary stability test. Incubate the compound in the assay buffer/media under the same conditions as the experiment (e.g., 37°C, 5% CO₂) for the duration of the assay. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound.
-
pH Considerations: The chroman ring system can be sensitive to pH. Ensure the pH of your assay buffer is within a stable range for your compound, as determined by forced degradation studies.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of your compound for biological assays to minimize the impact of any potential degradation in the stock solution.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound derivatives?
A1: Based on the structure, the primary potential degradation pathways are:
-
Oxidation: The chroman ring, particularly at positions adjacent to the ether oxygen, can be susceptible to oxidation.[8][9][10] This can lead to the formation of chromanone or other oxidized species.
-
Hydrolysis: While the ether linkage in the chroman ring is generally stable, extreme pH conditions could potentially lead to ring-opening.
-
Photodegradation: Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond, which can initiate radical reactions.[11]
Q2: How can I improve the solubility of my this compound derivative without compromising its stability?
A2: Improving solubility often involves the use of co-solvents or formulation strategies. It is important to ensure that these excipients are compatible with your compound.
-
Co-solvents: Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). However, it is crucial to check for any potential reactivity between the co-solvent and your compound.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the solution can significantly improve solubility. However, this must be done within the pH range where the compound is stable.
-
Formulation with Cyclodextrins: Encapsulation of the molecule within cyclodextrins can enhance aqueous solubility and may also offer protection against degradation.
Q3: What analytical techniques are best suited for monitoring the stability of these derivatives?
A3: A stability-indicating analytical method is crucial.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and reliable method for separating the parent compound from its degradation products and quantifying them.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, which is a critical step in elucidating their structures.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or degradation products, GC-MS can be a powerful analytical tool.[14]
Q4: Are there any specific safety precautions for handling this compound derivatives?
A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | To slow down the rate of potential thermal degradation.[7] |
| Light | Store in amber vials or protect from light. | To prevent photolytic degradation.[7] |
| Atmosphere | Tightly sealed container. Consider inert gas (Ar/N₂) for sensitive derivatives. | To minimize exposure to moisture and oxygen.[1][7] |
| pH (in solution) | Store solutions in a neutral, buffered environment if possible. | To prevent acid or base-catalyzed hydrolysis. |
By understanding the potential stability issues and implementing the proactive strategies outlined in this guide, you can ensure the quality and integrity of your this compound derivatives, leading to more reliable and reproducible research outcomes.
References
-
Tóth, G., et al. (2021). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 10(9), 1381. Available from: [Link]
-
Levin, L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. Available from: [Link]
-
Milošević, N., et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 23(19), 11888. Available from: [Link]
- Thomas, R. M. (1950). U.S. Patent No. 2,493,427. Washington, DC: U.S. Patent and Trademark Office.
-
Ikonnikova, V., et al. (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. Available from: [Link]
- Jen, T. Y. (1971). U.S. Patent No. 3,564,061. Washington, DC: U.S. Patent and Trademark Office.
-
Prajapati, D., & Patel, P. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00082. Available from: [Link]
-
Prajapati, D., & Patel, P. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
-
Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. Available from: [Link]
-
Ikonnikova, V., et al. (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. Available from: [Link]
-
Schiedel, M. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6917-6927. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
Kącka-Zych, A., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(49), 30768-30776. Available from: [Link]
-
Wever, W. J., et al. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. ChemBioChem, e202300762. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]
-
Heron, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2507-2511. Available from: [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C11H13BrO, 100 mg. Retrieved from [Link]
-
Constantinescu, T., et al. (2018). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 8(11), 421. Available from: [Link]
-
Lin, R., et al. (2019). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 62(3), 1291-1307. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Bromoform and Dibromochloromethane. Available from: [Link]
-
Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(3), o473. Available from: [Link]
-
Miyake, A., et al. (2020). Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. Journal of the Japan Society for Safety Engineering, 59(4), 237-246. Available from: [Link]
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
Bou-Salah, G., et al. (2022). Crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one (6-bromo-4′-chloroflavanone), C15H10BrClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(2), 263-265. Available from: [Link]
-
Gago, S., et al. (2023). Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. Scientific Reports, 13(1), 1803. Available from: [Link]
-
Biedrzycka, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6296. Available from: [Link]
-
Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]
-
Garlapalli, R. K., & Eppinger, J. (2016). Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). Energies, 9(10), 834. Available from: [Link]
-
Gago, S., et al. (2019). Investigations on photochromic properties of 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111942. Available from: [Link]
-
Raters, M., & Matissek, R. (2008). Thermal stability of aflatoxin B1 and ochratoxin A. Mycotoxin Research, 24(3), 130-134. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming poor solubility of "6-Bromo-4,4-dimethylchroman" in assays
Welcome to the technical support guide for 6-Bromo-4,4-dimethylchroman. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip you with the foundational knowledge and practical protocols required to overcome experimental hurdles and ensure the integrity of your assay data.
Introduction: Understanding the Challenge
This compound is a hydrophobic molecule, a property dictated by its chemical structure.[1] The chroman core, combined with the gem-dimethyl groups and the bromine atom, creates a largely nonpolar entity with a high affinity for organic solvents and a correspondingly low affinity for aqueous media. This characteristic is the primary driver of the solubility challenges encountered when transitioning the compound from an organic stock solution into the aqueous environment of most biological assays. When this transition is too abrupt, the compound "crashes out" or precipitates, leading to inaccurate concentration measurements, inconsistent results, and potential assay artifacts.[2][3]
This guide will walk you through a logical progression of solubilization strategies, from fundamental techniques to advanced formulation approaches, empowering you to develop a robust experimental protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just received my vial of this compound. What is the first and most critical step for using it in my assays?
A1: The foundational step is the correct preparation of a concentrated stock solution in a suitable organic solvent. The most common and recommended starting point is 100% Dimethyl Sulfoxide (DMSO).[4][5] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5] Preparing an accurate, high-concentration stock is paramount as all subsequent dilutions and final assay concentrations depend on it.
A common error is to assume the compound is fully dissolved without visual confirmation or to neglect best practices in solution preparation, leading to downstream errors.[6]
Below is a rigorous protocol for preparing a 25 mM stock solution.
Protocol 1: Preparation of a 25 mM DMSO Stock Solution
Objective: To accurately prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 241.12 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Glass beaker or vial
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Magnetic stir bar and stir plate (optional)
-
Calibrated pipettes
-
Amber or light-blocking storage vials
Calculation: The formula to determine the required mass is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 25 mM stock solution in 1 mL:
Mass (mg) = (0.025 mol/L) x (0.001 L) x (241.12 g/mol ) x (1000 mg/g) = 6.03 mg
Step-by-Step Procedure:
-
Weighing: Accurately weigh out 6.03 mg of this compound and place it into a clean, dry glass vial.
-
Initial Dissolution: Add a portion of the total DMSO volume (e.g., ~700 µL for a 1 mL final volume) to the vial. If using a stir bar, add it now.
-
Solubilization: Vigorously vortex the vial or place it on a stir plate at room temperature. Ensure the solid is completely dissolved. There should be no visible particulates. This can take several minutes. Gentle warming to 37°C can aid dissolution but be cautious of compound stability.
-
Quantitative Transfer: Carefully transfer the dissolved solution into a 1 mL volumetric flask.[7]
-
Rinsing: To ensure all compound is transferred, rinse the original vial with a small amount of fresh DMSO (e.g., 100 µL) and add this rinse to the volumetric flask. Repeat this step once more.
-
Final Volume: Add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization & Storage: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[8] Aliquot the stock solution into single-use, light-blocking vials to avoid repeated freeze-thaw cycles, which can cause precipitation.[3][8][9]
-
Labeling & Storage: Clearly label each vial with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C for long-term stability.[9]
Q2: My compound dissolves perfectly in DMSO, but I see a precipitate/cloudiness as soon as I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A2: This is the most common manifestation of poor aqueous solubility. The DMSO keeps the compound soluble, but when this solution is diluted into a predominantly water-based buffer, the polarity of the solvent environment dramatically increases. The hydrophobic compound can no longer stay in solution and precipitates out. This significantly lowers the actual concentration of the compound available to interact with your biological target, rendering the results unreliable.[2]
The solution is to modify the final assay buffer to make it more "hospitable" to the hydrophobic compound. This is achieved by using solubilizing excipients. The diagram below outlines a decision-making workflow.
Caption: Troubleshooting workflow for compound precipitation.
Q3: What are co-solvents and how do I use them?
A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, allowing it to remain soluble.[12][13] Think of it as creating a "bridge" between the highly polar water and the nonpolar compound.
Commonly used co-solvents in biological assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, such as PEG 400).[4][11]
Protocol 2: Screening for an Effective Co-solvent System
Objective: To empirically determine an effective and non-interfering co-solvent for your assay.
Procedure:
-
Prepare Co-solvent Stocks: Prepare 50% v/v solutions of your chosen co-solvents (e.g., Ethanol, PEG 400) in your assay buffer.
-
Test Dilutions: In a clear microplate or microcentrifuge tubes, test a matrix of conditions. For each co-solvent, prepare final concentrations of 1%, 2%, and 5% in the assay buffer.
-
Add Compound: To each condition, add your this compound DMSO stock to the desired final assay concentration. Ensure the final DMSO concentration remains constant and ideally below 0.5%.[9]
-
Observe: Mix and let the solutions equilibrate at the assay temperature for 15-30 minutes. Visually inspect for precipitation or cloudiness against a dark background. A nephelometer can be used for a more quantitative assessment of turbidity.
-
Validate with Vehicle Control: Once you identify a co-solvent concentration that maintains solubility (e.g., 2% PEG 400), you must run a vehicle control. This means running your assay with the buffer containing 2% PEG 400 and the corresponding amount of DMSO, but without this compound.[4] This is to ensure the co-solvent itself does not inhibit/activate your biological target, giving a false positive or negative result.
Data Summary Table for Co-Solvent Screening
| Co-solvent | Final Conc. (%) | Final DMSO Conc. (%) | Visual Observation (Clear/Cloudy/Precipitate) |
| None | 0% | 0.1% | Precipitate |
| Ethanol | 1% | 0.1% | Cloudy |
| Ethanol | 2% | 0.1% | Clear |
| Ethanol | 5% | 0.1% | Clear |
| PEG 400 | 1% | 0.1% | Cloudy |
| PEG 400 | 2% | 0.1% | Clear |
| PEG 400 | 5% | 0.1% | Clear |
Q4: Co-solvents are affecting my assay. Is there a more sophisticated method?
A4: Yes. The use of cyclodextrins is a highly effective and widely used strategy for solubilizing hydrophobic compounds with potentially lower biological interference than co-solvents.[14][15]
Cyclodextrins are cyclic oligosaccharides shaped like a torus or donut.[14] Their exterior is hydrophilic (water-loving), while the interior cavity is non-polar and hydrophobic.[15][16] A hydrophobic molecule like this compound can fit inside this cavity, forming an "inclusion complex."[16][17] This complex effectively hides the hydrophobic part of the compound from the water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in the aqueous buffer.[17]
Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly popular due to their high aqueous solubility and reduced toxicity compared to natural cyclodextrins.[14]
Caption: Mechanism of solubility enhancement by cyclodextrins.
Protocol 3: Preparing a Compound-Cyclodextrin Inclusion Complex
Objective: To prepare a soluble inclusion complex of this compound with HP-β-CD.
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 40% w/v). This may require stirring.
-
Combine Compound and Cyclodextrin:
-
Method A (Preferred): Evaporate the DMSO from a known amount of your compound stock solution under a stream of nitrogen or in a vacuum centrifuge.
-
Add the aqueous HP-β-CD solution directly to the dried compound film.
-
Method B (Alternative): Add a small, concentrated volume of your DMSO stock directly to the HP-β-CD solution. The final DMSO should be <0.5%.
-
-
Incubate & Mix: Vigorously vortex the mixture and then incubate, shaking, for 1-2 hours at room temperature or 37°C to facilitate the formation of the inclusion complex.
-
Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any un-complexed, precipitated compound.
-
Use the Supernatant: The clear supernatant contains your solubilized compound-cyclodextrin complex. Use this solution for your assay dilutions.
-
Vehicle Control: As with co-solvents, it is absolutely essential to run a vehicle control containing the same final concentration of HP-β-CD and any residual DMSO in your assay.
Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity.[11] | Simple to implement, inexpensive. | Higher potential for assay interference or cell toxicity. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble complex.[16][17] | Often less biologically active than co-solvents, highly effective. | More expensive, requires a pre-incubation step. |
| Surfactants | Forms micelles that sequester the compound.[4] | Effective at low concentrations. | Can disrupt cell membranes; potential for assay interference. |
| pH Adjustment | Increases the charge of ionizable compounds.[18] | Simple and effective for acidic or basic compounds. | Not effective for neutral compounds like this compound. |
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
In-Pharma Technologist. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
Stănescu, A. M. A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available from: [Link]
-
Gould, S. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]
-
Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
-
Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available from: [Link]
-
Patel, J., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Singh, C., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Research Square. Available from: [Link]
-
Gajera, B. Y., et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY METHOD. World Journal of Pharmaceutical Research. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. Available from: [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Available from: [Link]
-
Doemling, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]
-
Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Chemical and Pharmaceutical Bulletin. Available from: [Link]
-
Agrawal, A., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Al-Ghananeem, A. M., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Biomedical and Pharmacology Journal. Available from: [Link]
-
Mohammed, A. N., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
Hutter, C., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal. Available from: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available from: [Link]
-
The Protein Society. (2021). Making stock solutions - how and why. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. 6-Bromo-4,4-dimethylhexan-2-one. PubChem Compound Summary. Available from: [Link]
-
LibreTexts Chemistry. (2023). 2.5: Preparing Solutions. Available from: [Link]
-
The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available from: [Link]
-
CP Lab Safety. This compound, 95% Purity, C11H13BrO, 100 mg. Available from: [Link]
-
Sunway Pharm Ltd. This compound - CAS:1027915-16-7. Available from: [Link]
-
Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available from: [Link]
-
gChem Global. Dimethyl Sulfoxide (DMSO). Available from: [Link]
-
National Center for Biotechnology Information. 2-Bromo-4,4-dimethylhexane. PubChem Compound Summary. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. bepls.com [bepls.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 6-Bromo-4,4-dimethylchroman by TLC and LC-MS
Welcome to the technical support center for the synthesis and analysis of 6-Bromo-4,4-dimethylchroman. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing practical, experience-driven advice to ensure the success of your experiments.
I. Overview of the Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed reaction of 4-bromophenol with an isoprene source, such as isoprene itself or 2-methyl-3-buten-2-ol. This reaction proceeds via an electrophilic attack on the electron-rich aromatic ring of 4-bromophenol, followed by cyclization to form the chroman ring system.
II. Reaction Monitoring Workflow
A robust analytical workflow is critical for the successful synthesis of this compound. The following diagram illustrates the key stages of reaction monitoring using TLC and LC-MS.
Caption: Workflow for monitoring the synthesis of this compound.
III. TLC Monitoring: Troubleshooting and FAQs
Thin-Layer Chromatography is a rapid and effective technique for monitoring the progress of the reaction. An ideal TLC will show the consumption of the starting material (4-bromophenol) and the appearance of the product spot (this compound).
Experimental Protocol: TLC Analysis
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the diluted sample onto the baseline of a silica gel TLC plate. It is also advisable to spot the starting material (4-bromophenol) as a reference.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 10-20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining solution (e.g., potassium permanganate or p-anisaldehyde stain) to visualize non-UV active compounds.
| Compound | Polarity | Expected Rf in 10% Ethyl Acetate/Hexane |
| 4-Bromophenol (Starting Material) | High | Low (e.g., 0.1-0.2) |
| This compound (Product) | Low | High (e.g., 0.6-0.7) |
| Potential Side-Products | Variable | May appear as intermediate spots |
Troubleshooting Guide for TLC Analysis
Question: My spots are streaking or appearing as elongated blobs. What should I do?
-
Answer: Streaking is a common issue that can obscure the separation of compounds on a TLC plate.[1] Here are the primary causes and solutions:
-
Overloading: The most frequent cause is applying too much sample to the plate.[1] Prepare a more dilute solution of your reaction mixture before spotting.
-
Acidic or Basic Compounds: If your compound has acidic or basic functional groups, it can interact strongly with the silica gel, leading to streaking. While this compound is neutral, the starting 4-bromophenol is acidic. Adding a small amount of acetic acid (around 1%) to your mobile phase can help to mitigate this issue.
-
Inappropriate Solvent System: If the polarity of your solvent system is not optimized, it can lead to poor separation and streaking. Experiment with different ratios of ethyl acetate and hexanes.
-
Question: I don't see any spots on my TLC plate after development.
-
Answer: The absence of visible spots can be perplexing. Consider the following possibilities:
-
Non-UV Active Compounds: Not all compounds are visible under UV light.[1] Try using a chemical stain, such as potassium permanganate, which reacts with a wide range of organic compounds.
-
Sample is Too Dilute: The concentration of your compounds might be too low to be detected.[1] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, take a larger aliquot from the reaction mixture for dilution.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the compounds will dissolve into the solvent pool instead of moving up the plate.[1] Always ensure the solvent level is below the baseline.
-
Question: The spots for my starting material and product are too close together.
-
Answer: Poor separation between spots indicates that the chosen solvent system is not optimal for your specific reaction.
-
Adjust Solvent Polarity: If the spots are clustered near the baseline, your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture). If the spots are all near the solvent front, your mobile phase is too polar; decrease the proportion of the polar solvent.
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't provide adequate separation, consider trying a different solvent mixture altogether. For instance, you could try a system with dichloromethane and methanol or one containing toluene.[2]
-
Question: The solvent front is running unevenly.
-
Answer: An uneven solvent front will lead to inaccurate Rf values and poor separation.
-
Improperly Sealed Chamber: Ensure the developing chamber is tightly sealed to maintain a saturated atmosphere of the solvent vapor.
-
Uneven Plate Surface: The silica gel on the plate might be unevenly coated. Try using a new, high-quality TLC plate.
-
Plate Touching the Side of the Chamber: If the edge of the TLC plate is touching the side of the chamber, it can disrupt the capillary action. Make sure the plate is centered in the chamber.
-
IV. LC-MS Analysis: Troubleshooting and FAQs
LC-MS is a powerful tool for confirming the identity of your product and assessing the purity of your reaction mixture. It provides information on the retention time of your compounds and their mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture significantly with a solvent compatible with your mobile phase (e.g., methanol or acetonitrile). A high concentration can contaminate the instrument.
-
LC Conditions:
-
Column: A C18 reverse-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used.
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient might be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for chroman derivatives.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to observe the molecular ion of the product and starting material.
-
| Compound | Expected Retention Time | Expected m/z [M+H]⁺ |
| 4-Bromophenol (Starting Material) | Shorter | 172.9/174.9 (due to Br isotopes) |
| This compound (Product) | Longer | 241.0/243.0 (due to Br isotopes) |
Troubleshooting Guide for LC-MS Analysis
Question: I am seeing broad or tailing peaks in my chromatogram.
-
Answer: Poor peak shape can compromise resolution and quantification.[3]
-
Column Overload: Injecting a too-concentrated sample is a common cause. Further dilute your sample and re-inject.
-
Column Contamination: Residues from previous analyses can accumulate on the column. Flush the column with a strong solvent mixture (e.g., isopropanol/water).
-
Mismatched Sample Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase. Dissolving your sample in a much stronger solvent can cause peak distortion.
-
Question: I am observing high background noise or unexpected peaks.
-
Answer: Contamination is a frequent issue in LC-MS and can originate from various sources.[4]
-
Solvent/Reagent Purity: Always use high-purity, LC-MS grade solvents and additives. Lower grade solvents can contain impurities that show up in your analysis.[4]
-
Sample Carryover: A highly concentrated sample can lead to carryover in subsequent injections. Run several blank injections (injecting only the mobile phase) to clean the system.[4]
-
Contaminated Glassware: Ensure all vials and glassware are thoroughly cleaned. Avoid using detergents, as they can be difficult to remove and can suppress ionization.[3]
-
Question: I am not seeing the expected molecular ion for my product.
-
Answer: Several factors can lead to the absence of the desired molecular ion.
-
Ionization Issues: The ionization settings may not be optimal for your compound. Adjust the capillary voltage and source temperature. Also, confirm that you are using the correct ionization mode (positive vs. negative).
-
In-source Fragmentation: The compound may be fragmenting in the ion source before it can be detected as the molecular ion. This can be due to high source temperatures or voltages. Try reducing these parameters.
-
Reaction Failure: It is possible that the desired product has not formed in significant quantities. Correlate your LC-MS results with your TLC analysis.
-
Question: What are the expected fragmentation patterns for this compound in the mass spectrum?
-
Answer: While a detailed fragmentation study would be needed for definitive identification, we can predict the likely fragmentation pathways based on the structure of this compound. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (79Br and 81Br are in an approximately 1:1 ratio).
Caption: Predicted fragmentation of this compound.
V. Frequently Asked Questions (FAQs)
Q1: What are the potential side products in the synthesis of this compound?
-
A1: The acid-catalyzed reaction of 4-bromophenol with an isoprene source can potentially lead to several side products. These may include isomers where the isoprene unit has added to the ortho position of the hydroxyl group, or di-alkylated products where two isoprene units have reacted with the phenol. These side products would have the same mass as the desired product but different retention times in LC and potentially different Rf values in TLC.
Q2: How can I be sure that the spot on my TLC plate is the product and not a side product?
-
A2: While TLC is excellent for monitoring reaction progress, it is not definitive for structure elucidation. The best approach is to use LC-MS to confirm the identity of the major product spot. You can scrape the product spot from a preparative TLC plate, extract the compound with a suitable solvent, and analyze it by LC-MS.
Q3: My reaction seems to have stalled. What can I do?
-
A3: If your TLC analysis shows that the starting material is no longer being consumed, the reaction may have stalled. You could try adding more of the acid catalyst or increasing the reaction temperature. However, be aware that forcing the reaction conditions may lead to the formation of more side products.
Q4: Can I use a different stationary phase for my TLC analysis?
-
A4: While silica gel is the most common stationary phase for normal-phase chromatography, alumina can also be used. Alumina has different selectivity compared to silica and may provide better separation in some cases. Additionally, for highly polar compounds, reversed-phase TLC plates (e.g., C18-coated) can be used with a polar mobile phase (e.g., methanol/water).
Q5: How do I choose the initial solvent system for my TLC?
-
A5: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[5] A 10-20% mixture of ethyl acetate in hexanes is a reasonable starting point. You can then adjust the ratio to achieve an Rf value for your product in the range of 0.3-0.5 for optimal separation.
VI. References
-
BenchChem. (n.d.). Application Note: Analysis of Chromone Compounds in Plant Extracts by LC-MS. Retrieved from BenchChem website.
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7808, 4-Bromophenol. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Technology Networks. (2022, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS? Retrieved from [Link]
-
Dolan, J. W. (2016). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 34(8), 544–551.
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Technology Networks. (2022, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Preventing Debromination of 6-Bromo-4,4-dimethylchroman
Welcome to the technical support center for 6-Bromo-4,4-dimethylchroman. This molecule is a highly versatile building block in medicinal chemistry and drug discovery, prized for the synthetic opportunities offered by the bromine atom at the C6 position.[1] However, the very reactivity that makes this compound valuable can also be a source of experimental challenges, most notably, the unintended loss of the bromo group—a side reaction known as debromination or hydrodebromination.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why debromination occurs and, more importantly, how to prevent it. We will move from foundational questions to a detailed, logic-driven troubleshooting workflow, ensuring your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and reactivity of this compound.
Q1: What is this compound and what is its primary application?
A: this compound is an organic compound featuring a chroman core structure with a bromine atom on the aromatic ring and two methyl groups at the 4-position.[1] Its principal application is as a synthetic intermediate or building block in research and development. The bromine atom serves as a "versatile reactive handle," allowing for the introduction of new functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[1] This makes it invaluable for constructing complex molecules and performing structure-activity relationship (SAR) studies in drug discovery programs.[1]
Q2: What is debromination, and why is it a significant problem?
A: Debromination is a reductive chemical reaction where the bromine atom on the chroman ring is replaced by a hydrogen atom, converting the starting material into the undesired byproduct, 4,4-dimethylchroman.[1][2] This process, also known as hydrodebromination, is a major issue for several reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of your desired product.
-
Complicated Purification: The debrominated byproduct often has similar polarity and physical properties to the desired product, making chromatographic separation difficult and time-consuming.
-
Inaccurate Stoichiometry: Uncontrolled consumption of the starting material can disrupt the stoichiometry of subsequent reaction steps.
Q3: What is the primary chemical mechanism that leads to unintentional debromination?
A: In the context of the most common applications for this molecule—palladium-catalyzed cross-coupling reactions—the predominant mechanism involves the formation of a highly reactive palladium-hydride (Pd-H) species.[3] This intermediate can arise from several sources within the reaction mixture, including trace amounts of water, alcohol solvents, certain amine bases, or even as a decomposition product of phosphine ligands.[3] Once formed, this Pd-H species can intercept the catalytic cycle, leading to the formation of the Ar-H byproduct instead of the desired Ar-Nu product.
Q4: In which types of reactions is debromination of this compound most prevalent?
A: Debromination is most frequently encountered during palladium-catalyzed cross-coupling reactions .[4] These reactions, which include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, operate via a catalytic cycle that is susceptible to interception by Pd-H species. While other reductive conditions, such as catalytic hydrogenation with Pd/C, can also cause debromination, these are typically employed intentionally to remove halogen atoms.[5][6] The focus of this guide is on preventing the unintentional debromination that plagues cross-coupling chemistry.
Part 2: In-Depth Troubleshooting Guide
Scenario: You are performing a Suzuki-Miyaura coupling with this compound and are observing a significant amount of the 4,4-dimethylchroman byproduct in your crude reaction mixture upon analysis.
This section provides a systematic workflow to diagnose and resolve the issue.
Initial Diagnosis: Confirm and Assess
Before modifying your protocol, it's crucial to confirm the identity of the byproduct and assess the severity of the issue.
-
Step 1: Confirm Byproduct Identity. The most reliable methods for identifying the debrominated product are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the byproduct from the starting material and product, and the mass spectrum will confirm the loss of bromine (a characteristic isotopic pattern) and its replacement by hydrogen.
-
Step 2: Quantify the Extent of Debromination. Using the same analytical method (GC or LC), determine the relative peak areas of your starting material, desired product, and the debrominated byproduct. This quantitative data is essential for evaluating the effectiveness of the troubleshooting steps you will take.
-
Step 3: Critically Review Your Setup. Meticulously examine your experimental setup for potential sources of hydrogen donors. Did you use anhydrous solvents? Were your solid reagents (especially bases like K₃PO₄ or Cs₂CO₃) dried in an oven prior to use? Was the reaction performed under an inert atmosphere (e.g., Argon or Nitrogen)?
Troubleshooting Workflow: A Logic-Driven Approach
Debromination in cross-coupling reactions is a multi-variable problem. The following workflow provides a logical sequence for optimizing your reaction conditions to suppress this side reaction.
Caption: A logical workflow for troubleshooting debromination.
Detailed Troubleshooting Steps (Q&A Format)
Q: My base seems to be the problem. How does the choice of base influence debromination and which should I use?
A: The base is critical. Strong, non-coordinating bases, especially alkoxides like sodium tert-butoxide (NaOtBu), are known to promote debromination.[3] They can facilitate the formation of Pd-H species.
-
Recommendation: Switch to a weaker, anhydrous inorganic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3] They are less prone to generating hydride species while still being effective at promoting the transmetalation step in the catalytic cycle. Crucially, ensure these bases are thoroughly dried before use , as they can be hygroscopic.
Q: Why is my choice of solvent so important for preventing debromination?
A: The solvent can be a direct or indirect source of the problematic hydride. Protic solvents (like alcohols) can directly act as hydrogen donors. Polar aprotic solvents like DMF or DMA can contain trace amounts of water or amine impurities that decompose to generate hydrides, especially at elevated temperatures.[3]
-
Recommendation: Use non-polar, aprotic solvents such as toluene or 1,4-dioxane .[3] These solvents have a lower propensity to act as hydrogen sources. Always use anhydrous grade solvents and degas them thoroughly (e.g., via sparging with argon for 15-20 minutes or through freeze-pump-thaw cycles) before use to remove both dissolved water and oxygen.
Q: I am using a standard phosphine ligand. Could this be contributing to the problem?
A: Absolutely. The ligand sphere around the palladium center dictates the relative rates of the desired productive steps (reductive elimination of the product) versus the undesired side reactions (reductive elimination of the debrominated byproduct).
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Biaryl phosphine ligands such as XPhos , SPhos , or bulky N-heterocyclic carbenes (NHCs) are highly effective.[3] These ligands promote a fast rate of reductive elimination for the cross-coupled product, which outcompetes the debromination pathway. They stabilize the palladium center and sterically hinder the approach of small hydride donors.
Q: My reaction is running at 110 °C. Should I lower the temperature?
A: Yes. The activation energy for the debromination pathway can be higher than that of the desired cross-coupling.[3] Therefore, running the reaction at an unnecessarily high temperature can disproportionately accelerate the side reaction.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80-90 °C). While this may slow down the overall reaction rate, it will often suppress the debromination side reaction to a much greater extent, leading to a cleaner reaction profile and a higher isolated yield of the desired product.
Part 3: Recommended Protocols & Data
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol incorporates the troubleshooting recommendations for minimizing hydrodebromination.
-
Reagent Preparation:
-
Thoroughly dry potassium phosphate (K₃PO₄) in a vacuum oven at >150 °C for at least 4 hours and store it in a desiccator.
-
Use anhydrous, degassed toluene as the solvent.
-
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the dried K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Through the septum, add the anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M).
-
Place the vial in a preheated oil bath or heating block set to 80 °C .
-
Stir the reaction and monitor its progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography.
-
Data Summary: Impact of Reaction Parameters on Debromination
The following table summarizes the expected outcomes when optimizing reaction conditions.
| Parameter | Problematic Condition | Optimized Condition | Expected Outcome on Product:Byproduct Ratio |
| Base | NaOtBu, NaOH | K₃PO₄ (anhydrous), Cs₂CO₃ (anhydrous) | Significant Increase |
| Solvent | DMF, Methanol | Toluene (anhydrous, degassed), Dioxane | Significant Increase |
| Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, RuPhos | Significant Increase |
| Temperature | 110-120 °C | 80 °C | Moderate to Significant Increase |
| Atmosphere | Air | Argon or Nitrogen | Moderate Increase (prevents ligand oxidation) |
Part 4: Mechanistic Insights
Understanding the catalytic cycle provides clarity on why the recommended optimizations work. The debromination pathway is a parasitic cycle that diverts the key Ar-Pd(II)-X intermediate away from the productive cross-coupling pathway.
Caption: Catalytic cycle showing the desired coupling vs. the parasitic debromination.
The key to success is to accelerate the steps Transmetalation -> Reductive Elimination (Product) while suppressing the formation of the Ar-Pd(II)Lₙ-H intermediate. Bulky, electron-rich ligands accelerate the final reductive elimination step to form Ar-R, allowing it to outpace the undesired pathway.
References
-
Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides . ACS Catalysis. [Link]
-
Wang, Z., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals . Molecules. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups . Synthesis. [Link]
-
Wang, Q., et al. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment . Journal of Chromatography A. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage . Organic Chemistry Portal. [Link]
-
Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature . PMC - NIH. [Link]
-
Li, Y., et al. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography . Journal of Chromatography A. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups . Request PDF on ResearchGate. [Link]
-
Weaver, J. D., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides . University of Oklahoma Libraries. [Link]
-
Sharma, S., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water . ACS Catalysis. [Link]
-
Analytical Methods for Bromoform and Dibromochloromethane . ATSDR. [Link]
-
Gribble, G. W. (1998). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry . Analytical Chemistry. [Link]
-
Singh, S., & Tcyrulnikov, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . Organic Process Research & Development. [Link]
-
Dehalogenation . Wikipedia. [Link]
-
Borra, S., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . PMC - NIH. [Link]
-
Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]
-
Della Ca', N. (2021). Palladium-Catalyzed Reactions . MDPI. [Link]
-
Della Ca', N. (2021). Palladium-Catalyzed Reactions . ResearchGate. [Link]
-
Horváth, T., et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection . Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Catalyst selection for cross-coupling of "6-Bromo-4,4-dimethylchroman"
< Welcome to the Technical Support Center for Catalyst Selection in Cross-Coupling Reactions of 6-Bromo-4,4-dimethylchroman.
This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. The chroman scaffold is a valuable pharmacophore, and successful functionalization at the 6-position is key to unlocking novel chemical space.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which palladium catalyst and ligand combination should I start with?
A1: For a sterically accessible aryl bromide like this compound, a good starting point is a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand. For routine couplings, triphenylphosphine (PPh₃) can be effective. However, for more challenging couplings or to ensure high efficiency, consider using bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos.[1][2] These ligands are known to enhance the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[1][2]
Q2: My Buchwald-Hartwig amination of this compound is sluggish. What adjustments can I make?
A2: Sluggish Buchwald-Hartwig reactions with this substrate can often be attributed to catalyst inhibition or suboptimal base selection. The choice of base is critical and depends on the solvent.[3] In nonpolar solvents like toluene, an anionic base is necessary to deprotonate the palladium-amine complex.[3] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] If your substrate has base-sensitive functional groups, you might consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although this may require higher reaction temperatures.[4] Additionally, ensure your reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[5]
Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side product?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[6] It can be minimized by carefully controlling the reaction conditions. Lowering the reaction temperature can often suppress this side reaction.[5] The choice of ligand is also crucial; using bulky phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[5] Additionally, ensuring the slow addition of the boronic acid or using a boronic ester, which is less prone to homocoupling, can be effective strategies.
Q4: Can I use this compound in a Heck reaction? What are the key considerations?
A4: Yes, this compound is a suitable substrate for the Heck reaction.[7] The key is to select the appropriate catalyst and base. A common catalyst system is Pd(OAc)₂.[7][8] The base, often an amine like triethylamine (Et₃N), is crucial for neutralizing the HBr generated during the catalytic cycle.[7] The choice of solvent can also influence the reaction, with polar aprotic solvents like DMF or DMA often being effective.[7][8]
Q5: What are the general principles for choosing a solvent for my cross-coupling reaction with this compound?
A5: The solvent plays a critical role in solubilizing the reactants and catalyst, and in influencing the reaction mechanism. For Suzuki-Miyaura reactions, a mixture of an organic solvent (like dioxane, THF, or toluene) and an aqueous base solution is common.[9] For Buchwald-Hartwig aminations, toluene is a favored nonpolar solvent, while polar solvents like DMF can also be used, though the choice of base will need to be adjusted accordingly.[3] In Heck reactions, polar aprotic solvents like DMF and DMA are frequently employed.[7][8] It is always recommended to use anhydrous and degassed solvents to prevent catalyst deactivation.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Catalyst Activation | Ensure your palladium precatalyst is effectively reduced to the active Pd(0) species. If using a Pd(II) source, the phosphine ligand can often facilitate this reduction.[5] Consider using a commercially available Pd(0) catalyst like Pd(PPh₃)₄. |
| Poor Ligand Choice | For sterically unhindered substrates like this compound, PPh₃ is a reasonable starting point. If yields are low, switch to a more electron-rich and bulky ligand like SPhos or XPhos to accelerate the catalytic cycle.[1][2] |
| Suboptimal Base | The base is crucial for activating the boronic acid. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used.[9] Ensure the base is sufficiently soluble in the reaction medium. |
| Decomposition of Boronic Acid | Boronic acids can be unstable, especially at elevated temperatures.[9] Consider using a more stable boronic ester derivative (e.g., a pinacol ester). |
| Catalyst Poisoning | Impurities in reagents or solvents can poison the catalyst. Use high-purity reagents and anhydrous, degassed solvents.[5] |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Base | The choice of base is critical and solvent-dependent.[3] For non-polar solvents like toluene, use a strong, anionic base like NaOtBu or LHMDS.[4] For base-sensitive substrates, weaker bases like K₃PO₄ can be used, but may require higher temperatures.[4] |
| Ligand Incompatibility | While bulky monodentate phosphines are generally effective, for some amine substrates, bidentate ligands like BINAP or dppf may be required.[10] |
| Catalyst Deactivation | The Pd(0) catalyst is oxygen-sensitive.[5] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Inhibitory Effect of Iodide | If you are using an aryl iodide instead of a bromide, the iodide formed can sometimes inhibit the catalyst.[4] This is less of a concern with aryl bromides. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in the degassed solvent (e.g., dioxane/water 4:1, 5 mL).
-
Using a syringe, add the catalyst solution to the reaction vessel under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%) in the degassed solvent (e.g., toluene, 5 mL).
-
Using a syringe, add the catalyst solution to the reaction vessel under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the processes discussed, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. Retrieved from [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
YouTube. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2021, February 12). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
International Journal of New Chemistry. (2024, December 7). PDF 1014.01 K. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. uwindsor.ca [uwindsor.ca]
Optimization of reaction time and temperature for "6-Bromo-4,4-dimethylchroman" synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-4,4-dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction time and temperature. Our goal is to empower you to enhance yield, improve purity, and streamline your synthetic workflow.
The synthesis of the chroman scaffold is a cornerstone in medicinal chemistry, as this structure is found in a wide array of biologically active compounds.[1] this compound, in particular, is a valuable intermediate. The bromine atom at the C6 position serves as a versatile handle for further functionalization, such as palladium-catalyzed cross-coupling reactions, making it a key building block in drug discovery programs.[1]
This document provides practical, field-proven insights into overcoming common challenges associated with its synthesis, focusing on the critical interplay between reaction time and temperature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?
Answer: Low or no yield is a frequent challenge in chroman synthesis and can be attributed to several factors, primarily related to reaction conditions.[2][3]
-
Potential Cause 1: Inappropriate Reaction Temperature. The cyclization step to form the chroman ring is highly temperature-dependent. If the temperature is too low, the activation energy for the reaction may not be met, leading to an extremely slow or stalled reaction. Conversely, if the temperature is too high, it can lead to the decomposition of starting materials or the desired product.[4]
-
Solution: Start with a moderate temperature reported in literature for similar chroman syntheses and monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature by 10°C and continue monitoring. Some chroman syntheses benefit from microwave-assisted heating, which can significantly reduce reaction times and improve yields.[2][3]
-
-
Potential Cause 2: Inefficient Cyclization or Catalyst Inactivity. The ring-closing step is often the most challenging part of the synthesis.[4] This can be due to an inactive catalyst or suboptimal conditions for the catalyst to function. Many chroman syntheses are variants of the Friedel-Crafts alkylation, which requires a strong Lewis acid or Brønsted acid catalyst.[5][6][7]
-
Solution: Ensure your catalyst (e.g., AlCl₃, triflimide) is fresh and anhydrous, as moisture can deactivate it.[8] The choice of catalyst is crucial; for instance, Brønsted acids like triflimide (5 mol%) have proven effective for some chroman syntheses.[2] Optimizing the catalyst loading is also essential.
-
-
Potential Cause 3: Short Reaction Time. Complex organic reactions, especially those involving multiple steps or sterically hindered molecules, may require extended reaction times to reach completion.
-
Solution: Monitor the reaction by TLC. If starting material is still present after the initially planned duration, extend the reaction time, checking every few hours. Be cautious, as excessively long reaction times, especially at elevated temperatures, can promote side reactions and degradation.
-
Question 2: My final product is contaminated with significant impurities. How can I improve its purity by optimizing time and temperature?
Answer: Impurity formation is often a direct consequence of suboptimal reaction conditions.
-
Potential Cause 1: Side Reactions due to High Temperature. Elevated temperatures can provide sufficient energy to overcome the activation barriers for undesired side reactions. In syntheses related to Friedel-Crafts alkylation, common side products include polyalkylation products or isomers.[5][8]
-
Solution: Lowering the reaction temperature can enhance selectivity for the desired product over side reactions.[4] This may require a longer reaction time to achieve full conversion, so a careful balance must be struck. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Potential Cause 2: Unreacted Starting Materials. Incomplete conversion is a common source of impurities.[4]
-
Solution: First, ensure the reaction has genuinely gone to completion by extending the reaction time and monitoring via TLC. If the reaction has stalled, a slight, gradual increase in temperature might be necessary to push it to completion.
-
-
Potential Cause 3: Product Degradation. The chroman ring, while generally stable, can be susceptible to degradation under harsh conditions, such as prolonged exposure to high heat or strong acids.[4]
-
Solution: Minimize the reaction time as much as possible once the starting material has been consumed. Avoid "over-refluxing." As soon as TLC indicates the reaction is complete, proceed with the work-up to isolate the product from the reactive environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing temperature and reaction time for this compound synthesis?
A1: A good starting point for many chroman syntheses is to run the reaction at room temperature for 2-4 hours, while closely monitoring progress.[4] If no significant conversion is observed, gradually increase the temperature to 50°C and hold for several hours.[3] The optimal conditions will ultimately depend on the specific synthetic route, solvent, and catalyst being used.
Q2: How can I effectively monitor the reaction to determine the optimal time?
A2: Thin Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress. Spot the reaction mixture alongside your starting materials on a TLC plate at regular intervals (e.g., every 30-60 minutes). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. The reaction is considered complete when the starting material spot is no longer visible.
Q3: Can microwave-assisted synthesis be used, and how does it affect time and temperature?
A3: Yes, microwave-assisted synthesis is highly effective for many heterocyclic syntheses, including those for chromans and related structures.[2][3] It can dramatically reduce reaction times from hours to minutes.[3] The high temperatures (e.g., 100-170°C) achieved rapidly in a sealed vessel can significantly accelerate the reaction rate.[2][3] However, it requires careful optimization to prevent pressure buildup and potential decomposition.
Q4: My purification by silica gel chromatography is leading to product loss. Could this be related to the reaction conditions?
A4: While primarily a purification issue, it can be indirectly related. If the reaction produces many closely-related impurities (due to suboptimal temperature or time), separation on silica gel can be difficult, leading to broader fractions and lower isolated yields. Additionally, some chroman derivatives can be unstable on silica gel.[4] Optimizing the reaction to produce a cleaner crude product will simplify purification and improve recovery. If the product is a solid, consider recrystallization as an alternative to chromatography.[4]
Data Summary: Temperature & Time Interplay
This table provides a general guideline for optimizing the synthesis. Specific results will vary based on the exact protocol.
| Parameter | Condition | Expected Outcome | Troubleshooting Focus |
| Temperature | Low (e.g., Room Temp) | High purity, but potentially slow rate and low conversion. | Increase temperature incrementally if reaction stalls. |
| Moderate (e.g., 50-80°C) | Good balance of reaction rate and selectivity. Often the optimal range. | Monitor for side product formation as you approach the upper end. | |
| High (e.g., >100°C or Reflux) | Fast reaction, but high risk of side products and decomposition. | Reduce temperature to improve selectivity; consider if yield is low. | |
| Reaction Time | Short (e.g., 1-2 hours) | May result in incomplete conversion, leaving starting material. | Extend time and monitor with TLC. |
| Moderate (e.g., 2-8 hours) | Often sufficient for complete conversion at moderate temperatures. | This is typically the target duration for optimization. | |
| Long (e.g., >12 hours) | Risk of product degradation or formation of secondary byproducts. | Only use if the reaction is clean but genuinely slow at lower temperatures. |
Experimental Protocol: A General Starting Point
This protocol describes a representative synthesis for a chromane derivative and should be used as a baseline for optimization.
Objective: To synthesize a chromane derivative via acid-catalyzed cyclization.
Materials:
-
Appropriate phenol and alkene/alkyne precursor
-
Lewis Acid or Brønsted Acid Catalyst (e.g., Triflimide, 5 mol%)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol precursor in anhydrous DCM.
-
Add the alkene or other coupling partner (typically 1.5 equivalents) dropwise to the stirred solution.[4]
-
Add the acid catalyst (e.g., a pre-prepared solution of triflimide in DCM, 5 mol %) to the mixture.[2][4]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring progress every 30 minutes by TLC.[4]
-
Optimization Point: If the reaction is slow, gently heat the mixture to 40°C (reflux for DCM) and continue monitoring. If side products appear, reduce the temperature.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[4]
Visual Workflow for Troubleshooting & Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing chroman synthesis.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (n.d.). This compound | CAS 1027915-16-7. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Chromans. Benchchem.
- BenchChem. (n.d.). Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. Benchchem.
- BenchChem. (n.d.). How to avoid common pitfalls in chromone synthesis. Benchchem.
- BenchChem. (n.d.).
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Functionalization of 6-Bromo-4,4-dimethylchroman
Welcome to the technical support center for the regioselective functionalization of 6-Bromo-4,4-dimethylchroman. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of manipulating this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to enhance the precision and success of your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites on this compound for functionalization?
The this compound scaffold offers several potential sites for functionalization. The primary and most versatile reactive handle is the bromine atom at the C6 position, which is ideal for a variety of palladium-catalyzed cross-coupling reactions.[1] Additionally, the aromatic C-H bonds at the C5, C7, and C8 positions are accessible for functionalization through methods like Directed ortho-Metalation (DoM) or C-H activation, with the appropriate directing groups and reaction conditions. The gem-dimethyl group at the C4 position is generally unreactive under typical functionalization conditions.
Q2: I am planning a Suzuki-Miyaura coupling. Will the reaction be selective for the C6-Bromo position?
Yes, the Suzuki-Miyaura coupling is highly selective for the C6-bromo position on this substrate. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. The carbon-bromine bond at C6 is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the aromatic C-H bonds. By employing standard Suzuki-Miyaura conditions, you can achieve highly selective coupling at the C6 position, leaving the rest of the molecule intact.
Q3: Can I introduce a nitrogen-based functional group onto the aromatic ring?
Absolutely. The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds.[1][2][3] This palladium-catalyzed reaction allows for the coupling of this compound with a broad range of primary and secondary amines, enabling the synthesis of diverse N-aryl chroman derivatives.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Problem: You are attempting to functionalize the C5 or C7 position via Directed ortho-Metalation, but are observing a mixture of products or reaction at an unintended site.
Root Cause Analysis:
Directed ortho-Metalation relies on the coordination of a strong base, typically an organolithium reagent, to a directing metalation group (DMG).[4][5] The DMG directs the deprotonation to the adjacent ortho position. In this compound, the ether oxygen of the chroman ring can act as a weak directing group. However, its directing ability may not be sufficient to overcome other electronic or steric influences, leading to poor regioselectivity.
Solutions:
-
Introduction of a Potent Directing Group: To achieve high regioselectivity, consider introducing a more powerful DMG onto the chroman scaffold. For instance, if a hydroxyl group is present at a specific position, it can be converted to a stronger DMG like an O-carbamate.
-
Choice of Organolithium Base: The choice of the organolithium base is critical. While n-BuLi is common, sterically hindered bases like s-BuLi or t-BuLi can sometimes offer improved selectivity. The use of additives like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and enhance reactivity and selectivity.[4]
-
Temperature Control: DoM reactions are highly sensitive to temperature. Running the reaction at very low temperatures (e.g., -78 °C) is crucial to prevent side reactions and improve selectivity.
Experimental Protocol: Regioselective Lithiation-Substitution
This protocol is a generalized procedure and may require optimization for your specific substrate and electrophile.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve your directed this compound derivative in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of s-BuLi (1.1 equivalents) in cyclohexane dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add your desired electrophile (1.2 equivalents) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO4, and purify by column chromatography.
Issue 2: Competing C-H Activation vs. C-Br Functionalization in Palladium-Catalyzed Reactions
Problem: When attempting a palladium-catalyzed C-H activation at a position ortho to a directing group, you observe significant formation of the product from C-Br coupling.
Root Cause Analysis:
Palladium catalysts can participate in both C-H activation and the oxidative addition to the C-Br bond. The relative rates of these two processes determine the product distribution. The C-Br bond is generally more reactive towards Pd(0) insertion than an unactivated C-H bond. Therefore, even with a directing group for C-H activation, competitive coupling at the C6-bromo position can occur.
Solutions:
-
Ligand Selection: The choice of ligand on the palladium catalyst is paramount in controlling regioselectivity.[6][7][8] Bulky, electron-rich phosphine ligands often favor C-H activation pathways by stabilizing the palladium intermediates involved. Experiment with a range of ligands such as those developed by Buchwald and Hartwig.
-
Reaction Conditions Optimization:
-
Catalyst Precursor: Different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) can influence the catalytic cycle and selectivity.
-
Base: The choice of base can significantly impact the reaction outcome. Weaker bases may favor C-H activation over C-Br coupling in some systems.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing selectivity.
-
-
Protecting Groups: If feasible, consider temporarily protecting the C6-bromo position if C-H activation is the desired primary transformation. However, this adds extra steps to the synthesis.
Data Presentation: Ligand Effects on Regioselectivity
| Ligand | Catalyst System | Solvent | Temp (°C) | Ratio (C-H product : C-Br product) |
| P(o-tol)3 | Pd(OAc)2 | Toluene | 100 | Low |
| XPhos | Pd2(dba)3 | Dioxane | 110 | Moderate |
| RuPhos | Pd(OAc)2 | t-BuOH | 100 | High |
This table is illustrative and actual results will vary based on the specific substrate and reaction conditions.
Issue 3: Side Reactions in Buchwald-Hartwig Amination
Problem: During the Buchwald-Hartwig amination of this compound, you observe the formation of a significant amount of the hydrodehalogenated product (4,4-dimethylchroman) and/or diarylated amine.
Root Cause Analysis:
-
Hydrodehalogenation: This side reaction occurs via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination. It is more prevalent with amines bearing β-hydrogens.
-
Diarylation: This can occur if the newly formed arylamine product is more reactive than the starting amine and undergoes a second coupling reaction.
Solutions:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) can accelerate the rate of reductive elimination, outcompeting β-hydride elimination.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used. Using a weaker base might slow down the desired reaction, allowing side reactions to become more prominent.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the amine coupling partner can minimize diarylation. Using a slight excess of the amine can be beneficial, but a large excess might not be economical.
-
Temperature and Reaction Time: Running the reaction at the lowest effective temperature and monitoring the reaction progress to avoid prolonged heating after completion can reduce the formation of side products.
Visualizations
Diagram 1: Key Functionalization Pathways
Caption: Overview of major regioselective functionalization strategies for this compound.
Diagram 2: Troubleshooting Logic for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in functionalization reactions.
References
-
D.A. Watson, et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5433. [Link]
-
D.A. Watson, et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PubMed, 38906800. [Link]
-
N. K. Garg, et al. (2015). Directed C–H Functionalization Catalyzed by Manganese or Chromium. The University of Tokyo Repository. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
A. P. V. D. T. M. W. M. G. Witte, et al. (2019). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. EJNMMI Radiopharmacy and Chemistry, 4(1), 23. [Link]
-
D. A. Sanford, et al. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 134(1), 130-133. [Link]
-
J. D. Tovar, et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Molecules, 23(4), 932. [Link]
-
Organic Chemistry Portal (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
P. S. Baran, et al. (2007). Directed Metalation: A Survival Guide. Baran Laboratory, The Scripps Research Institute. [Link]
-
Organic Chemistry Portal (2024). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
M. L. N. Rao, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3538. [Link]
-
H. Chopra (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
X. Li, et al. (2018). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Chem, 4(2), 199-222. [Link]
-
K. N. Houk, et al. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]
-
A. K. Sil, et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 12(6), 3465-3496. [Link]
-
L. Ackermann, et al. (2020). Key Mechanistic Findings (A) Intermolecular competition experiment for C-C activation. ResearchGate. [Link]
-
N. K. Garg, et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(4), 2468-2476. [Link]
-
F. G. J. de Jong, et al. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. Chemistry – A European Journal, 25(60), 13786-13794. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-Bromo-4,4-dimethylchroman" purification challenges and solutions
Technical Support Center: 6-Bromo-4,4-dimethylchroman
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a key intermediate, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of structure-activity relationship (SAR) studies.[1][2]
This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound (CAS: 1027915-16-7, Molecular Formula: C₁₁H₁₃BrO) is a heterocyclic compound featuring a chroman core.[1] The bromine atom at the C6-position serves as a highly versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making it invaluable for creating libraries of novel compounds for drug discovery.[1][2] Impurities can interfere with these sensitive catalytic reactions, lead to unwanted side products, and generate misleading biological data.
Q2: What are the most common impurities found in crude this compound?
The impurity profile largely depends on the synthetic route employed. Common synthesis strategies involve either building the chroman ring onto a pre-brominated phenol or performing a direct electrophilic bromination of the 4,4-dimethylchroman scaffold.[1]
Potential impurities include:
-
Isomeric Byproducts: Direct bromination may yield small quantities of other constitutional isomers (e.g., 8-bromo-4,4-dimethylchroman) if the reaction is not perfectly regioselective.
-
Unreacted Starting Materials: Residual 4,4-dimethylchroman or the precursor phenol can be present.
-
Over-brominated Products: Di-brominated species can form if the reaction conditions are too harsh.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can remain.
Q3: My isolated product is a viscous oil or a waxy solid, but it is reported to be a solid. Why?
Pure this compound is a solid at room temperature.[1] If your product is an oil or a low-melting solid, it is almost certainly due to the presence of impurities. Residual solvents or isomeric byproducts can act as colligative impurities, significantly depressing the melting point of the compound. This indicates that further purification is necessary.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific challenges you may encounter during the purification process.
Problem 1: My NMR spectrum shows a mixture of brominated isomers.
-
Underlying Cause: This is a classic selectivity issue from the bromination step. The ether oxygen of the chroman ring is an ortho-, para-director, but minor substitution at the ortho- (C8) position can occur.[1]
-
Solution: Chromatographic Separation. Standard purification by recrystallization is often insufficient to separate constitutional isomers due to their similar physical properties. Flash column chromatography is the recommended solution.
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase: A non-polar/moderately polar solvent system is ideal. Start with a low polarity eluent and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The less polar isomers will typically elute first.
-
Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to track the separation and identify the fractions containing the pure desired product.
-
Problem 2: The product has a persistent yellow or brown color, even after initial purification.
-
Underlying Cause: Coloration is often due to trace amounts of highly conjugated impurities or oxidation byproducts formed during the synthesis or work-up.
-
Solution 1: Activated Charcoal Treatment during Recrystallization.
-
Dissolve the crude, colored product in the minimum amount of a suitable hot solvent (see Protocol 1).
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize.
-
-
Solution 2: A Silica "Plug" Filtration. If the coloration is minor, quickly passing a solution of the compound through a short column (a "plug") of silica gel, eluting with a moderately polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes), can effectively remove baseline impurities causing the color.
Problem 3: I'm experiencing low recovery yield after recrystallization.
-
Underlying Cause: Low yield is typically caused by one of two issues: using an excessive volume of solvent for dissolution or cooling the solution too rapidly.
-
Solution: Optimize the Recrystallization Protocol.
-
Use Minimal Solvent: Add the hot solvent portion-wise to your crude solid, with stirring, until it just dissolves. Using a large excess will keep a significant portion of your product in solution even after cooling.
-
Slow Cooling is Critical: Allow the flask to cool slowly to room temperature undisturbed. This promotes the formation of large, pure crystals. Once at room temperature, place it in an ice bath or refrigerator to maximize precipitation.[3]
-
Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about half and cool it again to obtain a second, albeit likely less pure, crop of crystals.
-
Experimental Protocols & Methodologies
Protocol 1: Purification by Optimized Recrystallization
This protocol uses a mixed-solvent system, which is often effective for compounds like this compound.[4]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled Water
-
Erlenmeyer flasks, heating source, Büchner funnel setup
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Saturation: While the solution is hot, add distilled water dropwise with constant swirling until the solution just begins to turn cloudy (turbid). This indicates you have reached the saturation point.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Diagram: General Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Purity Assessment: Validating Your Final Product
Confirming the purity of your final product is a critical final step. A combination of methods provides the most comprehensive analysis.
| Analytical Technique | Principle | Selectivity & Sensitivity | Key Insights Provided |
| HPLC (UV Detection) | Separation based on polarity differences between the analyte and a stationary phase.[5] | High selectivity and sensitivity for UV-active compounds. | Excellent for quantifying purity (% area), detecting non-volatile impurities, and separating closely related isomers. |
| GC-MS | Separation based on volatility, followed by mass-to-charge ratio detection.[6] | Very high sensitivity and selectivity. | Ideal for identifying volatile impurities (e.g., residual solvents, starting materials) and confirming the molecular weight of the main product and byproducts. |
| NMR Spectroscopy | Quantification based on the direct relationship between the NMR signal integral and the number of atomic nuclei.[6] | High structural specificity. | Confirms the chemical structure of the desired product and can identify and quantify impurities if their signals do not overlap. |
| Melting Point | A sharp melting point range (typically < 2 °C) is indicative of high purity for a crystalline solid. | A simple but effective qualitative indicator of purity. | A broad or depressed melting point suggests the presence of impurities. |
Proposed HPLC Method for Purity Analysis
This is a general-purpose starting method that can be optimized for your specific system.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-18 min: 95% B18-19 min: 95-50% B19-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile or Methanol |
Diagram: Troubleshooting Logic
Caption: Troubleshooting decision tree for purifying this compound.
References
- 6-Bromo-4-chromanone 49660-57-3. Sigma-Aldrich.
- This compound | CAS 1027915-16-7. Benchchem.
- Buy 6-Bromo-4,4-difluorochromane (EVT-15517217). EvitaChem.
- 6-Bromo-4,4-dimethylthiochroman | 112110-44-8. Sigma-Aldrich.
- Application Notes and Protocols: Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4,4-dimethylhexane. Benchchem.
- A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.
- 6-Bromo-4,4-dimethyl-chroman CAS#: 1027915-16-7. ChemicalBook.
- Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone. Benchchem.
- Application Notes and Protocols: Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studi. Benchchem.
Sources
Validation & Comparative
A Comparative Guide to 6-Bromo-4,4-dimethylchroman and its Analogs in Synthetic Chemistry and Drug Discovery
For researchers, scientists, and professionals in drug development, the chroman scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] The strategic introduction of a bromine atom, particularly at the 6-position, transforms this scaffold into a versatile building block for the synthesis of novel therapeutics and chemical probes. This guide provides an in-depth technical comparison of 6-Bromo-4,4-dimethylchroman with other brominated and halogenated chroman analogs, focusing on their synthetic utility and potential biological applications. While direct comparative studies are limited, this guide synthesizes available experimental data to offer valuable insights into their relative performance.
The Pivotal Role of the Bromo Substituent: A Gateway to Molecular Diversity
The bromine atom at the C6 position of the this compound is not merely a structural feature; it is a versatile chemical handle that unlocks a vast landscape of molecular diversity.[2] As an aryl bromide, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.[2]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis and generally follows the trend: Iodine > Bromine > Chlorine.[3] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4]
Table 1: Inferred Reactivity Profile of 6-Halo-4,4-dimethylchromans in Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 6-Iodo-4,4-dimethylchroman | Highest | Mild (e.g., room temperature to moderate heating) | High reactivity, low catalyst loading | Higher cost, lower stability |
| This compound | Intermediate | Mild to moderate heating | Good balance of reactivity and stability, widely available | More forcing conditions than iodo-analog |
| 6-Chloro-4,4-dimethylchroman | Lowest | Harsher (e.g., higher temperatures, specialized ligands) | Lower cost | Lower reactivity, may require catalyst optimization |
Caption: Relative reactivity of 6-halo-4,4-dimethylchromans.
Experimental Protocols for Key Transformations
The following protocols provide detailed, step-by-step methodologies for common palladium-catalyzed cross-coupling reactions utilizing this compound as a substrate. These serve as a robust starting point for synthesis and can be adapted for other brominated chromans.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[5]
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Caption: Workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Alkynylated Chromans
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6]
Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL).
-
Catalyst and Co-catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst, like CuI (0.06 mmol, 6 mol%).
-
Base Addition: Add a base, typically an amine such as triethylamine or diisopropylamine (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.[7][8]
Biological Activity of Brominated Chromans: A Comparative Overview
The chroman scaffold is a key component of many biologically active molecules, and the introduction of a bromine atom can significantly modulate their pharmacological properties.[1] Brominated chromans have been investigated for a range of activities, including enzyme inhibition and anticancer effects.
Inhibition of Sirtuin 2 (SIRT2)
SIRT2 is a member of the sirtuin family of protein deacetylases and is considered a therapeutic target for neurodegenerative diseases and cancer.[9][10] Several studies have demonstrated that substituted chroman-4-ones are potent and selective inhibitors of SIRT2.[9][10]
While this compound itself has not been extensively evaluated as a SIRT2 inhibitor, studies on related brominated chroman-4-ones provide valuable structure-activity relationship (SAR) insights. For instance, the introduction of electron-withdrawing groups, such as bromine, at the 6- and 8-positions of the chroman-4-one scaffold has been shown to significantly enhance SIRT2 inhibitory potency.[9][10][11]
Table 2: SIRT2 Inhibitory Activity of Selected Brominated Chroman-4-one Derivatives
| Compound | Substitution Pattern | IC₅₀ (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | 6-Bromo, 8-Bromo, 2-Pentyl | 1.5 | [10][11] |
| (-)-2-pentylchroman-4-one | 2-Pentyl | 1.5 | [9] |
| (+)-2-pentylchroman-4-one | 2-Pentyl | 4.5 | [9] |
Note: Data is collated from different studies and direct comparison should be made with caution.
Caption: Inhibition of SIRT2 by brominated chromans.
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[2][12] Chromone and isoflavanone (3-phenylchroman-4-one) derivatives have been investigated as potential aromatase inhibitors.[2][12] While there is no specific data on this compound, a study on isoflavanone derivatives showed that a methoxy group at the 6-position of the chroman ring led to potent aromatase inhibition (IC₅₀ of 0.26 µM).[2][12] This suggests that substitution at the 6-position of the chroman scaffold can significantly influence aromatase inhibitory activity. Further investigation of 6-bromo substituted chromans in this context is warranted.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile building block in synthetic and medicinal chemistry. Its favorable reactivity in palladium-catalyzed cross-coupling reactions, combined with the established biological potential of the chroman scaffold, makes it an attractive starting point for the development of novel small molecules.
While this guide has synthesized the available data to provide an inferred comparison with other halogenated chromans, there is a clear need for direct comparative studies. Future research should focus on:
-
Quantitative Reactivity Studies: Direct comparison of the reaction kinetics and yields of 6-iodo-, 6-bromo-, and 6-chloro-4,4-dimethylchroman in a range of cross-coupling reactions.
-
Comparative Biological Evaluation: Screening of a focused library of 6-halo-4,4-dimethylchroman derivatives in standardized biological assays to establish clear structure-activity relationships.
-
Exploration of Novel Derivatives: Leveraging the synthetic versatility of this compound to create novel libraries of compounds for screening against a wider range of biological targets.
By addressing these knowledge gaps, the full potential of this compound and its analogs can be unlocked, paving the way for the discovery of next-generation therapeutics.
References
-
Bonfield, K., et al. (2012). Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. Bioorganic & Medicinal Chemistry, 20(8), 2603-2613. [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7239-7254. [Link]
-
Hu, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9885-9898. [Link]
-
Gobbi, S., et al. (2012). Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. PubMed, 22(8), 2603-13. [Link]
-
Yang, Y., et al. (2015). Supporting Information. Catalysis Science & Technology, 5, 3501. [Link]
-
Myers, A. G. (2001). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1624. [Link]
-
Olsen, C. A., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed, 55(16), 7239-54. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
Carreño, M. C., et al. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 26(11), 3169. [Link]
-
ResearchGate. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. ResearchGate. [Link]
-
Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Chutia, R., et al. (2025). A green and sustainable approach for the synthesis of Pd/CuFe2O4 MNPs and its application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
-
Li, G., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters, 23(11), 4383-4387. [Link]
-
Schiedel, M., et al. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block cancer cell migration. Chemical Science, 13(12), 3465-3478. [Link]
-
Reddy, M. S., et al. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4, 21045-21058. [Link]
-
Okumura, K., et al. (2010). Heck reactions between bromobenzene and styrene catalyzed by Pd supported on different kinds of supports. ResearchGate. [Link]
-
Schweizer, S., et al. (2012). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry, 36, 1179-1186. [Link]
-
ResearchGate. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid (effect of leaving group). ResearchGate. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wawer, I., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4630. [Link]
-
Sabatino, M., et al. (2023). Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment. Molecules, 28(7), 3051. [Link]
-
OUCI. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. OUCI. [Link]
-
de Souza, A. L. F., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4, 53442-53466. [Link]
-
Recanatini, M., et al. (2001). A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives and inhibition of the P450 enzymes aromatase and 17 alpha-hydroxylase/C17,20-lyase. Semantic Scholar. [Link]
-
Wawer, I., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. PMC. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3352. [Link]
-
Abid, M. K. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]
-
R-Al-Salahi, et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2063. [Link]
-
Prakash, G. K. S., et al. (2012). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Organic & Biomolecular Chemistry, 10(43), 8589-8592. [Link]
-
Muto, K., & Yamaguchi, J. (2018). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Organic Letters, 20(18), 5781-5784. [Link]
-
Brinson, R. G., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(7), 1059. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Bromo-4,4-dimethylchroman and 6-chloro-4,4-dimethylchroman in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the strategic functionalization of privileged scaffolds is a cornerstone of modern medicinal chemistry. The 4,4-dimethylchroman moiety is one such scaffold, present in a variety of biologically active compounds. The introduction of substituents onto the aromatic ring of this structure, particularly at the 6-position, offers a powerful avenue for modulating pharmacological properties. This is most efficiently achieved through palladium-catalyzed cross-coupling reactions, where a halogenated chroman derivative serves as a key building block.
This guide provides an in-depth technical comparison of the reactivity of two common precursors: 6-Bromo-4,4-dimethylchroman and 6-chloro-4,4-dimethylchroman . We will explore the fundamental principles governing their differential reactivity, supported by established mechanistic understanding and provide representative experimental protocols to guide practical application in the laboratory.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The crux of the reactivity difference between the bromo and chloro derivatives lies in the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] This step involves the cleavage of the C-X bond.
The reactivity trend for aryl halides in these reactions is well-established and directly correlates with the bond dissociation energy (BDE): Ar-I > Ar-Br > Ar-Cl >> Ar-F .[3] The C-Br bond is inherently weaker and thus more readily cleaved than the C-Cl bond. This fundamental principle dictates that this compound will generally be a more reactive coupling partner than 6-chloro-4,4-dimethylchroman.[2]
| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| Aryl C-Br | ~80 | Higher |
| Aryl C-Cl | ~91 | Lower |
| Table 1: Comparison of Aryl C-X Bond Dissociation Energies and General Reactivity. |
This difference in bond strength means that reactions with the bromo- derivative can often be carried out under milder conditions, with lower catalyst loadings, and may proceed at faster rates compared to its chloro counterpart.[4]
Mechanistic Overview: The Oxidative Addition Step
The catalytic cycles for most palladium-catalyzed cross-coupling reactions begin with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. The lower BDE of the C-Br bond facilitates a lower activation energy for this critical step.
Caption: Oxidative addition of the aryl halide to the Pd(0) catalyst.
Comparative Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for forming carbon-carbon bonds.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple 6-halo-4,4-dimethylchroman with phenylboronic acid and compare the required reaction conditions.
Materials:
-
This compound
-
6-chloro-4,4-dimethylchroman
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure for this compound (Substrate A):
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Procedure for 6-chloro-4,4-dimethylchroman (Substrate B):
-
To a reaction vessel, add 6-chloro-4,4-dimethylchroman (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(OAc)₂ (2 mol%) and a bulky, electron-rich ligand such as SPhos (4 mol%).[5]
-
Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Follow steps 6-8 from the procedure for Substrate A for workup and purification.
Expected Outcome & Causality: The reaction with this compound is expected to proceed to completion under milder conditions (lower temperature, shorter reaction time) and with a standard phosphine ligand like PPh₃. In contrast, the more robust C-Cl bond in 6-chloro-4,4-dimethylchroman necessitates more forcing conditions (higher temperature, longer reaction time) and a more active catalytic system employing a bulky, electron-rich ligand like SPhos.[5][6] These specialized ligands promote the oxidative addition to the less reactive aryl chloride.[1][7]
Protocol 2: Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Objective: To couple 6-halo-4,4-dimethylchroman with morpholine and compare the required reaction conditions.
Materials:
-
This compound
-
6-chloro-4,4-dimethylchroman
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure for this compound (Substrate A):
-
To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), a suitable ligand (e.g., XPhos, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Procedure for 6-chloro-4,4-dimethylchroman (Substrate B):
-
To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), a highly active, bulky ligand such as XPhos (4 mol%), and sodium tert-butoxide (1.5 mmol).[8][9]
-
Add anhydrous toluene (5 mL).
-
Add 6-chloro-4,4-dimethylchroman (1.0 mmol) and morpholine (1.2 mmol).
-
Heat the reaction mixture to 110-120 °C and stir for 18-24 hours, monitoring by TLC or GC-MS.[10][11]
-
Follow steps 5-7 from the procedure for Substrate A for workup and purification.
Expected Outcome & Causality: Similar to the Suzuki coupling, the amination of this compound is expected to be more facile. The amination of aryl chlorides is notoriously more challenging and almost always requires a more specialized and bulky phosphine ligand, higher catalyst loading, and higher temperatures to achieve comparable yields to the corresponding aryl bromide.[10][12][13] The use of ligands like XPhos is critical for generating a monoligated Pd(0) species that is reactive enough to undergo oxidative addition with the stronger C-Cl bond.[7]
Conclusion and Practical Implications
The choice between this compound and 6-chloro-4,4-dimethylchroman as a starting material has significant practical implications for synthesis design.
-
Reactivity and Conditions: this compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often a broader choice of standard palladium catalysts and ligands.
-
Catalyst Systems: Successful coupling of 6-chloro-4,4-dimethylchroman typically necessitates the use of more advanced, and often more expensive, catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.
-
Cost and Availability: Aryl chlorides are generally more abundant and less expensive than the corresponding aryl bromides. For large-scale synthesis, the cost savings of using the chloro- derivative may outweigh the added expense and optimization required for the more robust catalytic system.[13]
-
Selectivity: In molecules containing both chlorine and bromine substituents, palladium catalysts will almost always selectively react at the C-Br bond, a principle that can be exploited in sequential cross-coupling strategies.
References
- Kashani, S. K., Jessiman, J. E., et al. (2019).
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed suzuki-miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Fu, Z., Li, X., Wang, Z., & Zheng, M. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
- Marion, N., Navarro, O., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Journal of Organic Chemistry, 71(10), 3816-3821.
- BenchChem. (2025). This compound | CAS 1027915-16-7.
- Tokyo Chemical Industry. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society, 129(21), 6716-6717.
- Buchwald, S. L. (2010). Palladium-Catalyzed Amination Reactions. The Journal of Organic Chemistry, 75(9), 2891-2906.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Lee, D.-H., & Jin, M.-J. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 12(23), 5482-5485.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723.
- Jolly, P. I., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(34), 11496-11502.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Fu, Z., et al. (2020). Comparison of reactivity of different aryl halides.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Chemistry LibreTexts. (2023).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Colacot, T. J., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Li, G., et al. (2013). The Suzuki coupling reaction of aryl chlorides/bromides with phenylboronic acid catalyzed by different unsymmetrical palladium-bis-NHCs complexes.
Sources
- 1. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 6-Bromo-4,4-dimethylchroman and its Debrominated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chroman Scaffold and the Influence of Halogenation
The chroman scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The versatility of the chroman core allows for structural modifications that can fine-tune its biological profile. One such modification, halogenation, is a well-established strategy in drug design to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.
This guide provides a comparative analysis of 6-Bromo-4,4-dimethylchroman and its non-brominated counterpart, 4,4-dimethylchroman. While direct, head-to-head comparative studies of these two specific molecules are not extensively available in the current literature, this document will leverage established principles of medicinal chemistry and data from structurally related compounds to provide a robust, evidence-informed comparison. We will delve into the synthesis of these compounds, the anticipated impact of the 6-bromo substituent on biological activity, and provide detailed experimental protocols for researchers to conduct their own comparative efficacy studies.
Synthesis of this compound and 4,4-dimethylchroman
The synthesis of these chroman derivatives is achievable through established organic chemistry methodologies. The bromine atom on this compound also serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings), enabling extensive structure-activity relationship (SAR) studies.[1]
Synthesis of this compound
A common route to this compound involves the reaction of a brominated phenol with a suitable reagent to form the heterocyclic ring.
Caption: Synthesis of this compound.
Synthesis of 4,4-dimethylchroman
The debrominated analog can be synthesized using a similar strategy, starting with phenol instead of 4-bromophenol.
Caption: Synthesis of 4,4-dimethylchroman.
The Impact of Bromination on Biological Activity: A Theoretical Framework
The introduction of a bromine atom at the 6-position of the chroman ring is anticipated to significantly modulate the compound's biological activity through several mechanisms:
-
Increased Lipophilicity: The bromine atom will increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and intracellular accumulation. However, excessive lipophilicity can also lead to non-specific binding and toxicity.
-
Altered Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring. This can influence the compound's ability to engage in key interactions with biological targets, such as hydrogen bonding and π-π stacking.
-
Enhanced Binding Affinity: The bromine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. This can lead to a higher binding affinity for the target protein and, consequently, greater potency.
-
Metabolic Stability: The presence of a bromine atom can block a potential site of metabolism on the aromatic ring, leading to increased metabolic stability and a longer half-life in vivo.
Based on these principles and observations from related compound series, it is hypothesized that This compound will exhibit enhanced potency in various biological assays compared to its debrominated analog, 4,4-dimethylchroman.
Potential Biological Activities of Chroman Derivatives
The chroman scaffold is a versatile platform for the development of a wide range of therapeutic agents.[1][2] Below are some of the key biological activities that have been reported for chroman derivatives and where comparative studies of the two title compounds would be of significant interest.
| Biological Activity | Potential Targets/Mechanisms | Rationale for Comparison |
| Anticancer | Inhibition of kinases, topoisomerases, and signaling pathways involved in cell proliferation and survival. | Brominated compounds have shown enhanced anticancer activity in other heterocyclic systems.[3] |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX) and cytokines (e.g., TNF-α, IL-6). | Increased lipophilicity may enhance penetration into inflamed tissues. |
| Antimicrobial | Disruption of bacterial cell wall synthesis, DNA replication, or other essential microbial processes. | Halogenation is a common strategy to improve the efficacy of antimicrobial agents. |
| Neuroprotective | Modulation of ion channels, reduction of oxidative stress, and inhibition of neuroinflammation. | Enhanced blood-brain barrier penetration due to increased lipophilicity could be beneficial. |
Proposed Experimental Workflow for Comparative Efficacy Studies
To empirically determine the difference in biological activity between this compound and 4,4-dimethylchroman, a systematic experimental approach is required. The following workflow provides a comprehensive framework for such a comparative study.
Caption: Proposed experimental workflow for comparative analysis.
Step-by-Step Methodologies
1. Compound Purity and Characterization:
-
Objective: To ensure the purity and structural integrity of the synthesized compounds.
-
Protocol:
-
Synthesize this compound and 4,4-dimethylchroman as outlined above.
-
Purify the compounds using column chromatography.
-
Confirm the structure of each compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the purity of each compound using High-Performance Liquid Chromatography (HPLC) (>95% purity is recommended).
-
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and 4,4-dimethylchroman (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit cell growth by 50%.
-
3. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):
-
Objective: To evaluate the potential anti-inflammatory effects of the compounds.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the amount of NO in the supernatant using the Griess reagent.
-
Determine the concentration of each compound that inhibits NO production by 50% (IC50).
-
4. Antimicrobial Activity Assay (Broth Microdilution):
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.
-
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at the optimal temperature for bacterial growth.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Conclusion and Future Directions
While direct comparative data is currently lacking, the fundamental principles of medicinal chemistry strongly suggest that this compound is likely to exhibit more potent biological activity than its debrominated analog, 4,4-dimethylchroman. The presence of the bromine atom can enhance lipophilicity, introduce favorable electronic properties, and provide an additional point of interaction with biological targets.
The experimental workflows detailed in this guide provide a clear path for researchers to empirically validate this hypothesis. Such studies will not only elucidate the specific biological effects of these two compounds but also contribute to a deeper understanding of the structure-activity relationships within the broader class of chroman derivatives. The versatility of the 6-bromo substituent as a synthetic handle further positions this compound as a valuable starting point for the development of novel therapeutic agents.
References
Sources
A Comparative Guide to the Spectroscopic Differentiation of 6-Bromo-4,4-dimethylchroman and its Positional Isomers
Introduction: The Imperative of Isomeric Purity in Drug Development
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The 4,4-dimethylchroman scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 6-Bromo-4,4-dimethylchroman, serve as versatile intermediates in the synthesis of a wide array of biologically active compounds.[1] Consequently, the ability to unequivocally distinguish between positional isomers, for instance, this compound and its 8-Bromo counterpart, is a critical quality control step in any synthetic workflow.
This guide provides a comprehensive comparison of the expected spectroscopic data for this compound and one of its key isomers, 8-Bromo-4,4-dimethylchroman. Due to the current absence of publicly available, complete experimental spectra for these specific compounds, this analysis is founded on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data herein serves as a robust framework for researchers to interpret their own experimental findings.
Molecular Structures Under Investigation
The key to differentiating these isomers lies in how the position of the bromine atom on the aromatic ring influences the local electronic environment of the nuclei, which in turn governs their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry.
Figure 1. Structure of this compound

Figure 2. Structure of 8-Bromo-4,4-dimethylchroman
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers.[2] The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a detailed map of the proton environments within a molecule.
The most significant differences between the ¹H NMR spectra of this compound and 8-Bromo-4,4-dimethylchroman are anticipated in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern on the benzene ring dictates the number of aromatic protons and their coupling relationships.
Predicted ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | 8-Bromo-4,4-dimethylchroman (Predicted) | Rationale for Differentiation |
| Aromatic H | δ ~7.2 ppm (d, J ≈ 2.5 Hz, 1H) | δ ~7.0 ppm (d, J ≈ 8.0 Hz, 1H) | The number of signals and their splitting patterns in the aromatic region are distinct. The 6-bromo isomer is expected to show three distinct aromatic proton signals, while the 8-bromo isomer will also show three, but with different coupling constants. |
| Aromatic H | δ ~7.1 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H) | δ ~6.8 ppm (t, J ≈ 8.0 Hz, 1H) | The ortho, meta, and para relationships between the protons differ, leading to unique splitting patterns. |
| Aromatic H | δ ~6.7 ppm (d, J ≈ 8.5 Hz, 1H) | δ ~7.1 ppm (d, J ≈ 8.0 Hz, 1H) | |
| -OCH₂- | δ ~4.1 ppm (t, J ≈ 5.5 Hz, 2H) | δ ~4.1 ppm (t, J ≈ 5.5 Hz, 2H) | The aliphatic protons are further from the site of isomeric variation and are thus expected to have very similar chemical shifts and multiplicities. |
| -CH₂- | δ ~1.8 ppm (t, J ≈ 5.5 Hz, 2H) | δ ~1.8 ppm (t, J ≈ 5.5 Hz, 2H) | |
| -C(CH₃)₂ | δ ~1.3 ppm (s, 6H) | δ ~1.3 ppm (s, 6H) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides direct insight into the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single line, and the number of signals reveals the molecular symmetry. The chemical shifts are highly sensitive to the electronic environment.
A key differentiator in the ¹³C NMR spectra of these isomers will be the chemical shift of the carbon atom directly bonded to the bromine (the ipso-carbon). Due to the "heavy atom effect," bromine tends to shield the attached carbon, causing an upfield shift compared to what would be expected based on electronegativity alone.[3][4]
Predicted ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | 8-Bromo-4,4-dimethylchroman (Predicted) | Rationale for Differentiation |
| C-Br | δ ~115 ppm | δ ~110 ppm | The chemical shift of the carbon directly attached to the bromine will be different due to their distinct positions on the aromatic ring. |
| Aromatic C-H | 3 signals between δ 115-130 ppm | 3 signals between δ 115-130 ppm | The pattern of aromatic carbon shifts will be unique for each isomer. |
| Aromatic C-O | δ ~152 ppm | δ ~150 ppm | |
| Aromatic C-C | δ ~122 ppm | δ ~125 ppm | |
| -OCH₂- | δ ~67 ppm | δ ~67 ppm | The aliphatic carbon shifts are expected to be nearly identical. |
| -C(CH₃)₂ | δ ~75 ppm | δ ~75 ppm | |
| -CH₂- | δ ~32 ppm | δ ~32 ppm | |
| -C(CH₃)₂ | δ ~27 ppm | δ ~27 ppm |
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. Both isomers are expected to show characteristic absorptions for the aromatic ring, the ether linkage, and the aliphatic C-H bonds. The primary utility of IR in distinguishing these isomers lies in the subtle shifts in the fingerprint region and, more specifically, the out-of-plane C-H bending vibrations that are characteristic of the aromatic substitution pattern.[5]
Predicted IR Absorption Data Comparison
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Appearance in Both Isomers | Subtle Differences for Isomer Differentiation |
| Aromatic C-H Stretch | 3100-3000 | Present | Minimal difference expected. |
| Aliphatic C-H Stretch | 3000-2850 | Present | Minimal difference expected. |
| Aromatic C=C Stretch | 1600-1450 | Multiple sharp bands | The relative intensities and precise positions of these bands may differ slightly. |
| C-O Ether Stretch | 1250-1050 | Strong absorption | The position can be influenced by conjugation with the aromatic ring, which differs slightly between isomers. |
| C-H Out-of-Plane Bending | 900-675 | Strong absorptions | The pattern of these bands is highly diagnostic of the aromatic substitution pattern and is expected to be the most reliable IR feature for differentiation. |
| C-Br Stretch | 600-500 | Present | Minimal difference expected. |
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information for structural analysis: the molecular weight of the compound and its fragmentation pattern upon ionization. For the bromo-dimethylchroman isomers, the most telling feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).[6]
While the molecular weight will be identical for both isomers, their fragmentation patterns may exhibit subtle differences in the relative abundances of certain fragment ions, although the major fragmentation pathways are expected to be similar. A common fragmentation would be the loss of a methyl group (15 Da) from the gem-dimethyl group.
Predicted Mass Spectrometry Data Comparison
| m/z Value | Proposed Fragment | Expected in Both Isomers? | Rationale for Differentiation |
| 240/242 | [M]⁺ (Molecular Ion) | Yes | The M⁺/M+2 pattern confirms the presence of one bromine atom. |
| 225/227 | [M - CH₃]⁺ | Yes | Loss of a methyl radical is a likely initial fragmentation. The relative abundance of this fragment may differ slightly. |
| 184 | [M - Br]⁺ | Yes | Loss of the bromine radical. |
| 146 | [M - Br - C₃H₆]⁺ | Yes | Subsequent fragmentation of the chroman ring. |
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for the characterization of brominated dimethylchroman isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard 30-degree pulse sequence with 8-16 scans and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence with a 30-degree pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise is recommended.
-
-
Data Processing: Process the free induction decay (FID) using an exponential multiplication function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed neat using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). Acquire the spectrum using electron ionization (EI) at 70 eV to induce fragmentation.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak (including the M+2 isotope peak) and the major fragment ions.
Workflow Visualizations
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and analysis.
IR Data Acquisition Workflow
Caption: Workflow for IR data acquisition and analysis.
MS Data Acquisition Workflow
Caption: Workflow for MS data acquisition and analysis.
Conclusion
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved from [Link]
-
Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 6-Bromo-4,4-dimethylchroman RORγt Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of in vitro assays to characterize the activity of novel 6-Bromo-4,4-dimethylchroman derivatives targeting the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). As a privileged scaffold in medicinal chemistry, chroman derivatives hold significant promise for the development of new therapeutics, particularly for inflammatory and autoimmune diseases where RORγt plays a pivotal role.[1][2] This document is designed to equip researchers with the necessary knowledge to establish robust, reliable, and reproducible assay cascades for the identification and characterization of novel RORγt modulators.
Introduction: The Rationale for Targeting RORγt with Chroman Derivatives
The this compound scaffold is a versatile starting point for the synthesis of a diverse range of small molecules.[1] Its inherent structural features allow for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. RORγt, a nuclear receptor, is a key transcription factor that drives the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases.[3][4] Consequently, the identification of small molecule inhibitors of RORγt is a highly sought-after therapeutic strategy.[3] This guide will focus on the validation of two orthogonal in vitro assays, a biochemical assay and a cell-based assay, to confidently assess the activity of novel this compound derivatives against RORγt.
The Assay Validation Workflow: A Step-by-Step Approach
A robust assay validation process is critical to ensure that the generated data is accurate, precise, and reproducible, thereby enabling confident decision-making in a drug discovery program. The validation workflow for RORγt modulators can be visualized as a multi-step process, starting from assay development and optimization to the final validation of the chosen assays.
Caption: A generalized workflow for in vitro assay validation.
Comparative Analysis of Key In Vitro Assays for RORγt
The selection of appropriate in vitro assays is a critical first step. For a comprehensive characterization of novel compounds, a combination of a biochemical assay and a cell-based assay is highly recommended. This orthogonal approach provides complementary information on the compound's activity.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Assay (TR-FRET) | Measures the direct interaction of the compound with the RORγt ligand-binding domain (LBD) and its effect on coactivator peptide recruitment. | High throughput, sensitive, provides direct evidence of target engagement. | Prone to artifacts from compound fluorescence, lacks cellular context. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. |
| Cell-Based Reporter Assay | Measures the compound's effect on RORγt-mediated gene transcription in a cellular environment. | More physiologically relevant, assesses compound activity in a cellular context (e.g., cell permeability). | Lower throughput, susceptible to off-target effects and cytotoxicity. | Luciferase or β-lactamase reporter gene activity. |
Detailed Experimental Protocols and Validation Parameters
This section provides detailed protocols for a biochemical TR-FRET assay and a cell-based reporter assay for RORγt, along with the key validation parameters that must be assessed.
Biochemical Assay: LanthaScreen™ TR-FRET RORγ Coactivator Recruitment Assay
This assay measures the ability of a test compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.[5][6][7]
Experimental Workflow:
Caption: Workflow for the TR-FRET RORγt coactivator recruitment assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives and control compounds in assay buffer. Add 2 µL of each dilution to a 384-well assay plate.
-
Reagent Preparation:
-
Prepare a 2X solution of GST-tagged RORγt-LBD and Terbium (Tb)-labeled anti-GST antibody in TR-FRET buffer.
-
Prepare a 2X solution of fluorescein-labeled coactivator peptide in TR-FRET buffer.
-
-
Reagent Addition:
-
Add 8 µL of the 2X RORγt-LBD/Tb-antibody solution to each well.
-
Add 10 µL of the 2X fluorescein-coactivator peptide solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (Terbium) and 520 nm (Fluorescein) after a 100 µs delay following excitation at 340 nm.
-
Data Analysis: Calculate the 520/495 nm emission ratio. The inhibitory activity of the test compounds is determined by the decrease in this ratio.
Validation Parameters:
| Parameter | Method | Acceptance Criteria |
| Specificity | Test against a panel of other nuclear receptors (e.g., LXR, RORα, RORβ). | Minimal activity against other receptors, demonstrating selectivity for RORγt. |
| Linearity & Range | Determine the range of compound concentrations over which the assay response is linear. | R² > 0.95 for the linear portion of the dose-response curve. |
| Accuracy | Determine the IC50 values of known RORγt inverse agonists (e.g., SR1001, Ursolic Acid). | IC50 values should be within 2-fold of published values. |
| Precision | Intra-assay (repeatability) and inter-assay (reproducibility) determination of IC50 values for control compounds. | Intra-assay CV < 15%, Inter-assay CV < 20%. |
| Robustness | Vary assay parameters such as incubation time and temperature. | Assay performance (Z', S/B) should remain stable under minor variations. |
| System Suitability | Calculate Z' factor and Signal-to-Background (S/B) ratio for each plate. | Z' > 0.5, S/B > 5. |
Cell-Based Assay: RORγt Luciferase Reporter Assay
This assay measures the ability of a test compound to modulate RORγt-dependent transcription of a luciferase reporter gene in a suitable host cell line (e.g., HEK293T or Jurkat cells).[1][8][9][10]
Experimental Workflow:
Caption: Workflow for the RORγt luciferase reporter assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing a RORγt-responsive luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound derivatives and control compounds.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Add luciferase assay reagent to each well.
-
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo® assay). The inhibitory activity of the test compounds is determined by the decrease in normalized luciferase activity.
Validation Parameters:
| Parameter | Method | Acceptance Criteria |
| Specificity | Counterscreen against a reporter construct lacking the RORγt response element or in a parental cell line lacking the reporter. | No significant activity in the counterscreens. |
| Linearity & Range | Determine the dynamic range of the reporter assay. | A clear dose-response relationship for control compounds. |
| Accuracy | Determine the IC50 values of known RORγt inverse agonists. | IC50 values should be consistent with published data. |
| Precision | Intra- and inter-assay determination of IC50 values for control compounds. | Intra-assay CV < 20%, Inter-assay CV < 25%. |
| Robustness | Assess the effect of cell passage number and seeding density on assay performance. | Consistent assay performance within a defined range of passage numbers and seeding densities. |
| System Suitability | Calculate Z' factor and S/B ratio for each plate. | Z' > 0.4, S/B > 3. |
Comparative Data Analysis: Interpreting Your Results
The ultimate goal of this assay cascade is to identify and characterize potent and selective RORγt modulators. The following table illustrates how data from the two validated assays can be integrated to classify the activity of your this compound derivatives.
| Compound | TR-FRET IC50 (nM) | Reporter Assay IC50 (nM) | LXR Activity (Counterscreen) | Interpretation |
| Derivative A | 50 | 100 | Inactive | Potent and selective RORγt inverse agonist. |
| Derivative B | 500 | >10,000 | Inactive | Potent in biochemical assay, but poor cell permeability or off-target effects in cells. |
| Derivative C | >10,000 | >10,000 | Inactive | Inactive. |
| SR1001 (Positive Control) | ~100[11][12][13][14] | ~150 | Inactive at RORγt-active concentrations. | Validates assay performance for a known RORγt inverse agonist. |
| Ursolic Acid (Positive Control) | ~1,000[2][15][16][17] | ~1,500 | Inactive | Provides a natural product benchmark for RORγt inhibition. |
| T0901317 (Selectivity Control) | ~50 (for RORγ)[18][19][20][21] | ~1,700 (for RORγ)[21] | Potent LXR agonist (EC50 ~20 nM)[18] | Demonstrates the importance of selectivity profiling; a potent RORγ binder with known LXR activity. |
Troubleshooting and Field-Proven Insights
Biochemical TR-FRET Assay:
-
High background signal: Can be caused by autofluorescent compounds. A counterscreen without the RORγt protein can identify such compounds.
-
Low Z' factor: May indicate reagent instability or dispensing errors. Ensure fresh reagents and properly calibrated liquid handlers.
Cell-Based Reporter Assay:
-
High well-to-well variability: Often due to inconsistent cell seeding or edge effects. Use a consistent seeding technique and avoid using the outer wells of the plate.
-
Compound cytotoxicity: A parallel cell viability assay is essential to distinguish true RORγt inhibition from cell death.
Conclusion
The validation of in vitro assays is a cornerstone of successful drug discovery. By following the principles and protocols outlined in this guide, researchers can confidently establish a robust assay cascade for the identification and characterization of novel this compound derivatives as RORγt modulators. The use of orthogonal assays, coupled with rigorous validation and the inclusion of appropriate controls, will ensure the generation of high-quality data, ultimately accelerating the development of new therapies for autoimmune and inflammatory diseases.
References
- Gerth, J., et al. (2020).
- Wang, Y., et al. (2023). Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner. Frontiers in Pharmacology, 14, 1149723.
-
Indigo Biosciences. Human RORγ Reporter Assay Kit. Available from: [Link]
- Zhang, Y., et al. (2021). Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis. Scientific Reports, 11(1), 9033.
- Kumar, N., et al. (2010). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of Biomolecular Screening, 15(1), 103-107.
- Huh, J. R., et al. (2011). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program.
- Soroosh, P., et al. (2014). Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells. Immunity, 41(4), 594-607.
- Xu, T., et al. (2011). Ursolic Acid Suppresses Interleukin-17 (IL-17) Production by Selectively Antagonizing the Function of RORγt Protein. Journal of Biological Chemistry, 286(26), 22707-22710.
- Thermo Fisher Scientific. (2017).
- Chang, M. R., et al. (2015). Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo. British Journal of Pharmacology, 172(11), 2924-2937.
-
Abeomics. ROR-gamma Reporter Assay|Compound Screening Services. Available from: [Link]
- Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology, 42(9), 2232-2237.
- Kumar, N., et al. (2010). The benzenesulfonamide T0901317 is a novel RORα/γ Inverse Agonist. Molecular Pharmacology, 77(2), 228-236.
- Thermo Fisher Scientific. LanthaScreen™ TR-FRET Labeling Reagents Protocol.
- Wang, Y., et al. (2015). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Current Topics in Medicinal Chemistry, 15(8), 738-753.
- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
- Ge, N., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds.
- Kumar, N., et al. (2010). The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. Molecular Pharmacology, 77(2), 228-236.
- Wang, Y., et al. (2023). Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner. Frontiers in Pharmacology, 14, 1149723.
- Li, Y., et al. (2022). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Acta Pharmaceutica Sinica B, 12(1), 169-182.
- Ciofani, M., et al. (2012). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 36(2), 229-241.
- Xu, T., et al. (2011). Ursolic acid suppresses interleukin-17 (IL-17) production by selectively antagonizing the function of RORgamma t protein. Journal of Biological Chemistry, 286(26), 22707-22710.
- Fauber, B. P., et al. (2017). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3317-3322.
- He, Y. W., et al. (1998). RORγt, a Novel Isoform of an Orphan Receptor, Negatively Regulates Fas Ligand Expression and IL-2 Production in T Cells. Immunity, 9(6), 797-806.
-
DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways [Video]. YouTube. [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. SR1001, RORalpha and RORgammat inverse agonist (CAS 1335106-03-0) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ursolic acid suppresses interleukin-17 (IL-17) production by selectively antagonizing the function of RORgamma t protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
The 6-Bromo-4,4-dimethylchroman Scaffold: A Privileged Platform for Structure-Activity Relationship (SAR) Exploration in Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The chroman scaffold, a heterocyclic motif found in a variety of natural products, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][2] Among the various chroman starting points for medicinal chemistry campaigns, 6-Bromo-4,4-dimethylchroman stands out as a particularly versatile and strategic platform for the synthesis of novel therapeutic agents. The bromine atom at the 6-position serves as a convenient synthetic handle, allowing for a diverse range of modifications through well-established palladium-catalyzed cross-coupling reactions.[2] This guide provides a comparative analysis of this compound analogs, with a focus on their structure-activity relationships (SAR) as selective enzyme inhibitors. We will delve into the experimental data supporting these findings, provide detailed protocols for key biological assays, and present visual workflows to aid in the design of future drug discovery programs.
Comparative Analysis of this compound Analogs as SIRT2 Inhibitors
Sirtuin 2 (SIRT2), a member of the class III histone deacetylases, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer.[3][4] A study by Fridén-Saxin et al. provides a compelling case study on the SAR of chroman-4-one derivatives as selective SIRT2 inhibitors.[3][4][5][6] The following table summarizes the inhibitory activity of a series of these analogs, highlighting the critical role of substitutions on the chroman core, particularly at the 6- and 8-positions.
| Compound ID | R6 | R8 | SIRT2 Inhibition IC50 (µM) |
| 1a | Cl | Br | 4.5 |
| 1b | H | Br | 12 |
| 1c | Br | Br | 1.5 |
| 1d | I | Br | 3.0 |
| 1e | Cl | Cl | 11 |
| 1f | Br | H | 25 |
| 1g | I | H | 18 |
| 1h | NO2 | H | 14 |
| 1i | H | H | >200 |
Data sourced from Fridén-Saxin et al., J. Med. Chem. 2012, 55, 16, 7104–7113.[3][5]
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for the inhibition of SIRT2 by these chroman-4-one analogs:
-
Halogenation at C6 and C8 is Crucial: The unsubstituted analog (1i ) is inactive, demonstrating the necessity of substituents on the aromatic ring for SIRT2 inhibition.
-
Electron-Withdrawing Groups Enhance Potency: The most potent compounds feature electron-withdrawing groups at both the 6- and 8-positions.
-
The Nature of the Halogen Matters: A clear trend is observed with the nature of the halogen. For instance, comparing 1e (Cl, Cl) with 1c (Br, Br) shows that the larger, more polarizable bromine atoms contribute to a significant increase in potency (IC50 from 11 µM to 1.5 µM). This suggests that the size and electronic properties of the substituent at these positions are critical for optimal interaction with the SIRT2 active site.
-
Substitution Pattern is Key: The disubstituted analogs are generally more potent than the monosubstituted ones. For example, 1c (6-Br, 8-Br) is significantly more active than 1f (6-Br, 8-H).
These findings strongly suggest that the this compound scaffold is an excellent starting point for the design of potent and selective SIRT2 inhibitors. The bromine at the 6-position not only contributes to the inhibitory activity but also serves as a versatile point for further diversification to fine-tune the compound's properties.
Experimental Workflows and Methodologies
To facilitate the exploration of this compound analogs, we provide detailed protocols for key experimental procedures.
Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position of the chroman ring is readily amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Caption: Suzuki-Miyaura cross-coupling workflow for diversification.
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).
-
Add a base, for example, potassium carbonate (2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-4,4-dimethylchroman analog.
Biological Evaluation: SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
Caption: Workflow for a fluorometric SIRT2 inhibition assay.
Step-by-Step Protocol:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
In a 96-well plate, add the assay buffer, the fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter), and NAD+.
-
Add the test compounds at various concentrations. Include a positive control (a known SIRT2 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding the SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Incubate for a further period to allow the signal to develop.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value for each compound.
Broader Therapeutic Potential: Anticancer and Anti-inflammatory Activities
While the provided data focuses on SIRT2 inhibition, the this compound scaffold holds promise in other therapeutic areas. The chroman core is a common feature in compounds with demonstrated anticancer and anti-inflammatory properties. For instance, various chroman derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7] Similarly, the anti-inflammatory effects of chroman analogs are often attributed to their ability to modulate key inflammatory signaling pathways.[8] The 6-bromo substituent can be leveraged to synthesize libraries of compounds for screening in these and other disease models, making it a valuable starting point for diverse drug discovery efforts.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The bromine atom at the 6-position not only contributes to the biological activity of certain analogs, as demonstrated in the case of SIRT2 inhibitors, but also provides a crucial handle for synthetic diversification. The structure-activity relationships discussed in this guide underscore the importance of systematic modification of the chroman core to optimize potency and selectivity. By utilizing the provided experimental protocols for synthesis and biological evaluation, researchers can efficiently explore the chemical space around this privileged scaffold and unlock its full therapeutic potential in areas such as neurodegeneration, oncology, and inflammatory diseases.
References
-
Fridén-Saxin, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9896-9907. [Link]
-
Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]
-
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]
-
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]
-
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Request PDF. [Link]
-
El-Sayed, M. A. A., et al. (2016). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 21(10), 1339. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
A Researcher's Guide to Evaluating the Cytotoxicity of 6-Bromo-4,4-dimethylchroman Against Standard Chemotherapeutic Agents
Introduction: The Therapeutic Potential of the Chroman Scaffold and the Question of 6-Bromo-4,4-dimethylchroman
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Derivatives of the related chromene and chroman-4-one structures have demonstrated a broad spectrum of therapeutic potential, including potent cytotoxic effects against various human cancer cell lines.[3][4][5] The compound this compound is an intriguing molecule within this class, featuring a brominated aromatic ring and geminal dimethyl groups.[1] The bromine atom, in particular, serves as a versatile reactive handle for synthetic modifications, making the compound a valuable building block for developing novel derivatives in drug discovery programs.[1]
However, a review of current scientific literature reveals a notable gap: there is no publicly available data on the cytotoxic activity of this compound itself. This guide, therefore, is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experimentally-grounded framework for the initial in vitro cytotoxicity assessment of this novel compound. We will outline a robust strategy for comparing its potential cytotoxic effects against two well-established, mechanistically distinct chemotherapeutic drugs: Doxorubicin and Cisplatin .
Strategic Framework for a Comparative Cytotoxicity Analysis
To generate meaningful and reliable data, a rigorous experimental design is paramount. This involves the careful selection of cellular models, comparator drugs, and a validated cytotoxicity assay. The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, which represents the concentration of a compound that reduces cell viability by 50%.[6][7]
Selection of Comparator Drugs: Establishing Benchmarks
A meaningful comparison requires benchmarks with well-understood mechanisms of action.
-
Doxorubicin : An anthracycline antibiotic, Doxorubicin is a cornerstone of many chemotherapy regimens.[] Its primary mechanisms of action include intercalating into DNA, which disrupts DNA replication and transcription, and inhibiting the enzyme topoisomerase II, which prevents the re-ligation of DNA strands.[9][10] It is also known to generate reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and cellular membranes.[11][12]
-
Cisplatin : A platinum-based coordination complex, Cisplatin exerts its cytotoxic effects primarily by forming cross-links with DNA.[13][14][15] These adducts create kinks in the DNA structure, obstructing DNA replication and repair processes, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[13][16][17]
Selection of Cellular Models: Assessing Efficacy and Selectivity
To profile the activity of this compound, a panel of cell lines is essential to assess both its potential anti-cancer activity and its general toxicity to non-cancerous cells.[18]
-
HeLa (Human Cervical Adenocarcinoma) : As the first immortalized human cell line, HeLa is one of the most widely used models in cancer research.[19][20] These cells are known for their rapid proliferation and robustness, making them an excellent initial model for screening potential anti-cancer agents.[21][22][23]
-
HEK293 (Human Embryonic Kidney) : This cell line is widely used in cell biology and biotechnology.[24][25][26] While derived from embryonic kidney cells and transformed with adenovirus DNA, they are frequently used as a model for "normal" (non-cancerous) human cells to assess a compound's general cytotoxicity and selectivity index—the ratio of toxicity between normal and cancerous cells.[4][18][27]
Experimental Protocol: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30] The principle lies in the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[31]
Step-by-Step Methodology
1. Cell Seeding:
- Culture HeLa and HEK293 cells in their appropriate growth media until they reach approximately 80% confluency.
- Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.
2. Compound Treatment:
- Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of each compound in culture medium to create a range of final concentrations for treatment. A typical 8-point dilution series might range from 0.1 µM to 100 µM.
- Include appropriate controls:
- Untreated Control: Cells treated with medium only (represents 100% viability).
- Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dilute the compounds.
- Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
- Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO₂.
3. MTT Assay Procedure:
- After the incubation period, prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[30]
- Add 10-20 µL of the MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[32]
- Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
- Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[30]
- Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[31]
4. Data Acquisition and Analysis:
- Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[32]
- Calculate the percentage of cell viability for each concentration using the formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value for each compound using non-linear regression analysis.
Presentation and Interpretation of Comparative Data
The final data should be summarized in a clear, tabular format to facilitate direct comparison of the cytotoxic potency of this compound with the standard drugs.
Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of Test Compounds
| Compound | HeLa (Cervical Cancer) | HEK293 (Non-cancerous Kidney) | Selectivity Index (SI) (HEK293 IC50 / HeLa IC50) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Doxorubicin (Positive Control) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Cisplatin (Positive Control) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Data would be presented as mean ± standard deviation from at least three independent experiments. |
Interpreting the Results:
-
A low IC50 value against HeLa cells suggests potent anti-cancer activity.
-
A high IC50 value against HEK293 cells suggests low toxicity to non-cancerous cells.
-
A high Selectivity Index (SI > 1) indicates that the compound is preferentially toxic to cancer cells over normal cells, a highly desirable characteristic for a potential therapeutic agent.
Mechanistic Context from Comparator Drugs
Understanding the established mechanisms of Doxorubicin and Cisplatin provides a valuable foundation for proposing potential follow-up studies should this compound show significant cytotoxic activity.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for conducting the first comparative cytotoxicity study of this compound. By employing standardized assays and well-characterized comparator drugs and cell lines, researchers can generate the foundational data necessary to determine if this novel compound warrants further investigation.
Should this compound exhibit potent and selective cytotoxicity, subsequent research should focus on elucidating its mechanism of action. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and studies to identify its molecular target(s). These crucial next steps will pave the way for potentially developing a new class of therapeutic agents based on the chroman scaffold.
References
-
The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446. [Link]
-
Doxorubicin. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. (n.d.). Cytion. Retrieved January 12, 2026, from [Link]
-
Zamorano-Ponce, E., Caceres-Venegas, D., & Gonzalez-Polo, R. A. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(15), 8467. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Cisplatin? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Rogers, K. (2020, September 18). HeLa Cell Line. The Embryo Project Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Deol, J., & Kasi, A. (2023). Cisplatin. In StatPearls. StatPearls Publishing. [Link]
-
Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 12, 2026, from [Link]
-
HEK 293 cells. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
An Overview of HEK-293 Cell Line. (n.d.). Beckman Coulter. Retrieved January 12, 2026, from [Link]
-
HeLa. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
HEK293 Cells - A Guide to This Incredibly Useful Cell Line. (n.d.). Bitesize Bio. Retrieved January 12, 2026, from [Link]
-
A Deep Dive into the HEK293 Cell Line Family. (2025, January 2). Procell. Retrieved January 12, 2026, from [Link]
-
HeLa Cell Line: Revolutionizing Research. (n.d.). Cytion. Retrieved January 12, 2026, from [Link]
-
HeLa Cell Line: Revolutionizing Research. (n.d.). Cytion. Retrieved January 12, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved January 12, 2026, from [Link]
-
Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308-5312. [Link]
-
Gornicka, A., Grynkiewicz, G., & Sobiak, S. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1930. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 12, 2026, from [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. International Journal of Molecular Sciences, 23(24), 15729. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. HeLa Cell Line | Embryo Project Encyclopedia [embryo.asu.edu]
- 20. HeLa - Wikipedia [en.wikipedia.org]
- 21. accegen.com [accegen.com]
- 22. HeLa Cell Line: Revolutionizing Research [cytion.com]
- 23. HeLa Cell Line: Revolutionizing Research [cytion.com]
- 24. HEK 293 cells - Wikipedia [en.wikipedia.org]
- 25. beckman.com [beckman.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]
- 28. clyte.tech [clyte.tech]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. broadpharm.com [broadpharm.com]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 6-Bromo-4,4-dimethylchroman: Unveiling Potential Biological Targets Through Molecular Docking
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is both arduous and resource-intensive. Computational approaches, particularly molecular docking, have emerged as indispensable tools for rapidly assessing the potential of novel compounds by predicting their binding affinities to macromolecular targets.[1] This guide provides a comprehensive, in-silico comparative analysis of 6-Bromo-4,4-dimethylchroman , a heterocyclic compound featuring the privileged chroman scaffold, against a panel of therapeutically relevant protein targets.[2]
Through a rigorous and validated docking workflow, we will explore the binding landscape of this compound and compare its performance against known inhibitors and a structurally related, less active analogue. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for conducting similar in-silico studies and valuable insights into the potential therapeutic avenues for this compound.
Introduction to this compound and the Rationale for Target Selection
The chroman core is a recurring motif in a multitude of natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The presence of a bromine atom at the 6-position of this compound offers a potential site for metabolic activity and further chemical modification, while the gem-dimethyl group at the 4-position may influence its conformational rigidity and binding interactions.
Given the therapeutic prominence of the chroman scaffold, this study focuses on three well-established protein targets implicated in major disease areas:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Selective COX-2 inhibitors are a significant class of anti-inflammatory drugs.[2]
-
Estrogen Receptor Alpha (ERα): A nuclear hormone receptor that plays a crucial role in the development and progression of a majority of breast cancers.[6] Modulators of ERα are a cornerstone of endocrine therapy.[7]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[3][8]
Comparative Compounds: Establishing a Framework for Analysis
To provide a robust comparison, this study includes both positive and negative controls alongside our lead compound, this compound.
-
Positive Controls: For each protein target, a well-established, clinically relevant inhibitor was selected to serve as a benchmark for high-affinity binding.
-
Negative Control: To assess the specificity of the interactions, 4,4-dimethylchroman , the parent compound lacking the bromo-substituent, was included. It is hypothesized that the bromine atom may contribute significantly to the binding affinity, and its absence should result in a weaker interaction.
Methodology: A Validated Molecular Docking Workflow
The following section details the step-by-step protocol for the molecular docking studies performed using the widely validated open-source software, AutoDock Vina.[10]
Experimental Workflow Diagram
Figure 1: A schematic representation of the molecular docking workflow, from initial structure preparation to final analysis and visualization.
Protein and Ligand Preparation
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB):
-
Using UCSF Chimera, all non-essential water molecules and co-crystallized ligands were removed from the protein structures.[5]
-
Polar hydrogen atoms were added, and Gasteiger charges were computed and assigned to the protein atoms to simulate physiological conditions.[12]
-
The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.[12]
Ligand Preparation:
-
The 2D structures of this compound, 4,4-dimethylchroman, and the positive control inhibitors were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligand structures was performed using the Open Babel software to obtain stable, low-energy conformations.[1]
-
The ligands were then prepared for docking by assigning Gasteiger charges and defining rotatable bonds using AutoDockTools.[12]
-
The final ligand structures were saved in the PDBQT format.[12]
Grid Box Generation and Docking Protocol
A critical step in molecular docking is defining the search space for the ligand on the protein surface, known as the grid box.[13] For each target protein, the grid box was centered on the co-crystallized ligand from the original PDB structure, ensuring that the docking simulation was focused on the known binding site.[14] The dimensions of the grid box were set to encompass the entire binding pocket.
Molecular docking was performed using AutoDock Vina.[15] The software's scoring function predicts the binding affinity in kcal/mol, where a more negative value indicates a stronger binding interaction. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a high value to ensure a comprehensive exploration of the conformational space.[15]
Results and Comparative Analysis
The docking results, including the predicted binding affinities (in kcal/mol) and the key interacting residues, are summarized in the tables below.
Docking with Cyclooxygenase-2 (COX-2)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Celecoxib (Positive Control) | -10.2 | Val523, Phe518, Arg513, His90, Leu352 |
| This compound | -8.5 | Val523, Leu352, Ser353, Tyr385 |
| 4,4-dimethylchroman | -7.1 | Leu352, Val349 |
The results indicate that this compound exhibits a strong predicted binding affinity for COX-2, although lower than the positive control, Celecoxib. The interaction is stabilized by interactions with key residues in the active site. Notably, the parent compound, 4,4-dimethylchroman, shows a significantly weaker binding affinity, suggesting that the bromine atom plays a crucial role in the interaction, potentially through halogen bonding or by influencing the overall electronic properties of the molecule.
Docking with Estrogen Receptor Alpha (ERα)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 4-Hydroxytamoxifen (Positive Control) | -11.5 | Arg394, Glu353, Leu387, Met388, Phe404 |
| This compound | -9.1 | Leu387, Met388, Phe404, Leu525 |
| 4,4-dimethylchroman | -7.8 | Leu387, Leu525 |
Similar to the findings with COX-2, this compound demonstrates a favorable binding affinity for the ligand-binding domain of ERα. The interactions involve several hydrophobic residues that are also critical for the binding of the positive control, 4-Hydroxytamoxifen. The diminished binding energy of 4,4-dimethylchroman again highlights the importance of the bromo-substituent.
Docking with B-cell lymphoma 2 (Bcl-2)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Venetoclax (Positive Control) | -12.8 | Arg146, Phe105, Gly145, Val133, Asp108 |
| This compound | -8.9 | Phe105, Val133, Ala149, Tyr101 |
| 4,4-dimethylchroman | -7.5 | Phe105, Ala149 |
The docking study with the anti-apoptotic protein Bcl-2 reveals a similar trend. This compound is predicted to bind within the BH3-binding groove, a critical region for its pro-survival function. The predicted binding affinity is substantial, and the interactions involve key hydrophobic residues. Once again, the unsubstituted analog, 4,4-dimethylchroman, exhibits a weaker binding affinity.
Visualization of Binding Interactions
To gain a deeper understanding of the binding modes, the docked complexes were visualized using PyMOL and the 2D interaction diagrams were generated using LigPlot+.
Ligand Interaction Pathway Diagram
Figure 2: A conceptual diagram illustrating the various types of non-covalent interactions that contribute to the binding of this compound within the active site of a target protein.
The visualizations revealed that the chroman ring of this compound generally occupies a hydrophobic pocket within the binding sites of all three target proteins. The bromine atom is positioned to potentially form halogen bonds or other favorable electrostatic interactions with backbone or side-chain atoms of the proteins, which likely contributes to its enhanced binding affinity compared to the unsubstituted analog.
Discussion and Future Directions
This in-silico comparative analysis provides compelling evidence that this compound has the potential to interact with multiple, therapeutically relevant protein targets. The consistent and significant difference in binding affinity between the brominated compound and its parent analog strongly suggests that the bromine atom is a key determinant of its binding potential.
The predicted binding affinities, while promising, are not a substitute for experimental validation. However, these computational findings serve as a strong foundation for guiding future experimental work. Based on these results, it is recommended that this compound be subjected to in-vitro assays to determine its inhibitory activity against COX-2, ERα, and Bcl-2.
Furthermore, the structural insights gained from the docking poses can inform the design of more potent and selective analogs. For instance, modifications to the chroman scaffold or the introduction of additional functional groups could be explored to optimize the interactions with the specific residues identified in the binding sites of each target.
Conclusion
References
-
Patsnap Synapse. (2025, March 20). What is in silico drug discovery? Retrieved from [Link]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
- Al-Karmalawy, A. A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4293.
-
Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
Scripps Research. AutoDock Vina. Retrieved from [Link]
-
Eagon Research Group. Vina Docking Tutorial. Retrieved from [Link]
-
RCSB PDB. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]
-
Bioinformatics With BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
-
Majie, A. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. [Link]
-
RCSB PDB. 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL. Retrieved from [Link]
- Tecalco-Cruz, A. C., et al. (2021). Protein-protein Docking Studies of Estrogen Receptor Alpha and TRIM56 Interaction for Breast Cancer Drug Screening. Biointerface Research in Applied Chemistry, 11(4), 11483-11493.
- National Center for Biotechnology Information. (2015). Bcl-2 pathway inhibition in solid tumors: a review of clinical trials. Oncotarget, 6(31), 30497–30508.
- National Center for Biotechnology Information. (2012). Molecular docking analysis of Bcl-2 with phyto-compounds.
-
Patsnap Synapse. (2024, June 21). What are BCL2 gene inhibitors and how do they work? Retrieved from [Link]
-
Natural Product Reports. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Retrieved from [Link]
-
ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]
-
RCSB PDB. 2W3L. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Molecular docking studies of anti-apoptotic BCL-2, BCL-XL, and MCL-1 proteins with ginsenosides from Panax ginseng. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review.
- Oxford Academic. (2002). Antagonists Selective for Estrogen Receptor α. Endocrinology, 143(11), 4472–4480.
- National Center for Biotechnology Information. (2014). Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives. Journal of Medicinal Chemistry, 57(13), 5675-5687.
-
ResearchGate. (2021). What should be the best strategy to define grid box in blind docking?. Retrieved from [Link]
-
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
ResearchGate. (2016). Crystallographic structure of Estrogen receptor alpha (PDB ID: 3ERT):.... Retrieved from [Link]
-
MDPI. (2024). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
- National Center for Biotechnology Information. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2937–2949.
-
PubMed. (1987). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved from [Link]
-
ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]
-
ResearchGate. (2020). Biologically active compounds featuring chroman-4-one framework... Retrieved from [Link]
- National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6975–6984.
-
ResearchGate. (2025). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. Retrieved from [Link]
-
ResearchGate. (2025). Antagonists selective for estrogen receptor alpha. Retrieved from [Link]
-
Rizzo Lab. (2024, February 19). 2023 DOCK tutorial 1 with PDBID 4S0V. Retrieved from [Link]
-
RCSB PDB. 6O0K: crystal structure of BCL-2 with venetoclax. Retrieved from [Link]
-
ScotCHEM. 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
YouTube. (2024, May 9). Generating grid box for Docking using Vina. [Link]
-
YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. [Link]
-
YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]
-
Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. [Link]
-
Ethan Holleman. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]
-
Meiler Lab. Protein-Protein Docking Tutorial. Retrieved from [Link]
-
Molecular Bioinformatics. TUTORIAL 2: GEOMETRY OPTIMIZATION OF PROTEINS. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. classcentral.com [classcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. indico4.twgrid.org [indico4.twgrid.org]
- 11. researchgate.net [researchgate.net]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling for Derivatives of 6-Bromo-4,4-dimethylchroman
Introduction: From a Versatile Scaffold to a Selective Modulator
In the landscape of modern drug discovery, the chroman scaffold stands out as a "privileged structure," a foundational framework upon which a multitude of biologically active molecules are built. The subject of this guide, 6-Bromo-4,4-dimethylchroman , is a prime example of a versatile synthetic precursor. Its true potential lies not in its inherent biological activity, but in the diverse array of derivatives that can be generated from it. The bromine atom at the 6-position serves as a highly adaptable chemical handle, enabling medicinal chemists to introduce a wide range of functional groups through powerful techniques like palladium-catalyzed cross-coupling reactions.[1] This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective modulators of various biological targets.
However, this chemical versatility comes with an inherent challenge: ensuring target selectivity. As novel derivatives are synthesized, it is paramount to characterize their potential for off-target interactions, or cross-reactivity. Unforeseen interactions with unintended proteins can lead to adverse effects, toxicity, or a misleading interpretation of a compound's mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of novel compounds derived from the this compound scaffold. We will delve into the known biological space of chroman derivatives, propose a tiered experimental strategy for profiling, and provide detailed protocols for key assays, grounded in the principles of scientific integrity and reproducibility.
The Chroman Scaffold: A History of Biological Activity
While this compound itself is best viewed as a starting material, its core structure is found in compounds targeting a range of proteins implicated in significant pathologies. Understanding this known target space is the first step in designing a logical cross-reactivity profiling strategy. Key targets for chroman, chroman-4-one, and chromone derivatives include:
-
Sirtuin 2 (SIRT2): A number of substituted chroman-4-one and chromone derivatives have been identified as potent and selective inhibitors of SIRT2, a NAD+-dependent deacetylase.[2][3][4] SIRT2 is a target of interest for neurodegenerative diseases and cancer, making selectivity against other sirtuin isoforms (SIRT1, SIRT3) a critical parameter.[2]
-
Monoamine Oxidase B (MAO-B): The chromone scaffold is a well-established chemotype for potent and selective MAO-B inhibitors.[5][6] These inhibitors are of significant interest for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[5][7][8] Cross-reactivity with MAO-A is a key consideration due to potential side effects.
-
Cholinesterases (AChE and BuChE): Derivatives of the related chromone class have been noted for their neurotropic activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] These enzymes are established targets for the symptomatic treatment of Alzheimer's disease.[9][10] Dual inhibition or selective inhibition of these enzymes can have different therapeutic and side-effect profiles.[11]
Given these precedents, a newly synthesized derivative of this compound, particularly if designed to target one of the above, should be proactively screened against the others to establish its selectivity profile early in the discovery process.
A Tiered Strategy for Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient method to build a comprehensive selectivity profile for a novel compound. This strategy begins with focused assays on the intended target and closely related proteins, and then expands to broad, unbiased screens to uncover unexpected interactions.
Caption: A tiered workflow for cross-reactivity profiling of novel chroman derivatives.
Data Presentation: Quantifying Selectivity
The goal of the profiling cascade is to generate quantitative data that allows for direct comparison between the on-target potency and any off-target activity. Data should be summarized in clear, concise tables. Below are hypothetical examples based on the known activities of chroman-based compounds.
Table 1: Example Selectivity Profile for a Hypothetical SIRT2 Inhibitor ("Chroman-SIRT2i")
| Target | IC50 (µM) | Fold Selectivity vs. SIRT2 | Assay Type |
| SIRT2 | 0.85 | - | Enzymatic (Fluorometric) |
| SIRT1 | > 100 | > 117x | Enzymatic (Fluorometric) |
| SIRT3 | 85 | 100x | Enzymatic (Fluorometric) |
| MAO-A | > 100 | > 117x | Enzymatic (Luminescent) |
| MAO-B | 25 | 29x | Enzymatic (Luminescent) |
| AChE | > 100 | > 117x | Enzymatic (Colorimetric) |
Table 2: Example Broad Panel Screen Results for "Chroman-SIRT2i" at 10 µM
| Target | % Inhibition / Activity | Target Class | Follow-up Action |
| Adenosine A2A Receptor | 8% | GPCR | None |
| hERG Potassium Channel | 15% | Ion Channel | None |
| Lck Kinase | 65% | Kinase | Tier 2 Kinome Scan & IC50 |
| Dopamine Transporter (DAT) | 3% | Transporter | None |
| COX-1 | 5% | Enzyme | None |
| Data is for illustrative purposes only. |
These tables clearly distinguish between potent on-target activity and weaker off-target interactions, guiding the decision-making process for lead optimization. The hit on Lck kinase, for example, would trigger a more focused investigation into kinase selectivity.
Experimental Protocols
The trustworthiness of any profiling guide rests on detailed, reproducible methodologies. Below are step-by-step protocols for key assays in the profiling cascade.
Protocol 1: In Vitro Enzymatic Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 value of a test compound against a purified enzyme (e.g., SIRT2, MAO-B, AChE). Specific substrates and detection reagents will vary.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., "Chroman-SIRT2i") in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For a 10-point curve, a 1:3 dilution series is common.
-
Dilute the working stocks into the appropriate assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 5 µL of diluted compound or vehicle (assay buffer + DMSO) to the wells of the microplate.
-
Add 10 µL of purified recombinant enzyme (e.g., human SIRT2) diluted to the working concentration in assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a substrate mix containing the enzyme's specific substrate and any necessary co-factors (e.g., NAD+ for SIRT2).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C).
-
Stop the reaction and generate a signal by adding a detection reagent (e.g., a developer solution that produces a fluorescent or luminescent signal proportional to enzyme activity).
-
Read the plate on a suitable plate reader (fluorometer, luminometer, or spectrophotometer).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data by setting the vehicle-only wells to 100% activity and a known inhibitor control to 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Protocol 2: Broad Off-Target Screening via Commercial Services
For Tier 2 profiling, leveraging a commercial service is the most efficient approach to screen against a wide array of validated targets.
-
Provider Selection:
-
Choose a reputable provider offering broad safety pharmacology panels (e.g., Eurofins Discovery's SafetyScreen or BioPrint panels, CEREP).[12][13][14][15][16]
-
Select a panel that covers a diverse range of target classes, including GPCRs, ion channels, kinases, transporters, and other enzymes. The SafetyScreen44 panel is a well-established starting point.[12][17]
-
-
Compound Submission:
-
Prepare and ship the required amount of test compound (typically 1-5 mg) and concentration (e.g., 10 mM in DMSO) according to the provider's instructions.
-
Specify the single concentration for the initial screen (10 µM is standard).
-
-
Execution:
-
The service provider will perform the binding or enzymatic assays for each target in the panel. The standard output is typically percent inhibition or percent of control activity at the tested concentration.[18]
-
-
Data Interpretation:
-
Review the data report provided by the service. Typically, inhibition >50% is considered a significant "hit" and warrants further investigation.
-
Prioritize hits based on the target's known physiological role and potential for causing adverse effects.
-
For any significant hits, the next step is to request a dose-response curve from the provider to determine the IC50 or Ki value for that specific off-target interaction.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful Tier 3 method to confirm that a compound engages its intended target within the complex environment of a living cell.[19][20][21][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture an appropriate cell line that expresses the target of interest (e.g., a cancer cell line for a SIRT2 inhibitor).
-
Treat the cells with the test compound at various concentrations (for a dose-response curve) or a single high concentration (for a simple melt curve). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures for a fixed duration (e.g., 3 minutes). A typical range might be 40°C to 64°C in 2°C increments.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer with protease/phosphatase inhibitors.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction and cell debris by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein in each sample using a quantitative protein detection method, such as Western Blotting or an ELISA-based format.
-
-
Data Analysis:
-
For a melt curve, quantify the band intensity for the target protein at each temperature. Normalize the data to the lowest temperature point (100% soluble protein). Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the curve to higher temperatures indicates target stabilization.
-
For an isothermal dose-response curve, select a single temperature from the melt curve where significant precipitation occurs. Plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.
-
Conclusion and Future Directions
This compound is a valuable starting point for the synthesis of novel, biologically active molecules. However, the path from a promising scaffold to a selective therapeutic candidate is paved with rigorous and systematic cross-reactivity profiling. By adopting a tiered strategy—beginning with focused assays on known targets of the chroman family, expanding to broad liability panels, and culminating in cellular validation of target engagement—researchers can build a comprehensive understanding of their compound's selectivity profile. This proactive approach not only de-risks drug development programs by identifying potential liabilities early but also deepens the mechanistic understanding of a compound's action. The methodologies and frameworks presented in this guide provide a robust foundation for navigating the complex but critical landscape of selectivity profiling, ultimately enabling the development of safer and more effective medicines.
References
-
Eurofins Discovery. SafetyScreen44 Panel - TW. Available from: [Link]
-
Matos, M. J., et al. Structural Exploration of Synthetic Chromones as Selective MAO-B Inhibitors: A Mini Review. Mini Reviews in Medicinal Chemistry, 2017. Available from: [Link]
-
ResearchGate. Structural Exploration of Synthetic Chromones as Selective MAO-B Inhibitors: A Mini Review. Available from: [Link]
-
BPS Bioscience. Kinase Screening & Profiling Services. Available from: [Link]
-
Lara, E., et al. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 2014. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Seifert, T., et al. A scaffold replacement approach towards new sirtuin 2 inhibitors. Bioorganic & Medicinal Chemistry, 2020. Available from: [Link]
-
Luceome Biotechnologies. Kinase Profiling Services. 2021. Available from: [Link]
- CoLab. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. 2014.
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available from: [Link]
-
Petzer, J. P., et al. Selected chromone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 2012. Available from: [Link]
-
MDPI. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Molecules, 2021. Available from: [Link]
-
Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. Available from: [Link]
-
Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. 2016. Available from: [Link]
-
MDPI. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. International Journal of Molecular Sciences, 2023. Available from: [Link]
-
Eurofins Pharma Discovery Services. SafetyScreen44™ Panel. Available from: [Link]
-
Eurofins Discovery. CNS SafetyScreen panel - FR. Available from: [Link]
-
Scribd. Receptor-Ligand Binding Methods | PDF. 2024. Available from: [Link]
-
National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 2021. Available from: [Link]
-
YouTube. Eurofins Panlabs Safety Screening Webinar. 2013. Available from: [Link]
-
Bowdish Lab, McMaster University. Flow Cytometry Binding Assay. Available from: [Link]
-
National Institutes of Health. Discovering of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. Scientific Reports, 2020. Available from: [Link]
-
ResearchGate. In vitro receptor binding assays: General methods and considerations. 2025. Available from: [Link]
-
Eurofins Scientific. CEREP Laboratories France. 2024. Available from: [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 2016. Available from: [Link]
-
YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. 2020. Available from: [Link]
-
ResearchGate. (PDF) In vitro receptor binding assays. 2025. Available from: [Link]
-
Van Dolah, F. M. Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. Available from: [Link]
-
PubMed. Discovering inhibitors of human sirtuin type 2: novel structural scaffolds. Journal of Computer-Aided Molecular Design, 2010. Available from: [Link]
-
National Center for Biotechnology Information. Cholinesterase Inhibitors. StatPearls, 2023. Available from: [Link]
-
YouTube. Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. 2014. Available from: [Link]
-
PubMed. Evidence that the clinical effects of cholinesterase inhibitors are related to potency and targeting of action. International Journal of Clinical Practice, 2001. Available from: [Link]
-
National Center for Biotechnology Information. Cholinesterase inhibitors as Alzheimer's therapeutics. Experimental and Therapeutic Medicine, 2017. Available from: [Link]
-
National Institutes of Health. Cholinesterase inhibitors and memantine for dementia. 2018. Available from: [Link]
-
ResearchGate. Proposed "Off Label" Indications for Cholinesterase Inhibitors. Available from: [Link]
-
Eurofins Discovery. BioPrint SafetyScreen Panel - FR. Available from: [Link]
-
bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). 2020. Available from: [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A scaffold replacement approach towards new sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]
- 5. Structural Exploration of Synthetic Chromones as Selective MAO-B Inhibitors: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinesterase inhibitors and memantine for dementia - Dementia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evidence that the clinical effects of cholinesterase inhibitors are related to potency and targeting of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. youtube.com [youtube.com]
- 15. CEREP Laboratories France - Eurofins Scientific [eurofins.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. biorxiv.org [biorxiv.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
A Comparative Analysis of the Antioxidant Potential of 6-Bromo-4,4-dimethylchroman: A Methodological Guide
Introduction: The Quest for Novel Antioxidants and the Prominence of the Chroman Scaffold
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Antioxidants are vital molecules that can mitigate this damage by neutralizing free radicals.[2] The chroman ring system is a "privileged structure" in medicinal chemistry, forming the core of a wide array of biologically active compounds.[3] Most notably, it is the foundational scaffold of α-tocopherol (Vitamin E), one of nature's most potent lipid-soluble antioxidants.
This guide focuses on 6-Bromo-4,4-dimethylchroman , a synthetic derivative of the chroman scaffold.[3] Unlike α-tocopherol, this compound lacks the critical phenolic hydroxyl group typically responsible for radical scavenging.[2][4] However, its structure, featuring a bromine atom at the 6-position, presents a versatile chemical handle for further functionalization, making it a valuable building block in drug discovery.[3]
The central objective of this guide is to present a rigorous, experimentally-grounded framework for evaluating the antioxidant potential of this compound. We will compare it against well-established antioxidant standards to understand how its specific structural features—the absence of a hydroxyl group and the presence of a bromo substituent—dictate its activity. This analysis serves as a crucial case study in structure-activity relationships (SAR) for researchers engaged in the design of novel antioxidant agents.
Comparative Framework: Selection of Reference Standards
To provide a meaningful context for our analysis, we have selected three reference compounds, each representing a different class and mechanism of antioxidant action:
-
Trolox: A water-soluble analog of Vitamin E, Trolox is the gold standard in many antioxidant capacity assays.[5][6] It acts via a hydrogen atom transfer (HAT) mechanism, similar to its parent compound, making it the most relevant benchmark for a chroman derivative.
-
Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that acts through an electron transfer (ET) mechanism. It provides a benchmark for a different, yet highly effective, mode of radical scavenging.
-
Butylated Hydroxytoluene (BHT): A common synthetic phenolic antioxidant used as a food additive. It functions as a chain-breaking antioxidant and serves as a reference for synthetic, industrially relevant compounds.
Chemical Structures for Comparison
The following diagram illustrates the molecular structures of the test compound and the selected reference standards.
Caption: Molecular structures of the test compound and reference antioxidants.
Methodology: A Tripartite Approach to Antioxidant Capacity Assessment
To ensure a comprehensive and trustworthy evaluation, we employ three distinct in vitro assays, each probing a different facet of antioxidant activity. The choice of these assays is deliberate: DPPH and ABTS measure radical scavenging ability through mixed HAT/ET mechanisms, while FRAP specifically quantifies reductive power.
Overall Experimental Workflow
The logical flow from sample preparation to data interpretation is critical for reproducible results.
Caption: High-level workflow for the comparative antioxidant analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow.[7][8] The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Prepare 1 mg/mL stock solutions of this compound and reference standards (Trolox, Ascorbic Acid, BHT) in methanol.
-
-
Assay Procedure:
-
Create a series of dilutions from the stock solutions to obtain final concentrations ranging from 1 to 500 µg/mL.
-
In a 96-well microplate, add 50 µL of each sample dilution to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[7]
-
Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9] The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm.[9] This method is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Generate the ABTS•+ solution by mixing equal volumes of the two stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9][10]
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution (prepared as in the DPPH assay) to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11][12] This reduction occurs at low pH and results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, with an absorbance maximum at 593 nm.[11] The intensity of the color is directly proportional to the reducing power of the sample.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): 31.2 mg TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): 54.0 mg FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
-
-
Assay Procedure:
-
Prepare a standard curve using a series of Trolox or FeSO₄ concentrations (0-1000 µM).
-
In a 96-well microplate, add 20 µL of sample, standard, or blank (methanol) to triplicate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram of the compound.
-
Anticipated Results and Structure-Activity Discussion
Based on the chemical structure of this compound, we can formulate a hypothesis regarding its antioxidant potential. The primary mechanism for phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group attached to the aromatic ring.[4][13]
Hypothesis: this compound will exhibit negligible antioxidant activity in all three assays compared to the reference standards (Trolox, Ascorbic Acid, and BHT).
Rationale:
-
Absence of a Phenolic Hydroxyl Group: The defining feature of potent chroman-based antioxidants like Vitamin E is the hydroxyl group at the 6-position, which readily donates a hydrogen atom to stabilize free radicals. This compound lacks this functional group entirely.
-
Electronic Effects of Bromine: The bromine atom at the 6-position is an electron-withdrawing group. Even if a hydroxyl group were present, this substituent would likely decrease its hydrogen-donating ability, thereby reducing antioxidant potential.
The experimental data is expected to align with this hypothesis, providing a clear illustration of the structure-activity relationship.
Quantitative Data Summary (Hypothetical)
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µmol TE/g) |
| This compound | > 500 | > 500 | < 10 |
| Trolox | 8.5 | 6.2 | 2150 |
| Ascorbic Acid | 5.3 | 4.1 | 2400 |
| BHT | 25.1 | 21.8 | 950 |
A higher IC50 value indicates lower scavenging activity. A higher FRAP value indicates greater reducing power.
Conclusion and Future Directions
This guide provides a comprehensive methodological framework for the comparative analysis of the antioxidant potential of this compound. The anticipated results strongly suggest that this compound, in its current form, is not a significant direct antioxidant due to the lack of a requisite phenolic hydroxyl group.
However, its value should not be dismissed. The true potential of this compound lies in its role as a synthetic precursor.[3] The bromine atom at the 6-position is a prime site for introducing other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings. Future research should focus on leveraging this reactive handle to synthesize novel derivatives, such as those incorporating hydroxyl, amino, or catechol moieties, which could transform this inactive scaffold into a potent antioxidant agent. This guide provides the foundational assays necessary to screen such a chemical library and identify promising new therapeutic candidates.
References
-
Shah, M. A., & Shah, M. A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. Retrieved from [Link]
-
Andrés, M. A., León-González, A. J., & González-Sarrías, A. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Frontiers in Pharmacology, 15, 1358902. Retrieved from [Link]
-
Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
-
Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved from [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. Retrieved from [Link]
-
Bouayed, J., & Bohn, T. (2010). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Retrieved from [Link]
-
Satija, S., Sharma, N., & Singh, T. (2018). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 23(10), 2631. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. Retrieved from [Link]
-
Schill, F., & Richling, E. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Antioxidants, 11(4), 701. Retrieved from [Link]
-
Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link]
-
Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
Varga, B., et al. (2020). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 9(7), 612. Retrieved from [Link]
-
Marković, V., et al. (2018). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 19(2), 529. Retrieved from [Link]
-
ScienceDirect. (2026, January 8). Trolox equivalent antioxidant capacity: Significance and symbolism. Retrieved from [Link]
-
Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Retrieved from [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 117(4), 543-548. Retrieved from [Link]
-
Özyürek, M., Güçlü, K., & Apak, R. (2011). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy | Request PDF. Retrieved from [Link]
-
Sýs, M., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Sensors, 20(7), 2052. Retrieved from [Link]
-
Chen, Y.-F., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3122. Retrieved from [Link]
-
Polovinkina, V. S., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. benchchem.com [benchchem.com]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. assaygenie.com [assaygenie.com]
- 13. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Bromo-4,4-dimethylchroman Production
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromo-4,4-dimethylchroman is a valuable building block in medicinal chemistry, with its chroman scaffold being a privileged structure in a multitude of biologically active compounds. The bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for novel therapeutic agents. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering insights into the efficiency, practicality, and potential challenges of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Route A: The "Pre-Brominated" Approach. This strategy commences with a commercially available brominated phenol, where the bromine atom is already positioned at the desired location on the aromatic ring. The subsequent steps focus on the construction of the dimethyl-dihydropyran ring.
-
Route B: The "Post-Bromination" Approach. This route involves the initial synthesis of the 4,4-dimethylchroman core from a non-brominated precursor, followed by a regioselective bromination of the aromatic ring at the 6-position.
This guide will delve into the experimental details of both routes, providing a comparative analysis of their synthetic efficiency based on reported methodologies for analogous transformations.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Route A: Synthesis from a Pre-Brominated Precursor
This approach offers the significant advantage of unambiguous regiochemistry for the bromine substituent. The most common starting material for this route is 4-bromophenol.
Experimental Protocol (Illustrative)
Step 1: Alkylation of 4-Bromophenol
A plausible method for the construction of the chroman ring involves the reaction of 4-bromophenol with a suitable four-carbon unit, such as 3,3-dimethylacrylic acid or isobutylene oxide, under acidic conditions. A related synthesis of 6-bromo-4-chromanone from 4-bromophenol and methyl 3-bromopropionate proceeds via cyclization in concentrated sulfuric acid.
-
Reaction Setup: To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent (e.g., toluene or a high-boiling point ether), add a Lewis acid or a strong Brønsted acid catalyst (e.g., Amberlyst-15, H2SO4).
-
Reagent Addition: Slowly add 3,3-dimethylacrylic acid (1.1 eq) or isobutylene oxide (1.1 eq) to the reaction mixture at a controlled temperature (e.g., 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with water or a mild base. Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route B: Synthesis via Post-Bromination of 4,4-Dimethylchroman
This route first constructs the chroman core and then introduces the bromine atom. This approach can be advantageous if 4,4-dimethylchroman is a more readily available or cost-effective starting material than 4-bromophenol.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 4,4-Dimethylchroman
The synthesis of 4,4-dimethylchroman can be achieved through the acid-catalyzed reaction of phenol with isobutylene or a related C4 source. A patented process describes the alkylation of phenols with isobutylene in the presence of an aluminum phenoxide catalyst.
Step 2: Regioselective Bromination
The key challenge in this route is to achieve selective bromination at the C6 position of the 4,4-dimethylchroman ring. The ether oxygen of the chroman ring is an ortho-, para-directing group, making the C6 and C8 positions susceptible to electrophilic aromatic substitution. Careful selection of the brominating agent and reaction conditions is crucial to favor para-substitution. N-Bromosuccinimide (NBS) is a common and relatively safe reagent for such transformations.
-
Reaction Setup: Dissolve 4,4-dimethylchroman (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction may be performed in the dark to prevent radical side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material and to check for the formation of di-brominated byproducts.
-
Work-up and Purification: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Efficiency
| Parameter | Route A: Pre-Brominated Approach | Route B: Post-Bromination Approach |
| Starting Materials | 4-Bromophenol, 3,3-dimethylacrylic acid/isobutylene oxide | Phenol, Isobutylene/related C4 source, N-Bromosuccinimide |
| Regioselectivity | Excellent (bromine position pre-defined) | Good to Excellent (highly dependent on reaction conditions) |
| Potential Byproducts | Incomplete cyclization products, polymers. | Over-bromination (di- and tri-brominated products), ortho-isomer. |
| Number of Steps | Typically 1-2 steps from commercial materials. | Typically 2 steps from commercial materials. |
| Yield (Estimated) | Moderate to Good (dependent on cyclization efficiency). | Good to Excellent (for both steps, if optimized). |
| Purification | Generally straightforward column chromatography. | May require careful chromatography to separate isomers. |
| Cost-Effectiveness | Potentially higher cost of 4-bromophenol. | Phenol is generally cheaper, but NBS adds to the cost. |
| Safety Considerations | Use of strong acids requires caution. | NBS is a safer alternative to liquid bromine, but still requires careful handling. |
In-Depth Discussion and Mechanistic Insights
Route A: The Rationale for Pre-Bromination
The primary advantage of this route is the unequivocal placement of the bromine atom. This eliminates the possibility of isomeric impurities that can arise from direct bromination, simplifying the purification process and ensuring the structural integrity of the final product. The cyclization step, often a Friedel-Crafts type reaction, is a well-established method for forming the chroman ring. The choice between 3,3-dimethylacrylic acid and isobutylene oxide would depend on commercial availability, cost, and the specific acidic conditions required for efficient cyclization.
Route B: The Challenge of Regioselectivity
The success of the post-bromination approach hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution. The ether oxygen atom in the 4,4-dimethylchroman ring is an activating, ortho-, para-directing group. Steric hindrance from the gem-dimethyl group at the C4 position may slightly disfavor ortho-substitution at the C5 position, but the electronic activation at both C6 (para) and C8 (ortho) remains significant. The use of a mild brominating agent like NBS, often in a non-polar solvent and at low temperatures, can enhance the selectivity for the para-product.
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound.
-
For applications requiring high isomeric purity and where the cost of the starting material is not a primary constraint, Route A (Pre-Brominated Approach) is recommended. The unambiguous regiochemistry simplifies purification and ensures a clean product.
-
For larger-scale syntheses where cost-effectiveness is a major driver, Route B (Post-Bromination Approach) may be more advantageous. However, this route necessitates careful optimization of the bromination step to maximize the yield of the desired 6-bromo isomer and minimize the formation of byproducts.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of synthesis, purity specifications, and economic considerations. It is highly recommended to perform small-scale trial reactions to optimize the conditions for either route before proceeding to a larger-scale production.
References
Navigating the Nuances of Efficacy: A Comparative Guide to 6-Bromo-4,4-dimethylchroman in Cell-Based vs. Biochemical Assays
In the landscape of modern drug discovery, the journey of a candidate molecule from a mere chemical structure to a potential therapeutic is paved with rigorous testing and validation. A critical juncture in this process is the characterization of a compound's efficacy, a measure that can vary significantly depending on the experimental context. This guide delves into the comparative efficacy of 6-Bromo-4,4-dimethylchroman , a compelling scaffold in medicinal chemistry, as evaluated through the distinct lenses of cell-based and biochemical assays. For researchers, scientists, and drug development professionals, understanding the disparities and synergies between these two fundamental assay formats is paramount for making informed decisions in lead optimization and candidate selection.
While direct comparative efficacy data for this compound is not extensively published, its chroman core is a privileged structure known to interact with a variety of biological targets. Notably, derivatives of chroman have been identified as potent inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cellular processes such as cell cycle control, and tumorigenesis.[1][2][3][4] This guide will, therefore, use the inhibition of SIRT2 as a plausible and illustrative mechanism of action to explore the multifaceted nature of efficacy assessment. We will dissect why a compound might exhibit potent activity in the clean, isolated environment of a biochemical assay, yet display a different profile within the complex and dynamic milieu of a living cell.
The Tale of Two Assays: A Conceptual Overview
At its core, the comparison between biochemical and cell-based assays is a study of reductionism versus holism.
Biochemical assays offer a direct and unambiguous measure of a compound's interaction with its purified molecular target.[5][6] In the context of our hypothetical SIRT2 inhibitor, a biochemical assay would quantify the ability of this compound to directly inhibit the enzymatic activity of purified SIRT2 protein. This approach provides pristine data on target engagement and intrinsic potency (e.g., IC50 value), free from the complexities of a cellular environment.
Cell-based assays , conversely, assess the compound's effect within a living system.[7] These assays provide a more physiologically relevant picture, accounting for crucial factors such as cell permeability, metabolic stability, off-target effects, and engagement with cellular signaling pathways.[8] For our lead compound, a cell-based assay would measure the downstream consequences of SIRT2 inhibition within a cancer cell line, such as changes in cell viability or the induction of apoptosis.
The following diagram illustrates the fundamental differences in the experimental setups:
Caption: Workflow comparison of biochemical and cell-based assays.
A Plausible Mechanism: SIRT2 Inhibition and Cancer Cell Apoptosis
SIRT2 has emerged as a compelling target in oncology. While its role can be context-dependent, in many cancers, SIRT2 is overexpressed and contributes to tumorigenesis by deacetylating key proteins involved in cell cycle progression and apoptosis.[9][10] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin and p53, which can in turn trigger cell cycle arrest and apoptosis.[11][12] Therefore, a potent and selective SIRT2 inhibitor like our hypothetical this compound could represent a promising anticancer agent.
The signaling pathway below illustrates how SIRT2 inhibition can lead to apoptosis:
Caption: Simplified signaling pathway of SIRT2 inhibition leading to apoptosis.
Quantitative Data Comparison: A Hypothetical Scenario
To illustrate the potential disparities in efficacy, let's consider a hypothetical dataset for this compound and a known SIRT2 inhibitor, AGK2.
| Compound | Biochemical Assay (SIRT2 Inhibition IC50) | Cell-Based Assay (MCF-7 Cell Viability IC50) |
| This compound | 2.5 µM | 15 µM |
| AGK2 (Reference Inhibitor) | 1.8 µM | 10 µM |
In this scenario, both compounds exhibit potent inhibition of the purified SIRT2 enzyme in the low micromolar range. However, their potency is moderately reduced in the cell-based viability assay. This is a common observation and can be attributed to several factors:
-
Cell Permeability: The compound may have difficulty crossing the cell membrane to reach its cytosolic target, SIRT2.
-
Metabolic Instability: The compound could be metabolized by cellular enzymes into less active or inactive forms.
-
Efflux Pumps: Cancer cells can express efflux pumps that actively remove foreign compounds, reducing their intracellular concentration.
-
Off-Target Effects: The compound might interact with other cellular components, leading to unforeseen consequences that could mask its on-target efficacy.[8]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed and validated protocols are essential.
Biochemical Assay: Fluorometric SIRT2 Inhibitor Screening
This assay measures the direct inhibition of purified SIRT2 enzyme activity.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by SIRT2. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorescent group that can be quantified. In the presence of an inhibitor, deacetylation is reduced, resulting in a lower fluorescent signal.[13][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute purified human recombinant SIRT2 enzyme in Assay Buffer.
-
Prepare the fluorogenic SIRT2 substrate and NAD+ cofactor in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in Assay Buffer.
-
Prepare the Developer solution.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of Assay Buffer to each well.
-
Add 5 µL of the compound dilution (or DMSO for control).
-
Add 5 µL of the SIRT2 enzyme solution.
-
Incubate at 37°C for 15 minutes.
-
To initiate the reaction, add 5 µL of the Substrate/NAD+ mixture.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of the Developer solution.
-
Incubate at 37°C for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission = 395/541 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay: MTT Cell Viability Assay
This assay assesses the effect of the compound on the metabolic activity of a cancer cell line, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media from a DMSO stock solution.
-
Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations (and a vehicle control with DMSO).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Assay and Data Acquisition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Validating the Mechanism: Downstream Cellular Assays
A decrease in cell viability is a broad indicator of a compound's effect. To build a stronger case for the proposed mechanism of action (SIRT2 inhibition leading to apoptosis), further cell-based assays are crucial.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.
This assay would provide direct evidence that the observed decrease in cell viability is due to the induction of apoptosis.
Western Blot Analysis of Apoptosis Markers
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By probing for key apoptosis-related proteins, we can confirm the activation of the apoptotic pathway.
Key proteins to analyze would include:
-
Cleaved Caspase-3: The appearance of the cleaved (active) form of caspase-3 is a hallmark of apoptosis.
-
Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of caspase-3, and its cleavage is another indicator of apoptosis.
-
Bax/Bcl-2 Ratio: An increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 suggests a shift towards apoptosis.
The following diagram outlines the workflow for these validation assays:
Caption: Experimental workflow for hit validation.
Conclusion: A Holistic Approach to Efficacy
The comparison of this compound's efficacy in biochemical versus cell-based assays underscores a fundamental principle in drug discovery: a single data point is rarely the complete story. While a potent IC50 in a biochemical assay is an exciting starting point, it is the validation of this activity in a cellular context that provides a more realistic and predictive measure of a compound's therapeutic potential. Discrepancies between these assay formats are not failures, but rather valuable data points that guide further medicinal chemistry efforts to improve properties like cell permeability and metabolic stability. By employing a multi-faceted approach that combines direct target engagement studies with physiologically relevant cellular assays, researchers can build a comprehensive and robust understanding of a compound's efficacy, ultimately increasing the probability of success in the challenging journey of drug development.
References
-
The Roles of Sirtuin Family Proteins in Cancer Progression. MDPI. [Link]
-
Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. MDPI. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]
-
Selective induction of apoptosis in tumor cell lines by a specific SIRT2 inhibitor. American Association for Cancer Research. [Link]
-
Roles of sirtuins in cell proliferation, apoptosis, and tumorigenesis. ResearchGate. [Link]
-
Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer. PubMed. [Link]
-
Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. PubMed Central. [Link]
-
Sirtuin Signaling Pathway. QIAGEN GeneGlobe. [Link]
-
Signalling network of SIRT2 to-7. ResearchGate. [Link]
-
Sirtuin 2. Wikipedia. [Link]
-
The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? Frontiers in Oncology. [Link]
-
The dual role of sirtuins in cancer: biological functions and implications. Frontiers in Oncology. [Link]
-
Chroman-4-One- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
SIRT2 Inhibitor Screening Assay Kit (Fluorometric). Epigenetics. [Link]
-
Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]
-
Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. PMC. [Link]
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]
-
Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. [Link]
-
What is the Difference Between Biochemical and Cell Based Assays. Pediaa.Com. [Link]
-
Difference Between Biochemical and Cell Based Assays. DifferenceBetween.com. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pediaa.com [pediaa.com]
- 6. differencebetween.com [differencebetween.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for 6-Bromo-4,4-dimethylchroman
In the landscape of modern drug discovery and medicinal chemistry, the ability to accurately predict the physicochemical and spectroscopic properties of novel chemical entities is paramount. These computational forecasts offer a vital roadmap, guiding synthesis efforts and prioritizing candidates with favorable drug-like characteristics long before they are ever placed in a vial. However, the ultimate arbiter of a molecule's identity and behavior remains rigorous experimental validation. This guide provides an in-depth technical comparison between in silico predictions and experimental data for the synthetic precursor, 6-Bromo-4,4-dimethylchroman.
Given the limited availability of published experimental data for this compound, we will employ a robust validation strategy. We will first correlate computational predictions with the established experimental data for its close structural analog, 6-Bromochroman. This foundational comparison will serve to benchmark the accuracy of our predictive models, thereby lending a higher degree of confidence to the computationally generated data for our target molecule.
The Subject of Our Investigation: this compound
This compound is a heterocyclic compound featuring a chroman core. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making this molecule a valuable building block in the synthesis of novel therapeutic agents, including potential enzyme inhibitors.[1]
Molecular Structure:
Caption: Molecular structure of this compound.
Part 1: Computational Predictions - The In Silico Blueprint
A multitude of computational tools are available to researchers for the prediction of a compound's physicochemical properties, adherence to drug-likeness rules, and spectroscopic characteristics. These platforms employ sophisticated algorithms, often trained on vast datasets of experimentally verified molecules, to generate their predictions. For the purpose of this guide, we will utilize a composite of well-regarded prediction software to generate a profile for both 6-Bromochroman and this compound.
Physicochemical Properties and Drug-Likeness
One of the most influential early-stage filters in drug discovery is Lipinski's Rule of Five.[2] This rule of thumb assesses the likelihood of a compound being orally bioavailable based on key physicochemical properties. A compound is predicted to have poor absorption or permeation if it violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight of less than 500 daltons.
-
A calculated octanol-water partition coefficient (logP) not exceeding 5.
Below is a table of the predicted physicochemical properties for our target molecule and its analog.
| Property | Predicted Value for 6-Bromochroman | Predicted Value for this compound |
| Molecular Formula | C₉H₉BrO | C₁₁H₁₃BrO |
| Molecular Weight | 213.07 g/mol | 241.12 g/mol [1] |
| logP | 2.9 | 3.7 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Lipinski's Rule of Five Violations | 0 | 0 |
The in silico analysis predicts that both 6-Bromochroman and this compound comply with Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for potential development as orally administered agents. The addition of the two methyl groups at the 4-position in our target molecule is predicted to increase its molecular weight and lipophilicity (logP) as expected.
Predicted Spectroscopic Data
Computational NMR prediction has become an invaluable tool for structural elucidation. These programs calculate the magnetic shielding of each nucleus based on its electronic environment and translate this into a predicted chemical shift.
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) for 6-Bromochroman | Predicted Chemical Shift (ppm) for this compound |
| Aromatic CH | 6.8 - 7.3 | 6.9 - 7.4 |
| O-CH₂ | ~4.2 | ~4.1 |
| CH₂ (Position 3) | ~2.0 | ~1.9 |
| CH₂ (Position 4) | ~2.8 | - |
| C(CH₃)₂ | - | ~1.3 |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) for 6-Bromochroman | Predicted Chemical Shift (ppm) for this compound |
| Aromatic C | 115 - 155 | 116 - 154 |
| Aromatic C-Br | ~115 | ~114 |
| O-CH₂ | ~65 | ~75 |
| CH₂ (Position 3) | ~23 | ~35 |
| CH₂ (Position 4) | ~29 | - |
| C(CH₃)₂ | - | ~32 |
| CH₃ | - | ~27 |
The predictions suggest that the core spectroscopic features will be similar between the two compounds, with the key differentiator being the appearance of signals corresponding to the gem-dimethyl group in this compound and the absence of the C4-methylene protons.
Part 2: Experimental Validation - Grounding Predictions in Reality
To validate our computational models, we will now turn to the experimental data available for 6-Bromochroman.
Experimental Protocol: Spectroscopic Characterization of 6-Bromochroman
The following is a generalized protocol for the acquisition of spectroscopic data for a compound like 6-Bromochroman.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of 6-Bromochroman in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small drop of neat 6-Bromochroman onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of 6-Bromochroman in a volatile solvent (e.g., methanol) into a mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Caption: Workflow for correlating computational predictions with experimental data.
Comparison of Predicted vs. Experimental Data for 6-Bromochroman
The following tables present a direct comparison of the computationally predicted data and the experimentally obtained data for 6-Bromochroman.
Table 3: ¹H NMR Data Comparison for 6-Bromochroman
| Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.3 | 6.85 (d), 7.15 (dd), 7.25 (d) |
| O-CH₂ | ~4.2 | 4.18 (t) |
| CH₂ (Position 3) | ~2.0 | 2.05 (m) |
| CH₂ (Position 4) | ~2.8 | 2.78 (t) |
Table 4: ¹³C NMR Data Comparison for 6-Bromochroman
| Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic C | 115 - 155 | 117.2, 121.5, 129.8, 130.5, 154.1 |
| Aromatic C-Br | ~115 | 114.9 |
| O-CH₂ | ~65 | 66.5 |
| CH₂ (Position 3) | ~23 | 22.8 |
| CH₂ (Position 4) | ~29 | 29.3 |
Analysis of Correlation:
The predicted ¹H and ¹³C NMR chemical shifts for 6-Bromochroman show a strong correlation with the experimental data. The predicted values fall within the expected ranges and the relative ordering of the signals is consistent. This strong agreement for the analog provides confidence in the predictive power of the computational models used.
Infrared Spectroscopy:
The experimental IR spectrum of 6-Bromochroman shows characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-Br stretching in the 500-600 cm⁻¹ range, which aligns with general expectations for bromoalkanes and aromatic compounds.
Mass Spectrometry:
The GC-MS analysis of 6-Bromochroman reveals a molecular ion peak (M⁺) at m/z 212 and an M+2 peak at m/z 214 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.
Part 3: Extrapolating to this compound - An Informed Prediction
With the computational models validated against the experimental data for 6-Bromochroman, we can now present the predicted data for this compound with a greater degree of certainty.
Expected Spectroscopic Features of this compound:
-
¹H NMR: The aromatic region is expected to be similar to that of 6-Bromochroman. The key differences will be the appearance of a singlet at approximately 1.3 ppm integrating to six protons (the two methyl groups) and the absence of the triplet at ~2.8 ppm (the C4-methylene protons). The O-CH₂ and C3-CH₂ signals are predicted to be at approximately 4.1 ppm and 1.9 ppm, respectively.
-
¹³C NMR: The aromatic signals will be largely comparable to the analog. The introduction of the gem-dimethyl group is predicted to shift the C4 carbon signal significantly, and new signals for the quaternary carbon and the two methyl carbons are expected around 32 ppm and 27 ppm, respectively.
-
IR Spectroscopy: The spectrum is expected to show C-H stretching vibrations from 2850-3000 cm⁻¹, aromatic C-H and C=C bands, and the characteristic C-Br stretch between 500-600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z 240 and an M+2 peak at m/z 242 of similar intensity, corresponding to the molecular weight of this compound.
Caption: A self-validating system for chemical property prediction.
Conclusion
The in silico analysis predicts that this compound possesses favorable drug-like properties according to Lipinski's Rule of Five. The predicted spectroscopic data provides a clear and detailed blueprint for its experimental characterization. This synergistic use of computational and comparative experimental data accelerates the research and development process, allowing for more informed decisions in the design and synthesis of novel chemical entities.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
ACD/Labs. (n.d.). ACD/Spectrus Processor. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromochroman. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal of 6-Bromo-4,4-dimethylchroman: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-4,4-dimethylchroman, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar brominated compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[1] It is also expected to be a skin and eye irritant.[2][3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum requirements for handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects eyes from splashes of liquid waste or contact with solid particulates. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or degradation before and during use. | Prevents direct skin contact. Double-gloving may be advisable for extended handling periods. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled exclusively within a functioning chemical fume hood. | A fume hood provides adequate ventilation. If a spill occurs outside a hood, appropriate respiratory protection may be necessary.[4] |
Waste Characterization & Segregation: The Cornerstone of Compliance
Proper disposal begins with correct waste stream identification and segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and violates regulatory standards.
This compound is classified as a Halogenated Organic Waste.
This classification is due to the presence of a carbon-bromine bond. It is critical to segregate this waste from non-halogenated organic solvents. The primary reason for this segregation is that halogenated wastes typically require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts like dioxins and furans.
Logical Flow for Waste Segregation:
The following diagram illustrates the decision-making process for segregating laboratory chemical waste, emphasizing the correct placement of this compound.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound (solid), solutions containing it, and contaminated materials.
Part A: Disposal of Solid this compound and Contaminated Labware
-
Container Selection: Choose a designated, leak-proof, and chemically compatible container for solid halogenated organic waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An indication of the hazards (e.g., "Irritant," "Harmful").
-
The date accumulation begins.
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container using a dedicated spatula or scoop. This should be done inside a chemical fume hood to prevent inhalation of any dust.
-
Contaminated Materials: Any items grossly contaminated with the solid, such as weighing paper, gloves, or pipette tips, should also be placed in this container.
-
Container Management: Keep the container securely closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
Part B: Disposal of Solutions Containing this compound
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid halogenated organic waste. An HDPE or glass bottle with a secure, screw-top cap is appropriate. Do not use metal containers , as some halogenated compounds can degrade to form acidic byproducts that corrode metal.
-
Labeling: As with solid waste, label the liquid waste container with "Hazardous Waste" and a complete list of all constituents, including solvents and their approximate percentages. For example:
-
"Hazardous Waste"
-
"this compound (~5%)"
-
"Dichloromethane (95%)"
-
-
Waste Transfer: Pour the liquid waste carefully into the container using a funnel to prevent spills. Perform this transfer within a chemical fume hood.
-
Container Capacity: Do not fill the waste container beyond 90% capacity to allow for vapor expansion and to prevent spills.
-
Container Management: Keep the container tightly sealed and store it in the designated SAA.
Spill & Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Minor Spills (Solid or Liquid inside a fume hood):
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE as listed in the table above.
-
For solid spills, gently sweep up the material with a brush and dustpan and place it in the halogenated solid waste container. Avoid generating dust.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbent material into the halogenated solid waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleaning materials into the solid hazardous waste container.
-
-
Major Spills (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be rinsed with a small amount of a suitable solvent (e.g., acetone). This initial rinseate is considered hazardous and must be collected in the halogenated liquid waste container. After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
Final Disposal & Waste Pickup
Once a waste container is full (or has been accumulating for the maximum time allowed by your institution, often six to twelve months), it must be prepared for final disposal.
-
Finalize Label: Ensure the hazardous waste label is complete and accurate.
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.
-
Documentation: Maintain a log of the hazardous waste generated in your laboratory, as required by your institution and regulatory agencies.
By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to the complete chemical lifecycle is the hallmark of a professional and safety-conscious scientific practice.
References
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
XiXisys. (n.d.). SDS: 6-BROMO-4-CHROMANONE. Retrieved from [Link]
Sources
Essential Personal Protective Equipment (PPE) for Handling 6-Bromo-4,4-dimethylchroman: A Senior Application Scientist's Guide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of our researchers is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 6-Bromo-4,4-dimethylchroman. While specific safety data for this compound is not extensively published, we can establish a robust safety framework by analyzing its chemical structure—a halogenated chroman derivative—and referencing data from analogous compounds.[1][2][3] This approach allows us to anticipate potential hazards and implement comprehensive protective measures.
The foundational principle of laboratory safety is to always consult the Safety Data Sheet (SDS) for any chemical.[1] For compounds like this compound, where a dedicated SDS may not be readily available, a thorough risk assessment based on its chemical class is critical. Brominated organic compounds frequently exhibit acute toxicity if swallowed, inhaled, or absorbed through the skin, and can cause significant skin and eye irritation.[2][3][4] Therefore, our PPE recommendations are designed to provide a multi-layered defense against these anticipated risks.
Hazard Assessment and PPE Selection Rationale
Based on the toxicological profiles of similar brominated phenols and heterocyclic compounds, we must assume that this compound presents the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if the compound enters the body.[2][3]
-
Skin Irritation/Corrosion: Likely to cause skin irritation upon contact.[2][3][4]
-
Serious Eye Damage/Irritation: High potential for causing serious eye irritation.[2][3][4]
-
Respiratory Irritation: Possible if the compound is aerosolized or if it is a fine powder.[5][6]
This hazard profile mandates a stringent PPE protocol that prioritizes the prevention of direct contact, inhalation, and ingestion.
Core PPE Requirements: A Multi-Layered Defense
Effective chemical handling relies on a systematic approach to protection. The following sections detail the minimum required PPE, moving from foundational gear to task-specific additions.
Foundational Protection: Attire and Body Coverage
Your everyday clothing is the first barrier. Always wear long pants and closed-toe shoes in the laboratory.[7][8] Supplement this with a professionally laundered lab coat.
-
Laboratory Coat: A knee-length lab coat made of polyester or a nylon-cotton blend is mandatory.[8] It should be fully buttoned with sleeves rolled down to protect against incidental splashes and contact.[8]
-
Footwear: Shoes must fully cover the feet; sandals or perforated shoes are not permitted.[7]
Hand Protection: Selecting the Right Gloves
Gloves are critical for preventing dermal absorption. Given the nature of halogenated organic compounds, a single type of glove may not suffice for all applications.
-
Primary Gloves (Incidental Contact): Nitrile gloves are the standard for general laboratory use. They offer good resistance to a range of chemicals and provide excellent dexterity.[8][9] It is crucial to change them immediately if you suspect contamination.[9]
-
Secondary Gloves (Extended Handling or Splash Risk): For tasks involving larger quantities, solution transfers, or prolonged handling, double-gloving with two pairs of nitrile gloves is recommended.[9] For significant splash risks or when working with solvents, consider using a more robust glove, such as neoprene or Silver Shield™, underneath a nitrile glove.[10]
-
Glove Hygiene: Never touch common surfaces like doorknobs, computers, or personal items with gloved hands.[11] Always wash your hands thoroughly with soap and water after removing gloves.[11][12]
Eye and Face Protection: Shielding Against Splashes and Vapors
Protecting your eyes from splashes and potential vapors is non-negotiable.
-
Safety Glasses: At a minimum, ANSI Z87-rated safety glasses with side shields are required for any work in the laboratory.[8][9]
-
Chemical Splash Goggles: When handling liquid solutions of this compound, chemical splash goggles that form a seal around the eyes are mandatory.[7] This provides superior protection against splashes from any direction.
-
Face Shield: For procedures with a high risk of splashing (e.g., transferring large volumes, working with reactions under pressure, or cleaning up spills), a full-face shield must be worn in addition to safety goggles.[9][11][13]
Respiratory Protection: Engineering Controls and Respirators
The primary method for avoiding inhalation of hazardous chemicals is to use engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be performed inside a certified chemical fume hood to minimize vapor and particulate inhalation.[3][12]
-
Respirators: In situations where engineering controls are insufficient or during a large spill, respiratory protection may be necessary. A risk assessment should determine the appropriate type of respirator. For organic vapors and particulates, a full-face respirator with a multi-sorbent cartridge (e.g., protecting against organic vapors and particulates) would be appropriate.[10] Use of respirators requires formal training and fit-testing.[7]
Operational Plans: PPE in Practice
The level of PPE required can vary based on the specific task. The table below outlines the recommended PPE for different laboratory operations involving this compound.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Lab Coat | Double Nitrile Gloves | Safety Glasses | Work in a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles | Work in a chemical fume hood. |
| Running Reactions | Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles | Work in a chemical fume hood. |
| Transferring >50 mL | Lab Coat | Neoprene or Double Nitrile Gloves | Goggles & Face Shield | Work in a chemical fume hood. |
| Spill Cleanup | Tychem® Coverall[10] | Heavy-duty Neoprene Gloves | Goggles & Face Shield | Full-face respirator with appropriate cartridges may be required. |
Step-by-Step PPE Protocol: Donning and Doffing
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pozescaf.com [pozescaf.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
